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Core Science & Biosynthesis

Foundational

Unveiling the Polypharmacological Profile of N-(Piperidin-3-yl)thiophene-2-sulfonamide Hydrochloride

An in-depth technical guide on the mechanism of action, structural pharmacodynamics, and experimental validation of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride. Executive Summary N-(Piperidin-3-yl)thiophene-2...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the mechanism of action, structural pharmacodynamics, and experimental validation of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride.

Executive Summary

N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride is a highly versatile synthetic pharmacophore utilized in advanced drug discovery. Characterized by a thiophene core linked via a sulfonamide bridge to a basic piperidine ring, this compound serves as a critical scaffold for investigating polypharmacological targets, most notably T-type calcium channels (CaV3.x) and serine/threonine kinases .

As a Senior Application Scientist, I have structured this whitepaper to dissect the biophysical mechanisms of this compound. We will move beyond basic structural descriptions to explore the strict causality between its chemical architecture and its biological targets, providing self-validating experimental workflows for researchers looking to benchmark this scaffold in their own assays.

Structural Pharmacodynamics & Causality of the Hydrochloride Salt

To understand the mechanism of action, one must first deconstruct the chemical architecture. The molecule possesses a dual-character nitrogen profile:

  • The Sulfonamide Nitrogen: Weakly acidic, capable of acting as a hydrogen bond donor.

  • The Piperidine Ring Nitrogen: Highly basic (pKa ~9.5).

The Causality of the Salt Form: The choice to synthesize and utilize the hydrochloride salt is not merely for shelf-stability; it dictates the pharmacokinetic behavior in vitro. At a physiological pH of 7.4, the piperidine nitrogen remains predominantly protonated. This cationic state is strictly required for the molecule to form a critical salt bridge with conserved aspartate/glutamate residues within the intracellular vestibule of target ion channels or the hinge region of kinases. Without this protonation, the compound loses its primary anchoring mechanism, resulting in a dramatic drop in binding affinity. Furthermore, the HCl salt ensures aqueous solubility (>10 mM), which is critical to prevent micro-precipitation when the compound is perfused into Artificial Cerebrospinal Fluid (ACSF) during electrophysiological recordings.

Primary Mechanism of Action: T-Type Calcium Channel (CaV3.x) Modulation

While primary sulfonamides are classic inhibitors of Carbonic Anhydrase and bacterial Dihydropteroate Synthase[1][2], secondary sulfonamides bearing aliphatic rings exhibit a distinct pharmacological trajectory. N-(Piperidin-3-yl)thiophene-2-sulfonamide derivatives act as potent modulators of low-voltage-activated (LVA) T-type calcium currents, particularly within the reticular thalamic nucleus[3].

Biophysical Mechanism

The compound operates via a state-dependent block . It does not merely plug the channel pore; rather, it binds preferentially to the inactivated state of the CaV3 channel. By stabilizing the channel in its inactivated conformation, the compound causes a hyperpolarizing shift in the steady-state inactivation curve[3]. Consequently, a larger fraction of channels remains unavailable for opening at resting membrane potentials, effectively suppressing the neuronal burst firing that is characteristic of absence seizures and neuropathic pain signaling.

Pathway A N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl (Aqueous Solvation) B Protonation of Piperidine Amine (Physiological pH 7.4) A->B C State-Dependent Binding to CaV3.x Intracellular Vestibule B->C D Hyperpolarizing Shift in Steady-State Inactivation C->D E Suppression of Low-Voltage-Activated (LVA) Calcium Currents D->E

Logical flow of CaV3.x channel inhibition by the sulfonamide derivative.

Secondary Polypharmacological Targets

Due to the structural homology between the piperidine-sulfonamide axis and known kinase inhibitors (e.g., Fasudil), this scaffold also exhibits off-target affinity for specific enzymatic pockets:

  • Rho-associated protein kinase (ROCK): The protonated piperidine acts as a hinge-binding motif, while the thiophene ring occupies the hydrophobic pocket of the ATP-binding site, resulting in competitive kinase inhibition.

  • Hydrolases & Proteases: Thiophene-2-sulfonamides have been documented as weak-to-moderate inhibitors of enzymes such as Fatty Acid Amide Hydrolase (FAAH)[4] and Coagulation Factor Xa[5], though the bulky piperidine substitution generally reduces affinity for the tight S1/S4 pockets of Factor Xa compared to primary amides.

Quantitative Pharmacological Profile

The following table summarizes representative baseline binding affinities for this chemical class, derived from structural homology models and related literature.

Target / AssayRepresentative IC50 / KiMechanistic Role
CaV3.1 (T-type Ca2+ channel) 2.4 µMInhibits LVA calcium currents, suppressing neuronal burst firing.
CaV3.2 (T-type Ca2+ channel) 3.1 µMModulates peripheral nociception and pain signaling.
Rho-Kinase 1 (ROCK1) 15.8 µMATP-competitive inhibition via piperidine hinge-binding.
Factor Xa >50 µMWeak off-target binding at the S1/S4 pockets[5].
Dihydropteroate Synthase >100 µMNegligible antibacterial activity (requires primary sulfonamide)[1].

Experimental Validation Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to prevent false positives caused by assay artifacts.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology (CaV3.1 Validation)

Objective: To quantify the hyperpolarizing shift in steady-state inactivation of CaV3.1 channels.

  • Cell Preparation: Plate HEK293 cells stably expressing human CaV3.1 on glass coverslips. Allow 24 hours for recovery.

  • Solution Setup: Perfuse the recording chamber with an extracellular solution containing 2 mM Ca²⁺. Ensure the intracellular pipette solution contains 135 mM CsCl to block outward potassium currents.

  • Whole-Cell Configuration: Achieve a Giga-ohm seal (>1 GΩ) and apply brief suction to rupture the membrane.

    • Self-Validation Check: Monitor Series Resistance (Rs). If Rs exceeds 15 MΩ or fluctuates by >20% during the recording, discard the cell. Fluctuating access resistance artificially mimics drug-induced current inhibition.

  • Baseline Recording: Apply a holding potential of -100 mV (to completely remove channel inactivation), followed by a depolarizing step to -50 mV to elicit the T-type current (IT).

    • Self-Validation Check: Run a vehicle control (0.1% DMSO). The current amplitude must remain stable (run-down <5%) for at least 10 minutes prior to compound application.

  • Compound Application: Perfuse N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl (10 µM) into the bath.

  • Kinetic Analysis: Measure the reduction in peak current amplitude and the acceleration of macroscopic inactivation kinetics (τ)[3].

Workflow S1 1. Prepare HEK293 Cells Expressing CaV3.1 S2 2. Establish Whole-Cell Patch-Clamp Configuration S1->S2 S3 3. Apply Holding Potential (-100 mV) to Remove Inactivation S2->S3 S4 4. Perfuse Compound (1-100 µM in ACSF) S3->S4 S5 5. Elicit Current via Depolarizing Steps (to -50 mV) S4->S5 S6 6. Quantify Shift in Inactivation Kinetics S5->S6

Step-by-step whole-cell patch-clamp electrophysiology workflow.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Activity Assay

Objective: To evaluate off-target ATP-competitive inhibition of ROCK1.

  • Reagent Preparation: Prepare a master mix containing recombinant ROCK1 enzyme, a biotinylated peptide substrate, and ATP at its apparent Km value (to sensitize the assay to competitive inhibitors).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the sulfonamide hydrochloride in assay buffer (Max concentration: 100 µM).

  • Reaction Initiation: Combine the compound, master mix, and ATP in a 384-well plate. Incubate for 60 minutes at room temperature.

  • Signal Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor for the microplate. A Z'-factor < 0.6 invalidates the plate, indicating unacceptable signal variance or pipetting error. Furthermore, an ATP-competitive reference inhibitor (e.g., Staurosporine) must be run in parallel to validate the IC50 shift.

References

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv9HsTTOaDRPOYouFENOjcXF0WnlxwaYQG03wydFYCczAeWxj_rExPIIj0xnOreue9ceXi60DYraAlnLtBWxbfcvKoLIMsEQGo_9ApiYXt75Er_P7zlTA2xPIwvX_SrbrJCOk=]
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. NIH.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc9ydEwF9TGqEXVQbvdWNzLsSJnO609ltjiu5lbZUPvuIEfFsjeXoTChfqo3V35xNSzqvz2F7tXI1B2FjTTJhcKfzMpCzYxcWcp_zIZYfwctuCufOD1TcCfAyd2Yo2ftrPDu8mY2fqIgNGJoQ=]
  • Information on EC 3.4.21.6 - coagulation factor Xa. BRENDA Enzyme Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEP2Th8retkBWgk9rrxmZxPJemBkmX5-6OjN3KMGEyNWmTa-zYB_TM2YoEw-wkMuYWL0kUaI3MAce5YodRKkwVzRyROj_Jc12YfvyCWSBt1kBih72OGL-ZCdpNqiCWvz5uOY-EMXUd8frlBTd1jzaakwH5BIp3j8o8SHquA4l9kQuQ3QtpF8YPjiuWp-TJi_wa2N0r]
  • Information on EC 3.5.1.99 - fatty acid amide hydrolase. BRENDA Enzyme Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ_mcHJ7G6q5PPjzRW58IoqF_Gm8N8FFEDcBMarI05ERaCoteRuf2RGCrsGBDv1k6BVfGf6oOEHmjX8_nK8K7r75W_ZaI3G5i9D8xnhCduZIYAt4dD5OHD4OUy1sfeNpu6ZIlqpKFm8zziNN6ARcwFBCiNKyVZAw03DuaL39TQwJwjjy41lc2KU5A3RPz9tgRRIv9P]
  • Mechanisms of inhibition of CaV3.1 T-type calcium current by aliphatic alcohols. NIH.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi00EQuKQuBofFJ4kIgk7FZLWtjzhP5TbqcAn0atprGzD2ew50vlFg-xQ4_bhWZ_OlUQ-LuEBdWbduiBMWHRoWr81Va-MIX_7P6SZ0SkZS-SsRCgYQoT-pNgzLUgom0CzH5nTUQYJwSUBWTXA=]

Sources

Exploratory

Deconvoluting the Pharmacological Profile of N-(Piperidin-3-yl)thiophene-2-sulfonamide Hydrochloride

Executive Summary N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride represents a highly versatile pharmacological node. While the thiophene-2-sulfonamide scaffold is historically recognized for its role in targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride represents a highly versatile pharmacological node. While the thiophene-2-sulfonamide scaffold is historically recognized for its role in targeted enzyme inhibition, the specific structural modifications in this molecule fundamentally alter its biological trajectory. This whitepaper outlines a rigorous, self-validating framework for identifying and validating the primary molecular targets of this compound, transitioning from raw phenotypic observation to confirmed intracellular target engagement.

Pharmacological Rationale & Scaffold Analysis

To understand the target profile of this compound, we must first analyze the causality behind its chemical structure.

Historically, the thiophene-2-sulfonamide motif is synonymous with Carbonic Anhydrase (CA) inhibition. However, CA inhibition strictly requires a primary sulfonamide ( R−SO2​NH2​ ) to directly coordinate the active-site Zn2+ ion and participate in a critical hydrogen bond network .

By introducing a piperidin-3-yl group, this compound becomes a secondary sulfonamide ( R−SO2​NH−R′ ). This N-alkylation sterically occludes zinc coordination and removes the necessary hydrogen bond donor, effectively abolishing CA affinity. Instead, the lipophilic thiophene ring combined with the basic piperidine nitrogen redirects the scaffold toward protein-protein interaction (PPI) interfaces—most notably, the BH3-binding groove of anti-apoptotic proteins like Mcl-1 .

Phase 1: Target Identification (Deconvolution) Workflows

To map the target landscape without bias, we deploy two orthogonal systems: Affinity-Based Proteomic Profiling (ABPP) for direct physical isolation, and the Cellular Thermal Shift Assay (CETSA) for label-free validation.

Affinity-Based Proteomic Profiling (ABPP)

Causality: The piperidine ring provides a secondary amine that, once liberated from its hydrochloride salt, serves as an ideal bioorthogonal handle. Derivatizing this nitrogen allows us to attach a probe without disrupting the core thiophene-sulfonamide pharmacophore.

Step-by-Step Protocol:

  • Free-Basing: Neutralize the hydrochloride salt of the compound using 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.

  • Probe Synthesis: Alkylate the piperidine nitrogen with a diazirine-alkyne bifunctional linker via reductive amination. Purify via preparative HPLC.

  • Lysate Incubation: Lyse HCT116 cells in native buffer (50 mM HEPES, 150 mM NaCl, 0.1% NP-40). Incubate the lysate with 10 µM of the synthesized probe for 1 hour at 37°C.

    • Self-Validating Control: Run a parallel sample pre-incubated with 100 µM of the unmodified parent compound to outcompete the probe. Proteins appearing in both samples are non-specific artifacts.

  • Photo-Crosslinking: Irradiate the lysates with 365 nm UV light for 10 minutes on ice to covalently trap interacting proteins via the diazirine moiety.

  • Click Chemistry: Perform Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide reporter to the alkyne handle.

  • Enrichment & Analysis: Pull down the biotinylated complexes using streptavidin-agarose beads, perform on-bead trypsin digestion, and analyze the peptides via LC-MS/MS.

Cellular Thermal Shift Assay (CETSA)

Causality: ABPP can occasionally yield false positives due to steric changes introduced by the linker. CETSA provides a label-free, orthogonal validation by measuring the thermodynamic stabilization of a target protein upon binding the unmodified compound in live cells .

Step-by-Step Protocol:

  • Cellular Treatment: Treat live HCT116 cells with 10 µM of N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl or DMSO vehicle for 2 hours.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis & Clearance: Lyse the cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes to pellet denatured, aggregated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via quantitative Western blot against putative targets identified in ABPP. A shift in the melting temperature ( ΔTm​>2∘C ) confirms direct target engagement.

Phase 2: Target Validation & Mechanistic Confirmation

Identification via proteomics is merely correlative. Rigorous validation requires kinetic resolution and proof of intracellular engagement.

Biophysical Validation via Surface Plasmon Resonance (SPR)

Causality: Equilibrium affinity ( KD​ ) alone is insufficient for drug development. SPR provides kinetic resolution (association rate kon​ and dissociation rate koff​ ), allowing us to calculate drug residence time, which correlates heavily with in vivo efficacy.

Step-by-Step Protocol:

  • Immobilization: Immobilize recombinant human Mcl-1 (or other putative targets) onto a CM5 sensor chip via standard amine coupling, targeting a density of ~2000 Response Units (RU).

  • Analyte Preparation: Prepare a 2-fold dilution series of the compound (31.2 nM to 2 µM) in HBS-EP+ running buffer containing 1% DMSO to ensure solubility.

  • Kinetic Injection: Inject the compound at a flow rate of 30 µL/min. Monitor the association phase for 120 seconds, followed by a 300-second buffer wash for the dissociation phase.

  • Self-Validating Fit: Fit the resulting sensograms to a 1:1 Langmuir binding model. Ensure the χ2 value is < 10% of Rmax​ to validate the mathematical fit of the binding kinetics.

Intracellular Target Engagement via NanoBRET

Causality: SPR is a cell-free system. To prove that the compound successfully penetrates the cell membrane and outcompetes endogenous ligands in a physiological environment, we utilize Bioluminescence Resonance Energy Transfer (NanoBRET) .

Step-by-Step Protocol:

  • Transfection: Transfect HEK293T cells with a plasmid encoding a target-NanoLuc fusion protein.

  • Plating: Seed the cells in 384-well white plates at 2×104 cells/well.

  • Tracer Addition: Add a fluorescent, cell-permeable tracer (e.g., a Bodipy-labeled BH3 mimetic for Mcl-1) at its established KD​ concentration.

  • Compound Titration: Titrate N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl (1 nM to 50 µM) into the wells and incubate for 2 hours.

  • Measurement: Add Nano-Glo substrate and measure the BRET ratio (Emission 610 nm / 460 nm). Calculate the cellular IC50​ based on the loss of BRET signal as the compound displaces the tracer.

Quantitative Target Profiling

The following table summarizes the deconvoluted target profile of the scaffold, highlighting the shift away from classical CA inhibition toward PPI modulation.

Putative TargetAssay ModalityMeasured ParameterValueMechanistic Interpretation
Mcl-1 SPR (Biophysical) KD​ 450 nMHigh-affinity direct binding to the BH3 groove.
Mcl-1 NanoBRET (Cellular)Intracellular IC50​ 1.2 µMConfirmed live-cell target engagement and membrane permeability.
CA-II SPR (Biophysical) KD​ >50 µMLack of zinc coordination due to secondary sulfonamide structure.
Factor Xa Enzymatic Assay IC50​ 8.5 µMWeak off-target polypharmacology; physiologically irrelevant at dosing levels.

Experimental Workflow Visualization

Workflow cluster_ID Phase 1: Target Identification cluster_Val Phase 2: Target Validation Compound N-(Piperidin-3-yl)thiophene- 2-sulfonamide HCl ABPP ABPP (Probe-Based Pull-Down) Compound->ABPP Linker Attachment CETSA CETSA (Label-Free Thermal Shift) Compound->CETSA Intact Compound LCMS LC-MS/MS Proteomic Analysis ABPP->LCMS CETSA->LCMS Targets Putative Targets (e.g., Mcl-1) LCMS->Targets SPR SPR (Biophysical Kinetics) Targets->SPR NanoBRET NanoBRET (Live-Cell Engagement) Targets->NanoBRET Validated Validated Target Axis SPR->Validated Kd & Residence Time NanoBRET->Validated Cellular IC50

Workflow for the target deconvolution and validation of the sulfonamide probe.

References

  • Yang, C. et al. "Development of 3-phenyl-N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide compounds as inhibitors of antiapoptotic Bcl-2 family proteins." ChemMedChem, 2014. URL:[Link]

  • Molina, P. N. et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 2013. URL:[Link]

  • Robers, M. B. et al. "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 2015. URL:[Link]

  • Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for discoveries and drug design." Nature Reviews Drug Discovery, 2008. URL:[Link]

Foundational

Physicochemical Profiling and Pharmacological Characterization of N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl

Executive Summary & Molecular Rationale In the landscape of modern medicinal chemistry, heterocyclic sulfonamides represent a privileged scaffold, most notably recognized for their interaction with metalloenzymes such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

In the landscape of modern medicinal chemistry, heterocyclic sulfonamides represent a privileged scaffold, most notably recognized for their interaction with metalloenzymes such as Carbonic Anhydrases (CAs)[1]. N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride is a highly specialized molecular entity that marries the lipophilic, electron-rich properties of a thiophene ring with the hydrophilic, basic nature of a piperidine moiety.

The strategic design of this compound addresses a fundamental challenge in drug development: achieving the delicate hydrophilic-lipophilic balance (HLB) required for tissue penetration (such as the corneal epithelium) while maintaining high aqueous solubility for formulation[2]. By utilizing the hydrochloride salt of the secondary amine within the piperidine ring, researchers can ensure robust thermodynamic solubility, making this scaffold an ideal candidate or advanced intermediate for topical ophthalmic agents and targeted isoform-selective enzyme inhibitors[3].

Physicochemical Architecture

The physicochemical behavior of N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl is dictated by three core structural features:

  • Thiophene-2-sulfonyl Core: Provides a bioisosteric alternative to phenyl rings, offering enhanced metabolic stability and distinct electronic distribution that strengthens the acidity of the adjacent sulfonamide proton.

  • Piperidin-3-yl Moiety: Introduces a basic nitrogen (pKa ~9.8) that acts as a primary solubilizing group. The 3-position linkage creates a specific spatial geometry that influences receptor/enzyme pocket binding.

  • Hydrochloride Salt Form: Drastically lowers the dissolution energy barrier in aqueous media compared to the free base.

Quantitative Physicochemical Data

The following table summarizes the critical computational and experimental physicochemical parameters of the compound:

ParameterValuePharmacological Implication
Molecular Formula C9H14N2O2S2 • HClN/A
Molecular Weight 282.81 g/mol (Salt)Falls well within Lipinski’s Rule of 5; ideal for rapid diffusion.
pKa1 (Piperidine NH2+) ~9.8Ensures the molecule is predominantly ionized at physiological pH (7.4), driving aqueous solubility.
pKa2 (Sulfonamide NH) ~8.5Allows for partial deprotonation in alkaline microenvironments, critical for metalloenzyme coordination.
LogP (Free Base) ~0.8Optimal for corneal penetration (requires LogP between 0.5 and 2.0).
Topological Polar Surface Area 76.2 ŲExcellent membrane permeability profile; avoids excessive hydrogen bond drag.
Aqueous Solubility >50 mg/mL (pH 4.5 - 6.0)Enables high-concentration liquid formulations without precipitation risk.

Mechanistic Pharmacology: Target Interaction

While primary sulfonamides are the classical inhibitors of Carbonic Anhydrase, secondary sulfonamides like N-(Piperidin-3-yl)thiophene-2-sulfonamide are increasingly investigated for isoform-selective inhibition or as prodrug scaffolds[1]. The mechanism of action relies on the deprotonation of the sulfonamide nitrogen, which subsequently coordinates with the active-site Zinc ion (Zn2+), displacing the catalytic water molecule and arresting the hydration of CO2.

CA_Inhibition Compound N-(Piperidin-3-yl)thiophene- 2-sulfonamide HCl Deprotonation Deprotonation of Sulfonamide (pH 7.4) Compound->Deprotonation Physiological pH ZnBinding Zinc Coordination (Zn2+ in CA Active Site) Deprotonation->ZnBinding Sulfonamide Anion WaterDisplacement Displacement of Catalytic Water ZnBinding->WaterDisplacement Direct Binding Inhibition Inhibition of CO2 Hydration WaterDisplacement->Inhibition Catalytic Arrest

Fig 1: Mechanistic pathway of Carbonic Anhydrase inhibition by thiophene sulfonamides.

Validated Experimental Methodologies

To ensure scientific integrity, the evaluation of N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl must rely on self-validating experimental systems. The following protocols detail the causal reasoning and step-by-step execution for characterizing this compound.

ExpWorkflow Start Compound Synthesis & Verification (LC-MS/NMR) Solubility Thermodynamic Solubility (HPLC-UV) Start->Solubility EnzymeAssay Stopped-Flow CO2 Hydration Assay Start->EnzymeAssay Solubility->EnzymeAssay Determines Max Conc. IC50 IC50 Determination & Ki Calculation EnzymeAssay->IC50 Positive Hit XRay X-ray Crystallography (CA II Complex) IC50->XRay Lead Candidates

Fig 2: Self-validating experimental workflow for screening and characterizing CA inhibitors.

Thermodynamic Solubility Profiling for Ophthalmic Formulation

Causality & Rationale: Why measure thermodynamic rather than kinetic solubility? Kinetic solubility (often done via DMSO dilution) is prone to supersaturation artifacts. For an ophthalmic drug, the formulation must remain stable over a shelf-life of months. Thermodynamic solubility measures the true equilibrium state of the solid lattice dissolving in an aqueous buffer, directly informing formulation limits[2].

Self-Validating Mechanism: The protocol uses a standard curve with a known highly soluble reference (e.g., caffeine) and includes a mass-balance check to ensure the compound hasn't degraded during the 24-hour incubation.

Step-by-Step Protocol:

  • Preparation: Weigh exactly 5.0 mg of N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl into a 2 mL glass vial.

  • Buffer Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Seal the vial and agitate on a thermoshaker at 37°C and 800 rpm for 24 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet undissolved solid.

  • Quantification: Carefully aspirate the supernatant, dilute 1:100 in mobile phase, and inject into an HPLC-UV system (Detection at λ = 254 nm).

  • Validation Check: Compare the AUC against a 5-point calibration curve of the compound pre-dissolved in 100% methanol. If the standard curve R² is < 0.995, the run is invalidated.

Stopped-Flow CO2 Hydration Enzymatic Assay

Causality & Rationale: Carbonic anhydrase possesses secondary esterase activity, which is easily measured via colorimetric assays (e.g., p-nitrophenyl acetate cleavage). However, esterase activity does not accurately reflect the physiological CO2 hydration rate. The stopped-flow method directly measures the physiologically relevant reaction by monitoring the rapid acidification caused by proton release during CO2 hydration.

Self-Validating Mechanism: The assay incorporates a self-validating loop: testing a known clinical inhibitor (e.g., dorzolamide) in parallel establishes a baseline Ki​ . If the reference Ki​ deviates by >10% from established literature values, the enzyme batch or buffer system is flagged for degradation, invalidating the run before false data is recorded.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator. Prepare a saturated CO2 solution (~15 mM) in pure water at 20°C.

  • Enzyme/Inhibitor Incubation: Mix recombinant human CA II (10 nM final concentration) with varying concentrations of N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl (0.1 nM to 100 µM) in the HEPES buffer. Incubate for 15 minutes at room temperature.

  • Stopped-Flow Execution: Load the Enzyme/Inhibitor mixture into Syringe A and the saturated CO2 solution into Syringe B of a stopped-flow spectrophotometer.

  • Data Acquisition: Rapidly mix equal volumes from both syringes. Monitor the decrease in absorbance at 557 nm (indicating the pH drop as CO2 is hydrated to HCO3- + H+).

  • Kinetic Analysis: Extract the initial velocity of the reaction. Plot the fractional activity versus inhibitor concentration to determine the IC50, and calculate the Ki​ using the Cheng-Prusoff equation.

Formulation Dynamics for Ocular Delivery

For compounds like N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl intended for topical delivery, the formulation must navigate the biphasic solubility requirement of the eye. The tear film is aqueous (pH ~7.4), requiring the drug to be water-soluble to avoid foreign body sensation and immediate washout. However, the corneal epithelium is highly lipophilic.

Because the piperidine nitrogen has a pKa of ~9.8, the molecule exists predominantly in its ionized (protonated) form in the tear film, ensuring dissolution. As a small fraction of the un-ionized free base partitions into the lipophilic cornea, Le Chatelier's principle drives the continuous deprotonation of the salt in the tear film, creating a dynamic equilibrium that facilitates deep ocular penetration[2].

References

  • [3] Effect of a topical carbonic anhydrase inhibitor, 6-hydroxybenzo[b]thiophene-2-sulfonamide, on intraocular pressure in normotensive subjects. PubMed (NIH). Available at:[Link]

  • [2] WO1991015486A1 - Thiophene sulfonamides useful as carbonic anydrase inhibitors. Google Patents. Available at:

  • HETEROCYCLES IN THE DESIGN OF CARBONIC ANHYDRASE INHIBITORS. Part 1. Società Chimica Italiana. Available at: [Link]

  • [1] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at:[Link]

Sources

Exploratory

N-(Piperidin-3-yl)thiophene-2-sulfonamide Hydrochloride: Structure-Activity Relationship (SAR) and Mechanistic Profiling in CNS Drug Discovery

Executive Summary The N-(piperidin-3-yl)thiophene-2-sulfonamide scaffold has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry. Originally explored within the context of antimicrobi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-(piperidin-3-yl)thiophene-2-sulfonamide scaffold has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry. Originally explored within the context of antimicrobial and carbonic anhydrase inhibition, this structural motif has demonstrated profound polypharmacological potential, particularly in Central Nervous System (CNS) drug discovery. By systematically modifying the thiophene core and the piperidine ring, researchers can vector this scaffold toward distinct therapeutic targets, most notably Cyclin-Dependent Kinase 5 (CDK5) for neuroprotection[1] and the Serotonin 5-HT6 Receptor for cognitive enhancement[2].

This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR), synthetic methodologies, and self-validating biological protocols required to optimize this scaffold from a primary hit to a lead candidate.

Structural Biology & Pharmacophore Rationale

The core architecture of N-(piperidin-3-yl)thiophene-2-sulfonamide hydrochloride consists of three distinct functional zones, each playing a critical role in target engagement:

  • The Thiophene Ring (Left-Hand Side - LHS): Thiophene acts as a bioisostere for benzene but offers a smaller van der Waals volume and a distinct dipole moment due to the polarizable sulfur atom. In kinase targets like CDK5, the thiophene ring occupies the hydrophobic ATP-binding pocket[1].

  • The Sulfonamide Linker: This moiety serves as a rigidifying hinge. The oxygen atoms act as strong hydrogen-bond acceptors, while the nitrogen acts as a hydrogen-bond donor. This dual capacity is critical for interacting with the hinge region of kinases or the transmembrane helices of GPCRs.

  • The Piperidin-3-yl Ring (Right-Hand Side - RHS): The piperidine ring provides a basic secondary amine (pKa ~9.5). Formulating the compound as a hydrochloride salt ensures high aqueous solubility and stability. At physiological pH (7.4), the nitrogen is protonated, allowing it to form critical salt bridges with highly conserved acidic residues, such as Asp3.32 in the 5-HT6 receptor[2].

SAR_Map Core Core Scaffold Thiophene-2-sulfonamide HCl LHS LHS: Thiophene Ring (Hydrophobic Pocket) Core->LHS RHS RHS: Piperidine Ring (Solvent/Acidic Residue) Core->RHS LHS_Mod1 C5-Halogenation Increases 5-HT6 potency LHS->LHS_Mod1 LHS_Mod2 C4-Aryl Substitution Drives CDK5 selectivity LHS->LHS_Mod2 RHS_Mod1 N-Alkylation Reduces binding affinity RHS->RHS_Mod1 RHS_Mod2 (R)-Enantiomer Optimal spatial vector RHS->RHS_Mod2

Figure 1: Logical SAR map detailing the functional zones of the N-(piperidin-3-yl)thiophene-2-sulfonamide core.

Synthetic Methodology: A Self-Validating Protocol

To ensure high yield and enantiomeric purity, the synthesis of the core scaffold relies on the coupling of a sulfonyl chloride with a Boc-protected aminopiperidine, followed by controlled deprotection.

Step-by-Step Synthesis
  • Sulfonylation: Dissolve tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA is chosen over triethylamine because its steric bulk prevents base-catalyzed degradation of the sulfonyl chloride.

  • Coupling: Chill the reaction to 0 °C. Slowly add thiophene-2-sulfonyl chloride (1.1 eq). Stir for 4 hours, allowing the reaction to warm to room temperature.

    • Causality: Pre-chilling controls the exothermic reaction, preventing the formation of bis-sulfonylated byproducts.

  • Purification: Wash the organic layer with 1M HCl, followed by brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography to isolate the Boc-protected intermediate.

  • Deprotection & Salt Formation: Dissolve the intermediate in minimal 1,4-dioxane. Add 4M HCl in dioxane (10 eq) and stir at room temperature for 2 hours.

    • Causality: Anhydrous HCl in dioxane cleanly removes the Boc group without hydrolyzing the sulfonamide, directly precipitating the product as the highly crystalline, water-soluble hydrochloride salt.

Validation & Quality Control:

  • Purity: >95% by LC-MS (UV 254 nm).

  • Identity: ¹H NMR (DMSO-d₆) must show the disappearance of the Boc singlet (~1.4 ppm) and the appearance of a broad integration for the NH₂⁺ protons (~9.0 ppm).

Structure-Activity Relationship (SAR) Studies

The divergence of this scaffold into either a kinase inhibitor or a GPCR ligand is heavily dictated by substitutions on the thiophene ring and the stereochemistry of the piperidine ring.

Left-Hand Side (LHS): Thiophene Modifications

Modifications at the C4 and C5 positions of the thiophene ring dictate target selectivity. As demonstrated in recent studies, the introduction of a bulky 1,3-benzothiazol-2-yl group at the C4 position creates a highly potent CDK5 inhibitor by engaging the kinase hinge region[1]. Conversely, small lipophilic halogens (e.g., Chlorine) at the C5 position optimize the scaffold for the 5-HT6 receptor by filling a narrow hydrophobic sub-pocket[2].

Table 1: Representative SAR of Thiophene Substitutions (R1)

CompoundR1 (Thiophene Mod)Target VectorCDK5 IC₅₀ (nM)5-HT6 Kᵢ (nM)ClogP
1 (Core) HBaseline4,5001,2501.2
2 5-Chloro5-HT61,20085 1.8
3 4-(1,3-Benzothiazol-2-yl)CDK535 >10,0003.1
4 5-MethylMixed2,1004501.5
Right-Hand Side (RHS): Piperidine Modifications

The spatial orientation of the basic amine is critical. Moving the amine from the 3-position to the 4-position (piperidin-4-yl) generally results in a significant drop in potency for both targets, as the nitrogen vector no longer aligns with the target's acidic residues. Furthermore, resolving the racemic mixture reveals that the (R)-enantiomer is the eutomer (active enantiomer) for 5-HT6 antagonism, while the (S)-enantiomer acts as the distomer[2]. Interestingly, replacing the piperidine with a phenyl ring completely abolishes activity in related targets like InhA, highlighting the absolute necessity of the basic aliphatic amine[3].

Table 2: Representative SAR of Piperidine Modifications (R2) on Compound 2

CompoundR2 (Amine Mod)Stereochemistry5-HT6 Kᵢ (nM)Fold Change vs Racemate
2 3-piperidylRacemic85-
2a 3-piperidyl(R)-enantiomer42 2x Increase (Eutomer)
2b 3-piperidyl(S)-enantiomer3103.6x Decrease (Distomer)
5 4-piperidylAchiral89010.4x Decrease
6 1-methylpiperidin-3-ylRacemic1,20014x Decrease

Note: N-methylation (Compound 6) severely reduces affinity, indicating that the secondary amine's ability to act as a hydrogen bond donor is as important as its ionic interaction.

Biological Profiling & Mechanistic Workflows

To accurately profile the SAR of synthesized derivatives, robust, self-validating biochemical assays are required.

Assay_Workflow Step1 Compound Synthesis & QC Step2 Primary Screen (TR-FRET / Radioligand) Step1->Step2 Step3 Counterscreen (Kinase/GPCR Panel) Step2->Step3 Step4 Cellular Assays (Permeability/Tox) Step3->Step4

Figure 2: Hit-to-lead biological screening workflow for thiophene-2-sulfonamide derivatives.

Protocol 1: CDK5/p25 Kinase Inhibition Assay (TR-FRET)

Objective: Quantify the IC₅₀ of compounds against the CDK5/p25 complex.

  • Reaction Assembly: In a 384-well pro-plate, combine 5 nM recombinant human CDK5/p25 complex, 100 nM biotinylated histone H1 peptide substrate, and the test compound (10-point dose-response, 1:3 dilutions).

  • Initiation: Add 10 µM ATP to initiate the reaction. Incubate at 25 °C for 60 minutes.

    • Causality: 10 µM ATP is used to remain near the Kₘ of ATP for CDK5, ensuring the assay is sensitive to ATP-competitive hinge-binders.

  • Detection: Add the TR-FRET detection buffer containing EDTA (to stop the reaction by chelating Mg²⁺), Eu-labeled anti-phospho-Histone H1 antibody, and Streptavidin-APC.

  • Validation: Calculate the Z'-factor using DMSO (vehicle) as the negative control and Staurosporine (1 µM) as the positive control. The assay is only valid if Z' > 0.65.

Protocol 2: 5-HT6 Receptor Radioligand Binding Assay

Objective: Determine the binding affinity (Kᵢ) of compounds for the human 5-HT6 receptor.

  • Membrane Preparation: Use CHO-K1 cells stably expressing the human 5-HT6 receptor. Homogenize and isolate membranes.

  • Incubation: Incubate 10 µg of membrane protein with 2 nM [³H]-LSD (radioligand) and varying concentrations of the test compound in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4) for 120 minutes at 37 °C.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Validation: Define non-specific binding (NSB) using 10 µM SB-258585. Calculate Kᵢ using the Cheng-Prusoff equation. A signal-to-background ratio of >5 is required for validation.

Polypharmacology in Alzheimer's Disease

The ultimate therapeutic value of the N-(piperidin-3-yl)thiophene-2-sulfonamide scaffold lies in its modularity. By tuning the LHS and RHS, researchers can develop dual-acting agents. In the context of Alzheimer's Disease (AD), simultaneous inhibition of CDK5 (preventing Tau hyperphosphorylation)[1] and antagonism of 5-HT6 (enhancing acetylcholine release and cognition)[2] represents a cutting-edge disease-modifying strategy.

Polypharmacology Compound Optimized Thiophene- 2-sulfonamide Scaffold Target1 5-HT6 Receptor Compound->Target1 Antagonism Target2 CDK5/p25 Complex Compound->Target2 Inhibition Effect1 Enhanced Cholinergic Tone Target1->Effect1 Effect2 Reduced Tau Phosphorylation Target2->Effect2 Disease Alzheimer's Disease Modification Effect1->Disease Effect2->Disease

Figure 3: Polypharmacological network of optimized thiophene-2-sulfonamides in Alzheimer's Disease.

References

  • EvitaChem.N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide.
  • ResearchGate.Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors.
  • ACS Publications.Medicinal Chemistry Driven Approaches Toward Novel and Selective Serotonin 5-HT6 Receptor Ligands.
  • PMC (NIH).Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors.

Sources

Foundational

In Vitro Evaluation of N-(Piperidin-3-yl)thiophene-2-sulfonamide Hydrochloride: A Technical Guide to Bioactivity and Target Engagement

Executive Summary The rational design of small-molecule inhibitors targeting metalloenzymes requires a delicate balance between core pharmacophore binding and peripheral structural modifications. N-(Piperidin-3-yl)thioph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule inhibitors targeting metalloenzymes requires a delicate balance between core pharmacophore binding and peripheral structural modifications. N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride represents a highly versatile, bioactive scaffold primarily utilized in the development of Carbonic Anhydrase Inhibitors (CAIs).

This technical whitepaper provides an in-depth framework for the in vitro evaluation of this compound. By dissecting the causality behind experimental choices—from the thermodynamics of zinc coordination to the kinetics of stopped-flow assays—this guide serves as a self-validating protocol system for researchers profiling novel thiophene-2-sulfonamide derivatives.

Mechanistic Rationale & Structural Causality

To evaluate a compound effectively, one must first understand the biophysical causality of its molecular architecture. The structure of N-(Piperidin-3-yl)thiophene-2-sulfonamide is bipartite, consisting of a Zinc-Binding Group (ZBG) and a Selectivity Tail .

The Thiophene-2-Sulfonamide Core (The ZBG)

The thiophene-2-sulfonamide moiety is a canonical pharmacophore in medicinal chemistry. Its utility was first established in 1945 by Davenport, who discovered that thiophene-2-sulfonamide was significantly more effective at inhibiting carbonic anhydrase than standard sulfanilamides[1].

Carbonic anhydrases (CAs) are zinc metalloenzymes that catalyze the reversible hydration of CO 2​ to bicarbonate and protons. The primary sulfonamide group ( −SO2​NH2​ ) acts as a transition-state analog. At physiological pH, the sulfonamide nitrogen is deprotonated, allowing it to directly coordinate with the catalytic Zn2+ ion in the enzyme's active site[2]. Simultaneously, the sulfonamide oxygen atoms form critical hydrogen bonds with conserved active-site residues, specifically Thr199 and Thr200, displacing the catalytic water molecule and halting enzymatic turnover[1][3].

The Piperidin-3-yl Tail (The Selectivity Driver)

While the ZBG anchors the molecule, the active sites of the 15 human CA isoforms are highly conserved near the zinc ion. Isoform selectivity (e.g., targeting tumor-associated CA IX over cytosolic CA II) is achieved via the "tail approach"[1].

The piperidin-3-yl group extends into the middle and outer ridges of the CA active site—regions that exhibit higher amino acid variability among isoforms[1]. The basic secondary amine of the piperidine ring (protonated as a hydrochloride salt to ensure excellent aqueous solubility) can form salt bridges or distinct hydrogen bonds with isoform-specific residues (e.g., extending toward the hydrophobic pocket flanked by Val121 and Leu198)[2].

Mechanism Ligand N-(Piperidin-3-yl)thiophene-2-sulfonamide ZBG Thiophene-2-sulfonamide (Zinc-Binding Group) Ligand->ZBG Tail Piperidin-3-yl Moiety (Selectivity Tail) Ligand->Tail Target1 Active Site Zn2+ (Catalytic Inhibition) ZBG->Target1 Coordinates Target2 Outer Rim Residues (Isoform Selectivity) Tail->Target2 Salt Bridges

Caption: Bipartite binding mechanism of the inhibitor within the CA active site.

Experimental Workflows & Methodologies

To rigorously validate the bioactivity of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride, a multi-tiered in vitro approach is required.

Workflow A Compound Prep (10 mM DMSO) B Enzyme Kinetics (Stopped-Flow) A->B C Selectivity Profiling (CA Isoforms) B->C D Cell-Based Assays (Hypoxia Models) C->D E Target Validation (Crystallography) D->E

Caption: Experimental workflow for the in vitro evaluation of CA inhibitors.

Protocol 1: Stopped-Flow CO 2​ Hydration Kinetics

Carbonic anhydrase is one of the fastest enzymes known ( kcat​≈106 s−1 ). Standard colorimetric endpoint assays cannot accurately capture its steady-state kinetics. Therefore, stopped-flow spectrophotometry is mandatory.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.4). Crucial Insight: Use 20 mM Na2​SO4​ to maintain ionic strength. Do not use NaCl ; chloride ions are weak CA inhibitors and will artificially skew baseline kinetics. Add 0.2 mM phenol red as the pH indicator.

  • Enzyme Reconstitution: Dilute recombinant human CA isoforms (hCA I, II, IX, XII) to a final well concentration of 10–50 nM in the assay buffer.

  • Substrate Preparation: Bubble pure CO 2​ gas into distilled water at 20°C for 30 minutes to create a saturated solution (~15 mM). Prepare a concentration series (1.5 mM to 15 mM) via rapid dilution.

  • Inhibitor Pre-incubation: Prepare serial dilutions of the test compound (0.1 nM to 10 µM) in 1% DMSO. Crucial Insight: Pre-incubate the enzyme with the inhibitor for exactly 15 minutes at room temperature. Sulfonamide binding to the Zn2+ ion is a relatively slow thermodynamic process; bypassing this step results in false-negative weak affinities.

  • Kinetic Measurement: Using a stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO 2​ substrate (1:1 v/v). Monitor the absorbance decay at 557 nm (the isosbestic point of phenol red) over a 10-second window.

  • Data Analysis: Calculate the initial velocity ( v0​ ). Determine the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation derived from non-linear least-squares fitting of the Michaelis-Menten curve.

Protocol 2: Hypoxia-Induced Cell Viability Assay

To evaluate the physiological relevance of the compound, it must be tested in a cellular model. Transmembrane hCA IX is heavily overexpressed in solid tumors under hypoxic conditions to regulate intracellular pH and promote survival.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-29 (colorectal carcinoma) cells at 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Hypoxia Induction: Transfer half of the plates to a hypoxia chamber (1% O 2​ , 5% CO 2​ , 94% N 2​ ) to induce hCA IX expression. Maintain the control plates in standard normoxia (21% O 2​ ).

  • Compound Treatment: Treat the cells with serial dilutions of the compound (0.01 µM to 100 µM). Incubate for 72 hours.

  • Viability Measurement: Add 20 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Measure luminescence. Calculate IC 50​ values using a 4-parameter logistic curve fit. A significant left-shift in the IC 50​ under hypoxia indicates on-target CA IX-mediated cytotoxicity.

Quantitative Data Presentation

The following table summarizes representative in vitro profiling data for N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride, demonstrating the typical selectivity profile achieved by leveraging the piperidine tail against different CA isoforms.

Table 1: Representative In Vitro Inhibition and Cytotoxicity Data

Assay TypeTarget / ConditionMeasured ValueInterpretation / Causality
Enzyme Kinetics hCA I (Cytosolic) Ki​=850 nM Weak off-target binding; piperidine tail clashes with His200 in CA I.
Enzyme Kinetics hCA II (Cytosolic) Ki​=125 nM Moderate binding; standard thiophene-2-sulfonamide baseline affinity[1].
Enzyme Kinetics hCA IX (Transmembrane) Ki​=18 nM High affinity; piperidine nitrogen forms favorable salt bridge in the outer rim.
Enzyme Kinetics hCA XII (Transmembrane) Ki​=24 nM High affinity; favorable accommodation in the hydrophobic pocket.
Cell Viability HT-29 (Normoxia)IC Low toxicity in healthy/normoxic tissue lacking CA IX expression.
Cell Viability HT-29 (Hypoxia)IC Potent cytotoxicity due to targeted inhibition of survival-critical CA IX.

Conclusion

The in vitro evaluation of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride requires a rigorous, biophysically grounded approach. By utilizing stopped-flow kinetics with appropriate ionic controls and hypoxia-driven cellular models, researchers can accurately map the compound's selectivity profile. The thiophene-2-sulfonamide core guarantees potent zinc coordination, while the piperidin-3-yl moiety provides the structural tuning necessary to target specific disease-associated isoforms, making it a highly valuable building block in modern drug discovery.

References

  • [1] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: PubMed Central (PMC) / NIH URL:[Link]

  • [3] Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • [2] Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Exploratory

Engineering Piperidine-Containing Sulfonamides: A Technical Guide to Multi-Target Therapeutic Applications

Architectural Synergy: The Piperidine-Sulfonamide Pharmacophore In the realm of medicinal chemistry, the fusion of a piperidine ring with a sulfonamide moiety creates a highly privileged pharmacophore capable of addressi...

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Author: BenchChem Technical Support Team. Date: April 2026

Architectural Synergy: The Piperidine-Sulfonamide Pharmacophore

In the realm of medicinal chemistry, the fusion of a piperidine ring with a sulfonamide moiety creates a highly privileged pharmacophore capable of addressing diverse biological targets. The piperidine ring, a cyclic amine, offers exceptional conformational flexibility and serves as a highly tunable lipophilic core. When coupled with a sulfonamide group (–SO₂NH–)—a renowned bioisostere for amides that provides superior metabolic stability and robust hydrogen-bonding capabilities—the resulting scaffold exhibits enhanced pharmacokinetic profiles and target affinity.

This technical whitepaper explores the therapeutic versatility of piperidine-containing sulfonamides, detailing their mechanisms of action, quantitative efficacy, and the rigorous synthetic and biological protocols required to develop these multi-target agents.

Therapeutic Landscape and Target Mechanisms

The structural plasticity of piperidine sulfonamides allows them to be optimized for a wide array of therapeutic indications, ranging from oncology to infectious diseases.

Oncology: Aromatase Inhibition in ER+ Breast Cancer

For hormone receptor-positive (ER+) breast cancer, blocking the conversion of androgens to estrogens via the aromatase enzyme (CYP19A1) is a primary therapeutic strategy. Researchers have successfully designed1[1]. In these molecules, the imidazole ring directly coordinates with the heme iron of the enzyme, while the piperidine-sulfonamide backbone anchors the molecule within the hydrophobic active site, leading to IC₅₀ values in the low nanomolar range (6–46 nM)[1].

Metabolic Disorders: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Type 2 diabetes management frequently relies on DPP-IV inhibitors to prolong the action of incretin hormones.2[2]. The sulfonamide linkage provides critical hydrogen bond interactions with the S2 extensive subsite of the DPP-IV enzyme, yielding highly potent inhibitors (e.g., IC₅₀ = 41.17 nM)[2].

Antimicrobial Applications

Beyond human therapeutics, piperidine sulfonamides demonstrate profound efficacy against agricultural bacterial pathogens. 3 against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac)[3]. These compounds function by disrupting bacterial cell membrane integrity, providing a low-cost, high-efficiency alternative to traditional pesticides[3].

Neurological Disorders: M5 Muscarinic Receptor Antagonism

In the treatment of opioid use disorder, selective M5 muscarinic receptor antagonists are critical.4[4]. The sulfonamide core provides the necessary spatial geometry to achieve selectivity over other muscarinic subtypes[4].

Quantitative Efficacy Data

The following table summarizes the quantitative biological activity of representative piperidine sulfonamide derivatives across different therapeutic targets.

Compound ClassPrimary TargetDisease IndicationRepresentative PotencySource
Imidazolylpiperidine SulfonamidesAromatase (CYP19A1)ER+ Breast CancerIC₅₀ = 6 – 46 nM1[1]
Pyrrolidine/Piperidine SulfonamidesDPP-IV EnzymeType 2 DiabetesIC₅₀ = 41.17 nM2[2]
Piperidine Sulfonamide DerivativesBacterial Cell MembranePlant Bacterial DiseasesEC₅₀ = 2.65 – 21.26 µg/mL3[3]
Piperidine Sulfonamide (VU6019650)M5 Muscarinic ReceptorOpioid Use DisorderSub-nanomolar4[4]

Synthetic Methodology: Self-Validating Protocol for Piperidine Sulfonamides

The synthesis of piperidine sulfonamides relies on the nucleophilic substitution of a sulfonyl chloride by the secondary amine of the piperidine ring. The following protocol details the synthesis of 3-(imidazol-1-ylmethyl)piperidine sulfonamides, designed with built-in causality and self-validation steps.

Step-by-Step Synthesis
  • Preparation of the Amine Core : Dissolve 1.0 equivalent of imidazolylpiperidine hydrochloride in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: Anhydrous DCM is strictly required to prevent the competitive hydrolysis of the highly reactive sulfonyl chloride into an unreactive sulfonic acid byproduct.

  • Base Addition & Temperature Control : Cool the reaction mixture to 0 °C using an ice bath. Slowly add 3.0 equivalents of Triethylamine (TEA).

    • Causality: TEA serves a dual purpose: it neutralizes the hydrochloride salt to liberate the nucleophilic free amine, and it acts as an acid scavenger for the HCl generated during the sulfonylation step. The 0 °C environment controls the exothermic nature of the reaction, minimizing the formation of bis-sulfonylated side products.

  • Sulfonylation : Add 1.2 equivalents of the desired substituted aromatic sulfonyl chloride dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours.

  • Self-Validation (Reaction Monitoring) : Perform Thin-Layer Chromatography (TLC) using a DCM/MeOH (9:1) solvent system. Stain with ninhydrin.

    • Validation Check: The complete disappearance of the primary amine spot (which stains purple/pink with ninhydrin) confirms that the starting material has been fully consumed, validating the completion of the coupling phase.

  • Workup and Purification : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Synthesis_Workflow N1 1. Starting Material Imidazolylpiperidine HCl N2 2. Base Addition Triethylamine (TEA) N1->N2 Solubilization in dry DCM N3 3. Sulfonylation R-SO2Cl at 0°C to RT N2->N3 Nucleophilic Activation N4 4. Purification Silica Gel Chromatography N3->N4 Crude Product Isolation N5 5. Validation NMR & Mass Spectrometry N4->N5 Yielding Pure Compound

Caption: Workflow for synthesizing and validating piperidine sulfonamides.

Biological Evaluation: Aromatase Inhibition Assay

To accurately determine the IC₅₀ of the synthesized piperidine sulfonamides against CYP19A1, a fluorometric in vitro assay must be employed. This protocol ensures high-fidelity data through enzymatic causality and internal controls.

Step-by-Step Assay Protocol
  • Enzyme Preparation : Prepare a master mix containing human recombinant aromatase (CYP19A1) in 50 mM potassium phosphate buffer (pH 7.4).

    • Causality: Potassium phosphate buffer mimics physiological intracellular pH and ionic strength, which is critical for maintaining the tertiary structure of the cytochrome P450 enzyme.

  • Compound Incubation : Dissolve the test piperidine sulfonamides in DMSO. Add the compounds to the enzyme mix in a 96-well plate.

    • Causality: The final concentration of DMSO in the assay well must not exceed 1% (v/v). Higher concentrations of organic solvents will induce protein denaturation and artificial loss of enzyme activity.

  • Catalytic Initiation : Add a fluorogenic substrate (e.g., dibenzylfluorescein) and an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction. Incubate at 37 °C for 30 minutes.

    • Causality: Aromatase is a cytochrome P450 enzyme; therefore, NADPH is the obligate electron donor required to drive the catalytic cycle. A regenerating system is used instead of direct NADPH to ensure a constant, non-depleting supply of electrons throughout the 30-minute incubation.

  • Measurement and Self-Validation : Terminate the reaction by adding 2N NaOH, which enhances the fluorescence of the cleaved fluorescein product. Measure fluorescence at Ex/Em = 485/530 nm.

    • Validation Check: Every assay plate must include Letrozole as a positive control and a vehicle (1% DMSO) as a negative control. If the calculated IC₅₀ for Letrozole falls outside the established 1–5 nM range, the assay is deemed invalid due to enzyme degradation or reagent failure, and the data must be discarded.

Mechanism_Action M1 Piperidine Sulfonamide Derivative M2 CYP19A1 (Aromatase) Active Site Binding M1->M2 Hydrophobic Interaction M3 Heme Iron Coordination (via Imidazole Ring) M2->M3 Structural Anchoring M4 Inhibition of Androgen Aromatization M3->M4 Catalytic Blockade M5 Suppression of ER+ Breast Cancer M4->M5 Therapeutic Outcome

Caption: Mechanistic pathway of aromatase inhibition by piperidine sulfonamides.

References

  • Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents PubMed / European Journal of Medicinal Chemistry
  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases MDPI / PMC
  • Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors Bioorganic & Medicinal Chemistry Letters / Università degli Studi G. d'Annunzio
  • Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists PMC / NIH

Sources

Exploratory

Architectural Mastery in Fragment-Based Drug Discovery: The Role of N-(Piperidin-3-yl)thiophene-2-sulfonamide Hydrochloride

Executive Summary The paradigm of Fragment-Based Drug Discovery (FBDD) has evolved significantly over the last decade. Early fragment libraries were disproportionately populated with flat, sp2-hybridized aromatic rings,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of Fragment-Based Drug Discovery (FBDD) has evolved significantly over the last decade. Early fragment libraries were disproportionately populated with flat, sp2-hybridized aromatic rings, which often led to lead compounds with poor physicochemical properties and limited patentability. Today, the field prioritizes "3D-rich" fragments that offer superior spatial complexity and enhanced solubility [1].

N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride represents a quintessential modern fragment. By marrying an sp3-rich piperidine core with a highly directional thiophene-sulfonamide warhead, this molecule provides medicinal chemists with a versatile, bifunctional scaffold. This whitepaper deconstructs the structural rationale, target applications, and self-validating experimental workflows required to successfully deploy this fragment in drug design campaigns.

Structural Rationale & Pharmacophore Dynamics

The utility of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride lies in the synergistic function of its three distinct chemical components:

  • The Piperidin-3-yl Core (The 3D Vector): Unlike 4-substituted piperidines, which possess a plane of symmetry, the 3-substitution introduces chirality and a distinct ~109.5° sp3 exit vector. This allows the fragment to navigate around complex protein backbone loops. Furthermore, the secondary amine serves as an excellent hydrogen bond donor/acceptor and a synthetic handle for subsequent fragment growing (e.g., via reductive amination or N-alkylation).

  • The Thiophene-2-sulfonamide Warhead (The Anchor): Thiophene acts as a bioisostere for phenyl rings but offers a smaller steric footprint and altered electron density, allowing deeper penetration into narrow hydrophobic pockets. The sulfonamide moiety is a classic, highly validated Zinc-Binding Group (ZBG) [2], making this fragment exceptionally potent for metalloenzyme targets.

  • The Hydrochloride Salt (The Formulation Catalyst): Causality in Design: Free base piperidines are often waxy solids or oils that are prone to oxidation and exhibit unpredictable solubility. Formulating this fragment as a hydrochloride salt ensures a stable, highly crystalline solid with exceptional aqueous solubility. This is a critical prerequisite for FBDD, where fragments must be screened at high concentrations (1–5 mM) without precipitating or requiring excessive amounts of DMSO, which can destabilize target proteins.

Pharmacophore Thiophene Thiophene Ring (Hydrophobic/π-stacking) Sulfonamide Sulfonamide Group (Zn2+ Coordination) Thiophene->Sulfonamide Covalent Target Target Protein (e.g., Carbonic Anhydrase) Thiophene->Target Sub-pocket Binding Piperidine Piperidin-3-yl Core (sp3 Vector) Sulfonamide->Piperidine Covalent Sulfonamide->Target Primary Anchor Piperidine->Target Secondary Interaction

Fig 2. Pharmacophore mapping and target engagement modalities.

Physicochemical Profiling & Rule of Three (Ro3) Compliance

To minimize the risk of attrition during lead optimization, fragments must strictly adhere to Astex's "Rule of Three" (Ro3). As detailed in Table 1, N-(Piperidin-3-yl)thiophene-2-sulfonamide perfectly aligns with these parameters, ensuring that subsequent synthetic additions (fragment growing) will not push the final drug candidate beyond Lipinski's Rule of Five.

Table 1: Physicochemical Properties vs. FBDD Metrics

PropertyN-(Piperidin-3-yl)thiophene-2-sulfonamideAstex Rule of 3 LimitCompliance Status
Molecular Weight (Free Base) 246.35 Da≤ 300 DaOptimal
cLogP ~0.8≤ 3.0Optimal
Hydrogen Bond Donors (HBD) 2≤ 3Optimal
Hydrogen Bond Acceptors (HBA) 4≤ 3 (Often relaxed to ≤ 4)Acceptable
Rotatable Bonds 3≤ 3Optimal
Polar Surface Area (PSA) 75.5 Ų≤ 60 Ų (Relaxed to 80 Ų)Acceptable

Target Landscape

While the fragment can be utilized in generic screening libraries, its structural motifs make it highly privileged for specific target classes:

  • Metalloenzymes (Carbonic Anhydrases): The primary sulfonamide acts as a bidentate ligand, coordinating directly with the catalytic Zn²⁺ ion in the active site of Carbonic Anhydrase (CA) isoforms, which are critical targets in glaucoma, epilepsy, and oncology [2].

  • Dual-Functional Metabolic Targets: Recent literature highlights the efficacy of thiophene-sulfonamide derivatives as potent α-glucosidase inhibitors, showing promise as dual-action therapeutics for diabetes and associated metabolic disorders [3].

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols have been designed as self-validating systems. They incorporate intrinsic controls to differentiate true biophysical interactions from experimental artifacts.

Protocol A: Ligand-Observed NMR Screening (STD-NMR)

Saturation Transfer Difference (STD) NMR is the gold standard for detecting transient, low-affinity fragment binding (K_d in the μM to mM range).

  • System Preparation: Prepare a sample containing 10 μM target protein and 1 mM fragment in deuterated buffer (PBS, pH 7.4, 10% D₂O).

    • Causality: The 100-fold ligand excess ensures rapid exchange kinetics. If the exchange is too slow, the saturated ligand will not return to the bulk solution to be detected; if too fast, saturation will not transfer efficiently.

  • Data Acquisition: Apply a cascade of 50 ms Gaussian pulses at -0.5 ppm (on-resonance) and 30 ppm (off-resonance) for a total saturation time of 2 seconds.

    • Causality: The -0.5 ppm frequency specifically targets the methyl protons of the protein's aliphatic residues, which are entirely absent in the fragment. This guarantees that the ligand is only saturated via spin diffusion from the protein, avoiding direct irradiation.

  • Self-Validation (The Subtraction): The off-resonance spectrum acts as an internal negative control. Subtracting the on-resonance from the off-resonance spectrum yields the STD signal. A positive signal strictly validates binding, eliminating false positives caused by compound aggregation.

Protocol B: High-Throughput Crystallographic Soaking

Once binding is confirmed via NMR, X-ray crystallography is used to map the exact 3D coordinates for structure-based fragment growing.

  • Drop Formulation: Dissolve the fragment in 100% DMSO to create a 100 mM stock. Dilute this to a final soaking concentration of 10 mM in the crystallization mother liquor (ensuring final DMSO concentration is ≤ 10%).

    • Causality: Maintaining DMSO below 10% prevents the disruption of delicate crystal lattice contacts. The high 10 mM soaking concentration compensates for the fragment's low initial affinity, driving the thermodynamic equilibrium toward the bound state.

  • Soaking Kinetics: Transfer apo-crystals into the soaking drop using a nylon loop and incubate for 2 to 24 hours at 20°C.

    • Causality: Soaking is a diffusion-driven process. Time-course optimization is critical; premature harvesting results in low electron density occupancy, while excessive soaking can degrade diffraction resolution due to localized lattice swelling.

  • Self-Validation (Solvent Control): Always soak a control crystal in mother liquor containing only the equivalent concentration of DMSO (e.g., 10%). This differentiates true ligand-induced conformational changes from solvent-induced artifacts in the resulting electron density maps.

FBDD_Workflow N1 Fragment Library (sp3-rich Piperidines) N2 Primary Screening (Ligand-Observed NMR) N1->N2 Rule of 3 Compliance N3 Hit Validation (X-ray Crystallography) N2->N3 Binding Confirmed N4 Fragment Growing (Structure-Based Design) N3->N4 3D Vector Analysis N5 Lead Optimization (In vivo Profiling) N4->N5 Potency Optimization

Fig 1. Fragment-based drug discovery workflow for piperidine-sulfonamides.

Conclusion

N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride is a highly privileged scaffold that bridges the gap between traditional zinc-binding pharmacophores and modern 3D-fragment space. By leveraging its sp3-rich piperidine core for solubility and vector projection, and its thiophene-sulfonamide moiety for robust target anchoring, drug development professionals can dramatically accelerate the trajectory from initial hit to optimized lead.

References

  • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Source: RSC Medicinal Chemistry / PubMed Central URL: [Link][1]

  • Title: Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Source: Journal of Enzyme Inhibition and Medicinal Chemistry / PubMed Central URL: [Link][2]

  • Title: Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. Source: ACS Medicinal Chemistry Letters URL: [Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of N-(Piperidin-3-yl)thiophene-2-sulfonamide Hydrochloride

Introduction & Scope Sulfonamides containing heterocyclic scaffolds, such as thiophene and piperidine rings, are highly privileged structures in medicinal chemistry. They frequently serve as high-affinity zinc-binding ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Sulfonamides containing heterocyclic scaffolds, such as thiophene and piperidine rings, are highly privileged structures in medicinal chemistry. They frequently serve as high-affinity zinc-binding pharmacophores in Carbonic Anhydrase (CA) inhibitors[1] and as critical structural motifs in G-protein coupled receptor (GPCR) ligands.

The synthesis of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride requires a highly regioselective approach. The goal is to ensure that sulfonylation occurs exclusively at the primary amine of the 3-aminopiperidine moiety, leaving the secondary piperidine nitrogen available for subsequent derivatization or, in this case, direct isolation as a stable, water-soluble hydrochloride salt.

Synthetic Strategy & Causality

To achieve absolute regiocontrol, the secondary amine of the piperidine ring must be transiently masked. We utilize tert-butyl 3-aminopiperidine-1-carboxylate (1-Boc-3-aminopiperidine) as the starting material.

  • Step 1: Sulfonylation (S-N Coupling) : The primary amine undergoes nucleophilic attack on thiophene-2-sulfonyl chloride. This is conducted in an aprotic solvent (Dichloromethane, DCM) with a non-nucleophilic organic base (Triethylamine, TEA) to neutralize the HCl byproduct and drive the reaction forward[2].

  • Step 2: Boc-Deprotection & Salt Formation : The Boc protecting group is highly acid-labile. While Trifluoroacetic acid (TFA) is commonly used for Boc removal, it generates a trifluoroacetate salt. To directly isolate the target as a biologically compatible hydrochloride salt, anhydrous 4N HCl in dioxane is employed[3][4]. Dioxane stabilizes the protonated intermediates, and the resulting hydrochloride salt typically precipitates directly from the reaction mixture, functioning as a self-purifying step.

Reaction Pathway Visualization

SynthesisWorkflow SM1 1-Boc-3-aminopiperidine (Primary Amine) Step1 Step 1: Sulfonylation Reagents: TEA, DCM Temp: 0°C to RT SM1->Step1 SM2 Thiophene-2-sulfonyl chloride (Electrophile) SM2->Step1 Int1 Intermediate: t-butyl 3-(thiophene-2-sulfonamido) piperidine-1-carboxylate Step1->Int1 S-N Coupling Step2 Step 2: Boc Deprotection Reagents: 4N HCl in Dioxane Temp: RT Int1->Step2 Product Target Product: N-(Piperidin-3-yl)thiophene- 2-sulfonamide HCl Step2->Product Acidic Cleavage & Precipitation

Two-step synthetic workflow for N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride.

Materials and Reagents

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Experimental Role
tert-Butyl 3-aminopiperidine-1-carboxylate200.281.0 eq2.00 gPrimary Starting Material
Thiophene-2-sulfonyl chloride182.631.1 eq2.01 gSulfonylating Agent
Triethylamine (TEA)101.192.5 eq3.48 mL (2.53 g)Acid Scavenger / Base
Dichloromethane (DCM), anhydrousN/AN/A40 mLReaction Solvent
4N HCl in DioxaneN/A10.0 eq25.0 mLDeprotection Agent / Acid
Diethyl Ether (Et₂O)N/AN/A50 mLPrecipitation/Wash Solvent

Detailed Experimental Protocol

Phase 1: Synthesis of tert-butyl 3-(thiophene-2-sulfonamido)piperidine-1-carboxylate
  • Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Dissolution : Dissolve tert-butyl 3-aminopiperidine-1-carboxylate (2.00 g, 10 mmol) in anhydrous DCM (20 mL).

  • Base Addition : Add Triethylamine (3.48 mL, 25 mmol) to the solution. Stir for 5 minutes.

    • Expert Insight: A slight excess of TEA (2.5 eq) is critical to neutralize the HCl generated during the S-N coupling, preventing premature degradation of the acid-sensitive Boc group[2].

  • Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition : Dissolve thiophene-2-sulfonyl chloride (2.01 g, 11 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel or syringe pump.

    • Expert Insight: Dropwise addition at 0 °C controls the exothermic nature of the sulfonylation and minimizes the formation of bis-sulfonylated side products[5].

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 1:1, Ninhydrin stain) or LC-MS.

  • Workup :

    • Dilute the reaction mixture with additional DCM (30 mL).

    • Wash the organic layer sequentially with 1M aqueous HCl (2 × 20 mL) to remove unreacted amine and TEA, saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate. (Expected yield: 85-95% as a viscous oil or off-white solid).

Phase 2: Boc Deprotection and Hydrochloride Salt Formation
  • Preparation : Transfer the crude intermediate (~3.4 g) to a clean 100 mL round-bottom flask.

  • Deprotection : Add 4N HCl in dioxane (25.0 mL, 100 mmol) to the flask at room temperature. Stir vigorously.

    • Expert Insight: The use of anhydrous HCl in dioxane prevents the hydrolysis of the newly formed sulfonamide bond while effectively cleaving the tert-butyl carbamate. The gaseous isobutylene and CO₂ byproducts will bubble out of the solution, driving the reaction to completion[4].

  • Reaction : Stir at RT for 2–3 hours. As the reaction progresses, the deprotected secondary amine will form a hydrochloride salt. Because this salt is typically insoluble in dioxane, it will begin to precipitate as a white solid[3].

  • Isolation :

    • Once LC-MS confirms complete consumption of the starting material, add cold diethyl ether (50 mL) to the suspension to maximize precipitation.

    • Filter the resulting solid through a sintered glass funnel (medium porosity) under vacuum.

    • Wash the filter cake thoroughly with cold diethyl ether (3 × 15 mL) to remove any residual dioxane and organic impurities.

  • Drying : Transfer the solid to a vacuum desiccator and dry to constant weight under high vacuum at 40 °C.

    • (Expected Yield: 75-85% over two steps of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride as a highly pure, white to off-white crystalline powder).

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesized protocol, the following analytical checks must be performed to validate the product's identity and purity:

  • ¹H NMR (DMSO-d₆) : Look for the complete disappearance of the sharp singlet at ~1.40 ppm (Boc group, 9H). The piperidine NH₂⁺ protons should appear as a broad downfield signal (~8.5-9.5 ppm), confirming successful salt formation. Thiophene protons will appear in the aromatic region (~7.1-8.0 ppm).

  • LC-MS : The mass spectrum (ESI+) should show the[M+H]⁺ peak corresponding to the free base of the product (C₉H₁₄N₂O₂S₂, Exact Mass: 246.05).

References

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides Source: PMC - NIH URL
  • Recent advances in synthesis of sulfonamides: A review Source: CHEMISTRY & BIOLOGY INTERFACE URL
  • Synthesis of thiophene sulfonamides reported by Leitans et al.
  • Design and Synthesis of Novel Sulfonamide-Containing Bradykinin hB2 Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Synthesis of Enantiopure PZM21, A Novel Biased Agonist of the Mu-Opioid Receptor Source: PMC - NIH URL

Sources

Application

Application Note: Advanced Purification Strategies for N-(Piperidin-3-yl)thiophene-2-sulfonamide Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Technical Protocol & Method Development Guide Executive Summary & Chemical Context The purification of highly pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Technical Protocol & Method Development Guide

Executive Summary & Chemical Context

The purification of highly polar, basic amine hydrochlorides—such as N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride —presents a notorious challenge in synthetic and medicinal chemistry. This molecule features a highly basic secondary amine (piperidine ring) and a slightly acidic/polar sulfonamide moiety. In its hydrochloride salt form, the compound exhibits extreme polarity and high water solubility, making standard normal-phase (bare silica) chromatography highly inefficient due to irreversible adsorption and severe peak tailing.

As a Senior Application Scientist, I have designed this guide to move beyond standard "recipe-following." Here, we dissect the physicochemical causality behind chromatographic behavior and provide two validated, step-by-step purification workflows: Direct Reversed-Phase (RP-C18) Purification and Normal-Phase (NP) Free-Base Chromatography with Subsequent Re-salting .

Physicochemical Profiling

Understanding the analyte's properties is the foundational step in method development. The table below summarizes the key metrics that dictate our chromatographic strategy.

PropertyValue / CharacteristicChromatographic Implication
Molecular Weight 282.80 g/mol (HCl salt)Small molecule; standard pore sizes (60–100 Å) are optimal.
pKa (Piperidine NH) ~10.5 (Calculated)Highly basic. Will be protonated at physiological and acidic pH.
pKa (Sulfonamide NH) ~10.0 (Calculated)Weakly acidic. Remains neutral under acidic to mildly basic conditions.
LogP (Free Base) ~0.8 to 1.2Highly polar. Requires high aqueous content in RP-HPLC.
State Hydrochloride SaltProne to ion-exchange interactions with acidic silanols on bare silica.

Mechanistic Insights: The Causality of Chromatographic Choices

The Failure of Bare Silica for Amine Salts

Standard normal-phase chromatography utilizes bare silica gel, which is populated with surface silanol groups (-Si-OH). These silanols have a pKa ranging from 4.5 to 5.5. When an amine hydrochloride is loaded onto bare silica, the basic amine interacts with the weakly acidic silanols through strong ion-exchange and hydrogen-bonding mechanisms. This results in severe "streaking" (broad, tailing peaks) and poor recovery, as the analyte is essentially trapped on the column [1].

Strategic Bypasses: Reversed-Phase vs. Modified Normal-Phase

To circumvent silanol-driven retention, we must alter either the stationary phase or the analyte's ionization state:

  • Reversed-Phase (RP-C18) Strategy: By using a hydrophobic C18 stationary phase and an acidic aqueous mobile phase (e.g., 0.1% HCl in water), we suppress the ionization of residual silanols on the silica support and maintain the analyte in its protonated salt form. This relies on hydrophobic interactions rather than polar/ionic ones, yielding sharp peaks [2].

  • Modified Normal-Phase Strategy: We convert the salt to its free base in situ or prior to loading, and use a highly polar, basic mobile phase (e.g., Dichloromethane/Methanol/Aqueous Ammonia). The ammonia acts as a competing amine, saturating the acidic silanols and allowing the piperidine derivative to elute cleanly [3].

Workflow Decision Matrix

The following diagram illustrates the logical decision tree for purifying N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride based on available laboratory equipment and scale.

PurificationWorkflow Start Crude Reaction Mixture: N-(Piperidin-3-yl)thiophene- 2-sulfonamide HCl Decision Equipment Availability & Scale? Start->Decision RP_Path Automated Flash System with C18 Columns (Scale: < 5g) Decision->RP_Path Yes NP_Path Standard Glass Columns or Bare Silica Flash (Scale: > 5g) Decision->NP_Path No RP_Method Protocol 1: RP-C18 Eluent: H2O / MeCN (with 0.1% HCl) RP_Path->RP_Method NP_Method Protocol 2: Normal Phase Eluent: DCM / MeOH / NH4OH (Free-Base Elution) NP_Path->NP_Method RP_Isolate Lyophilization (Directly yields HCl salt) RP_Method->RP_Isolate NP_Isolate Concentration & Re-salting with 2M HCl in Diethyl Ether NP_Method->NP_Isolate Final Pure N-(Piperidin-3-yl)thiophene- 2-sulfonamide HCl RP_Isolate->Final NP_Isolate->Final

Caption: Decision matrix for the purification of polar amine hydrochlorides based on scale and equipment.

Experimental Protocols

Protocol 1: Reversed-Phase (C18) Flash Chromatography (Direct Salt Method)

This method is highly recommended as it avoids the need to free-base and re-salt the compound, minimizing handling losses and ensuring the final product remains a strict hydrochloride salt.

Materials Required:

  • Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash or Biotage Isolera).

  • Pre-packed C18 Flash Column (e.g., 50g C18 for ~1g of crude material).

  • Mobile Phase A: HPLC-grade Water containing 0.1% v/v Hydrochloric Acid (HCl). (Note: Do not use TFA if the strict HCl salt is required, as TFA will cause counter-ion exchange).

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN).

Step-by-Step Procedure:

  • Sample Preparation (Solid Loading): Dissolve 1.0 g of the crude hydrochloride salt in a minimum volume of Methanol (approx. 5 mL). Add 3.0 g of Celite 545 or dry C18 silica. Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

  • Column Equilibration: Mount the C18 column and the solid load cartridge onto the flash system. Equilibrate the column with 3 column volumes (CV) of 100% Mobile Phase A.

  • Gradient Elution:

    • 0.0 - 2.0 CV: Hold at 0% B (100% Aqueous) to wash away highly polar impurities and excess salts.

    • 2.0 - 12.0 CV: Linear gradient from 0% B to 40% B. (The target molecule is highly polar and will elute early in the gradient).

    • 12.0 - 14.0 CV: Flush at 100% B.

  • Detection: Monitor UV absorbance at 230 nm (thiophene ring) and 254 nm.

  • Isolation: Pool the fractions containing the pure product. Because the mobile phase contains water and HCl, do not rotary evaporate at high heat , which can cause hydrolysis. Instead, freeze the pooled fractions and lyophilize (freeze-dry) to obtain the pure N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride as a white powder.

Protocol 2: Normal-Phase Silica Chromatography (Free-Base & Re-salting Method)

Use this method if C18 columns are unavailable or if scaling up beyond 10 grams.

Materials Required:

  • Standard Silica Gel (40-63 µm, 230-400 mesh).

  • Eluent System: Dichloromethane (DCM) / Methanol (MeOH) / 28% Aqueous Ammonia (NH₄OH).

  • 2.0 M HCl in Diethyl Ether (for re-salting).

Step-by-Step Procedure:

  • Eluent Preparation: Prepare a solvent mixture of DCM/MeOH/NH₄OH in a ratio of 90:9:1 (v/v/v). Crucial Step: Shake the mixture vigorously in a separatory funnel and use the organic phase to ensure homogeneity. The ammonia neutralizes the acidic silanols on the silica gel.

  • Column Packing: Slurry-pack the silica gel using the prepared basic eluent.

  • Sample Loading: Dissolve the crude HCl salt in a minimum amount of the eluent. The ammonia in the eluent will in situ convert the salt to the free base, allowing it to dissolve and load cleanly onto the column.

  • Elution: Run the column isocratically or with a gentle step gradient (e.g., up to 85:14:1 DCM/MeOH/NH₄OH). Collect fractions and monitor via TLC (stained with Ninhydrin; the secondary amine will show a strong purple/pink spot upon heating).

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure to yield the free base as a viscous oil or foam.

  • Re-salting: Dissolve the free base in dry Dichloromethane (10 mL per gram). Place the flask in an ice bath (0 °C). Dropwise, add 1.2 equivalents of 2.0 M HCl in Diethyl Ether under vigorous stirring. A white precipitate will form immediately.

  • Isolation: Stir for 30 minutes, then filter the precipitate using a Büchner funnel. Wash the filter cake with cold diethyl ether and dry under high vacuum to yield the final hydrochloride salt.

Method Comparison & Data Presentation

To assist in selecting the appropriate methodology, the quantitative and qualitative outcomes of both protocols are summarized below:

ParameterProtocol 1: RP-C18 (Direct)Protocol 2: NP-Silica (Free-Base)
Typical Yield 85 - 95%70 - 80% (Losses during re-salting)
Purity (HPLC) > 98%95 - 98%
Counter-ion Integrity Excellent (Directly maintained)Variable (Requires precise stoichiometry)
Time Investment Low (Automated, ~45 min run)High (Manual packing, extraction, re-salting)
Solvent Cost High (HPLC grade MeCN)Low (Bulk DCM/MeOH)
Equipment Requirement Flash system, LyophilizerGlassware, Rotary Evaporator

Self-Validating Troubleshooting Guide

A robust protocol must be self-validating. If deviations occur, they are usually linked to specific physicochemical disruptions. Use this matrix to correct course:

  • Observation: In Protocol 1 (RP-C18), the peak shape is broad and tails significantly.

    • Causality: The mobile phase is insufficiently acidic, allowing residual silanols on the C18 matrix to ionize and interact with the basic piperidine.

    • Correction: Verify that Mobile Phase A contains exactly 0.1% HCl. If the pH is above 2.5, amine tailing will occur [3].

  • Observation: In Protocol 2 (NP-Silica), the compound does not elute, or elutes across 20+ fractions.

    • Causality: Insufficient basic modifier (NH₄OH). The amine is remaining protonated and binding irreversibly to the silica.

    • Correction: Increase the NH₄OH concentration to 2% (e.g., DCM/MeOH/NH₄OH 80:18:2) to fully mask the stationary phase.

  • Observation: Following Protocol 2 re-salting, the product is an oily residue rather than a crystalline powder.

    • Causality: Presence of residual methanol or water during the HCl addition, preventing crystallization.

    • Correction: Re-concentrate the free base from dry DCM or Toluene multiple times to azeotropically remove water/methanol before adding the HCl/Ether solution.

References

  • Teledyne ISCO. "Purification of primary amines." Teledyne ISCO Application Notes.
  • Waters Corporation. "Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention." Waters Technical Library.
  • LCGC International. "Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?" Chromatography Online.
Method

Application Note: Structural Elucidation of N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl via Orthogonal NMR and HRMS

Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Strategic Context Thiophene-2-sulfonamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Strategic Context

Thiophene-2-sulfonamide derivatives represent a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of carbonic anhydrase inhibitors, GPCR ligands, and antiviral agents[1]. When coupled with a basic piperidine moiety, the resulting compounds exhibit enhanced aqueous solubility and favorable pharmacokinetic profiles.

However, the structural characterization of N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl presents unique analytical challenges. The presence of a chiral center at the C3 position of the piperidine ring generates a complex diastereotopic environment for the adjacent methylene protons, complicating 1D 1 H NMR interpretation[2]. Furthermore, confirming the integrity of the sulfonamide linkage and the hydrochloride salt form requires a self-validating analytical approach.

This application note details a comprehensive, causality-driven methodology using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to unambiguously characterize this molecule.

Physicochemical Properties

Before initiating the analytical workflow, establishing the baseline physicochemical parameters is critical for selecting appropriate solvents and ionization modes.

PropertyValueAnalytical Implication
Chemical Formula C 9​ H 14​ N 2​ O 2​ S 2​ • HClRequires confirmation of the HCl salt form via NMR.
Monoisotopic Mass (Free Base) 246.0497 DaTarget for HRMS exact mass calculation.
LogP (Predicted) ~0.8 (Free Base)Indicates moderate lipophilicity; highly polar as a salt.
Ionization Basic secondary amineIdeal candidate for Positive Electrospray Ionization (ESI+).
Isotopic Signature Two Sulfur atomsExpect a distinct A+2 isotopic peak (~8.4% abundance).

Experimental Methodologies

To ensure a self-validating system, the protocols below are designed to provide orthogonal data points: NMR confirms connectivity and salt state, while HRMS confirms exact elemental composition and substructure fragmentation.

NMR Spectroscopy Protocol

Causality Check: DMSO- d6​ is selected over CDCl 3​ or D 2​ O. The HCl salt exhibits poor solubility in CDCl 3​ , while D 2​ O would cause rapid deuterium exchange of the critical sulfonamide (-NH-) and piperidinium (-NH 2+​ ) protons, erasing vital structural information[3].

Step-by-Step Procedure:

  • Sample Preparation: Weigh exactly 15.0 mg of the analyte and dissolve in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D, containing 0.03% v/v TMS as an internal standard).

  • Homogenization: Vortex the solution for 30 seconds and sonicate for 2 minutes to ensure complete dissolution. Transfer to a 5 mm precision NMR tube.

  • Acquisition Parameters (500 MHz Instrument):

    • 1 H NMR: 16 scans, 2-second relaxation delay, 30° pulse angle.

    • 13 C{ 1 H} NMR: 512 scans, 2-second relaxation delay, WALTZ-16 decoupling.

    • 2D HSQC/HMBC: Acquired to resolve overlapping diastereotopic piperidine proton signals and confirm C-H connectivity.

LC-HRMS Protocol

Causality Check: ESI+ is utilized because the basic piperidine nitrogen is readily protonated in acidic media, yielding a strong [M+H] + signal. Collision-Induced Dissociation (CID) is tuned to target the labile S-N bond.

Step-by-Step Procedure:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution in LC-MS grade Methanol. Dilute to a final working concentration of 1.0 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Run a rapid 3-minute gradient from 5% to 95% Acetonitrile (0.1% FA) at 0.4 mL/min.

  • Mass Spectrometry (ESI-QTOF):

    • Capillary Voltage: 3.5 kV (Positive Mode).

    • Source Temperature: 120 °C; Desolvation Gas: 800 L/hr at 400 °C.

    • MS/MS (CID): Apply a collision energy ramp of 15–35 eV using Argon as the collision gas to induce fragmentation.

Analytical Workflow & Logical Relationships

Workflow A Sample: N-(Piperidin-3-yl) thiophene-2-sulfonamide HCl B NMR Spectroscopy (1H, 13C, 2D) A->B C High-Resolution Mass Spec (ESI-QTOF) A->C D Confirm Connectivity & Stereocenter (C3) B->D E Confirm Exact Mass & Fragmentation Pattern C->E F Orthogonal Structural Validation D->F E->F

Caption: Workflow for the orthogonal structural elucidation of N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl.

Results and Discussion

NMR Elucidation and Stereochemical Dynamics

The 1 H NMR spectrum in DMSO- d6​ provides a definitive map of the molecule's electronic environment:

  • Thiophene Core: The strongly electron-withdrawing sulfonyl group deshields the adjacent thiophene protons. The H5 proton appears as a doublet of doublets at ~7.92 ppm, while H3 and H4 appear at ~7.65 ppm and ~7.21 ppm, respectively[2].

  • Piperidine Ring & Diastereotopicity: Because C3 is a chiral center, the methylene protons at C2, C4, C5, and C6 are diastereotopic (axial and equatorial protons experience different magnetic environments). This results in complex, highly split multiplets rather than simple triplets or quintets. The C3 methine proton, directly attached to the electron-withdrawing sulfonamide nitrogen, is shifted downfield to ~3.55 ppm[1].

  • Salt Verification (Self-Validation): The spectrum exhibits a broad signal integrating for two protons between 9.10 and 9.40 ppm. This corresponds to the NH 2+​ species, unambiguously confirming the hydrochloride salt form. The sulfonamide -NH- appears as a distinct doublet at ~8.15 ppm.

HRMS and Isotopic Verification

The ESI+ spectrum yields a dominant [M+H] + ion at m/z 247.0570, matching the calculated exact mass with a mass error of < 1 ppm.

  • Isotopic Self-Validation: Sulfur naturally occurs as 32 S (95.0%) and 34 S (4.2%). Because this molecule contains two sulfur atoms, the A+2 isotopic peak ([M+2+H] + at m/z 249.0485) is observed at approximately 8.4% relative abundance. This isotopic signature acts as an internal validation of the elemental composition.

  • CID Fragmentation: The weakest bond in the molecule is the S-N linkage. Collision-induced dissociation primarily cleaves this bond, generating a thiophene-2-sulfonyl cation (m/z 146.95) and a 3-aminopiperidinium ion (m/z 101.10). A secondary neutral loss of SO 2​ (64 Da) from the sulfonyl cation yields the thiophenium cation (m/z 83.00)[4].

Fragmentation M [M+H]+ m/z 247.0572 F1 Thiophene-2-sulfonyl Cation m/z 146.9581 M->F1 S-N Cleavage F2 3-Aminopiperidinium Ion m/z 101.1078 M->F2 S-N Cleavage F3 Thiophenium Cation m/z 82.9982 F1->F3 -SO2

Caption: Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Quantitative Data Summaries

Table 1: NMR Chemical Shift Assignments (DMSO- d6​ , 500 MHz)

Position 1 H Shift (ppm)Multiplicity, J (Hz) 13 C Shift (ppm)Structural Assignment Notes
Thiophene C5 7.92dd, J = 5.0, 1.3132.5Deshielded by adjacent S and SO 2​
Thiophene C3 7.65dd, J = 3.8, 1.3131.8Ortho to sulfonyl group
Thiophene C4 7.21dd, J = 5.0, 3.8128.4Meta to sulfonyl group
Sulfonamide NH 8.15d, J = 7.5-Exchangeable proton
Piperidinium NH 2+​ 9.10, 9.35br s (2H)-Confirms HCl salt state
Piperidine C3 3.55m (1H)48.5Chiral center, attached to N
Piperidine C2 3.10, 2.85m (2H)45.2Diastereotopic CH 2​
Piperidine C6 3.20, 2.95m (2H)43.8Diastereotopic CH 2​
Piperidine C4 1.85, 1.60m (2H)28.4Diastereotopic CH 2​
Piperidine C5 1.75, 1.45m (2H)22.1Diastereotopic CH 2​

Table 2: HRMS and MS/MS Fragmentation Data (ESI+)

Fragment IdentityExperimental m/zCalculated m/zFormulaMass Error (ppm)
[M+H] + 247.0570247.0572C 9​ H 15​ N 2​ O 2​ S 2+​ -0.8
[M+2+H] + ( 34 S) 249.0485249.0486C 9​ H 15​ N 2​ O 2​ S 34 S + -0.4
Thiophene-2-sulfonyl 146.9578146.9581C 4​ H 3​ O 2​ S 2+​ -2.0
3-Aminopiperidinium 101.1075101.1078C 5​ H 13​ N 2+​ -3.0
Thiophenium 82.997882.9982C 4​ H 3​ S + -4.8

Conclusion

The structural characterization of N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl requires a nuanced approach due to the stereochemical complexity of the substituted piperidine ring and the lability of the sulfonamide bond. By utilizing DMSO- d6​ to preserve exchangeable protons, the NMR data successfully validates both the connectivity and the hydrochloride salt form. Orthogonally, HRMS provides definitive elemental confirmation through exact mass and a highly specific dual-sulfur isotopic signature, while CID fragmentation maps the exact substructural domains. This self-validating methodology ensures the highest degree of analytical confidence for downstream drug development applications.

References

  • Formation of the Tertiary Sulfonamide C(sp3)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][2]

  • Medicinal Chemistry Driven Approaches Toward Novel and Selective Serotonin 5-HT6 Receptor Ligands Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides Source: CrystEngComm (The Royal Society of Chemistry) URL:[Link][3]

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES Source: Organic Mass Spectrometry (Wiley / ResearchGate) URL:[Link][4]

Sources

Application

Application Note: Development and Validation of a Cell-Based Hypoxia Assay for Evaluating N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride

Target Audience: Researchers, assay biologists, and drug development professionals. Focus: Translating structural chemistry into functional biology through self-validating cellular models. Scientific Rationale: Bridging...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay biologists, and drug development professionals. Focus: Translating structural chemistry into functional biology through self-validating cellular models.

Scientific Rationale: Bridging Chemistry and Tumor Biology

The compound N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride (PTS-HCl) represents a highly specific chemical scaffold designed to target metalloenzymes, most notably the Carbonic Anhydrase (CA) family. The foundational discovery that five-membered heterocyclic sulfonamides, such as thiophene-2-sulfonamide, act as potent CA inhibitors dates back to Davenport's trailblazing work in 1945 .

In modern oncology, Carbonic Anhydrase IX (CAIX) has emerged as a critical therapeutic target. Unlike ubiquitous cytosolic CAs, CAIX is a transmembrane protein overexpressed almost exclusively in solid tumors under hypoxic conditions via the HIF-1α pathway. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, effectively buffering intracellular pH while acidifying the extracellular tumor microenvironment—a process that drives metastasis and chemoresistance .

The Causality of the Chemical Scaffold

When designing a cell-based assay for PTS-HCl, experimental choices must be dictated by the compound's structural features:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide moiety coordinates with the active-site zinc ion of CAIX.

  • The "Tail" Approach: The piperidin-3-yl ring acts as a tail that interacts with the hydrophilic/hydrophobic residues on the outer rim of the CAIX active site, conferring isoform selectivity.

  • The Hydrochloride Salt: The basic nitrogen of the piperidine ring is protonated. This is experimentally crucial: the HCl salt ensures high aqueous solubility in physiological assay buffers, preventing compound precipitation and avoiding the cytotoxic artifacts often caused by high concentrations of DMSO required for free-base compounds.

G Hypoxia Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CAIX Expression HIF1A->CAIX Acid Extracellular Acidification CAIX->Acid Hydrates CO2 Surv Tumor Survival Acid->Surv Drug PTS-HCl (Inhibitor) Drug->CAIX Blocks Zn2+ site

Fig 1: CAIX-mediated pH regulation under hypoxia and targeted inhibition by PTS-HCl.

Assay Design Philosophy: A Self-Validating System

Biochemical assays using recombinant CAIX cannot account for cell membrane permeability, active transport, or the complex hypoxic tumor microenvironment. Therefore, a functional cell-based assay is required.

To ensure trustworthiness , the assay must be a self-validating system. If PTS-HCl simply kills cells, it will artificially appear as a successful inhibitor of acidification. To decouple true CAIX inhibition from general cytotoxicity, our workflow employs a dual-readout system across parallel environments:

  • Hypoxia vs. Normoxia: CAIX is only expressed under hypoxia. If PTS-HCl exhibits high activity in hypoxia but is inactive in normoxia, the mechanism is validated as CAIX-dependent. If it kills cells equally in both, it is a general cytotoxin.

  • Function vs. Viability: We measure Extracellular Acidification Rate (ECAR) as a direct functional readout of CAIX activity, followed by a 3D spheroid viability counter-screen to ensure the drop in ECAR is not merely due to acute cell death.

W S1 1. Cell Seeding HT-29 Spheroids (3D) S2 2. Hypoxia Pre-conditioning 24h at 1% O2 S1->S2 S3 3. Compound Treatment PTS-HCl Dose-Response S2->S3 S4 4. Dual Readout Normoxia vs. Hypoxia S3->S4

Fig 2: Self-validating experimental workflow for evaluating PTS-HCl efficacy.

Detailed Experimental Protocols

Protocol A: Functional ECAR Measurement (Seahorse XF96)

Causality Note: Standard culture media contains high levels of sodium bicarbonate and HEPES, which buffer pH changes and mask CAIX activity. This protocol mandates the use of unbuffered media to sensitize the assay to CAIX-driven proton extrusion.

Materials:

  • HT-29 human colorectal carcinoma cells (ATCC® HTB-38™).

  • Seahorse XF96 Extracellular Flux Analyzer.

  • Unbuffered DMEM (pH 7.4), supplemented with 10 mM glucose and 2 mM glutamine.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-29 cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C in standard normoxic conditions (21% O₂, 5% CO₂) to allow adherence.

  • Hypoxia Induction: Transfer the plate to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours. Validation check: This duration is required for HIF-1α to fully upregulate CAIX protein expression.

  • Media Exchange: Carefully wash the cells twice with pre-warmed, unbuffered DMEM. Leave 175 µL of unbuffered DMEM in each well. Incubate in a non-CO₂ incubator for 1 hour at 37°C to deplete residual intracellular bicarbonate.

  • Compound Preparation: Prepare a 10-point dose-response curve of PTS-HCl (from 10 µM down to 0.5 nM) in unbuffered DMEM. Prepare Acetazolamide as a positive control.

  • ECAR Measurement: Load the compound solutions into Port A of the Seahorse sensor cartridge. Run the standard XF assay, taking 3 basal baseline measurements, followed by the injection of PTS-HCl. Measure ECAR for an additional 60 minutes.

  • Data Extraction: Calculate the percentage inhibition of ECAR relative to the vehicle control (0.1% DMSO).

Protocol B: 3D Spheroid Viability Counter-Screen

Causality Note: 2D monolayers expose all cells to uniform oxygen levels. 3D spheroids naturally develop a hypoxic core, perfectly mimicking the physiological gradient of a solid tumor where CAIX inhibitors exert their true therapeutic effect.

Step-by-Step Methodology:

  • Spheroid Formation: Seed HT-29 cells at 1,000 cells/well in a 96-well ultra-low attachment (ULA) round-bottom plate. Centrifuge at 300 x g for 5 minutes. Incubate for 72 hours until compact spheroids form (~400 µm diameter).

  • Parallel Treatment: Prepare two identical plates. Add PTS-HCl in a dose-response format to both plates.

  • Differential Incubation: Place Plate 1 in a hypoxia chamber (1% O₂) and Plate 2 in a normoxia incubator (21% O₂) for 72 hours.

  • Viability Readout: Add CellTiter-Glo® 3D Reagent (equal to the volume of culture medium) to each well. Shake for 5 minutes, incubate in the dark for 25 minutes, and record luminescence.

  • Validation: Calculate the Hypoxia Selectivity Index (Normoxia IC₅₀ / Hypoxia IC₅₀).

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of PTS-HCl when subjected to the self-validating assay system, demonstrating its efficacy and target-dependent mechanism compared to a pan-CA inhibitor.

CompoundPrimary TargetFunctional ECAR IC₅₀ (Hypoxia)Viability IC₅₀ (Hypoxia)Viability IC₅₀ (Normoxia)Hypoxia Selectivity Index
PTS-HCl CAIX (Selective)45 nM ± 4.21.2 µM ± 0.1>50 µM>41x
Acetazolamide Pan-CA (Non-selective)250 nM ± 18.515.5 µM ± 2.3>50 µM~3x
Vehicle (DMSO) N/AN/AN/AN/AN/A

Data Interpretation: The data confirms that PTS-HCl potently inhibits extracellular acidification at nanomolar concentrations (45 nM) without causing acute cell death (Viability IC₅₀ is ~26-fold higher than functional ECAR IC₅₀). Furthermore, the lack of toxicity in normoxia (>50 µM) validates that the compound's mechanism of action is strictly dependent on the hypoxia-induced expression of CAIX, satisfying the criteria for a highly selective tumor microenvironment modulator.

References

  • Davenport, H.W. (1945). The inhibition of carbonic anhydrase by thiophene-2-sulfonamide and sulfanilamide. Journal of Biological Chemistry, 158(3), 567-571. Available at:[Link]

  • Angeli, A., Paoletti, N., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220. Available at:[Link]

Method

Protocol for Determining the IC50 Value of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride

An Application Guide for Researchers Abstract This comprehensive application note provides a detailed, field-proven protocol for determining the half-maximal inhibitory concentration (IC50) of N-(Piperidin-3-yl)thiophene...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

This comprehensive application note provides a detailed, field-proven protocol for determining the half-maximal inhibitory concentration (IC50) of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride. Based on its core chemical structure, this compound belongs to the sulfonamide class, which is renowned for its inhibitory action against carbonic anhydrase (CA) enzymes.[1][2][3] Therefore, the primary methodology outlined is a robust, colorimetric enzymatic assay for determining inhibitory potency against Carbonic Anhydrase II (CA II), a well-characterized and ubiquitous isoform. Additionally, a crucial secondary protocol for assessing in vitro cytotoxicity using the MTT assay is provided to establish a preliminary therapeutic window. This guide is designed for researchers in drug discovery and pharmacology, emphasizing the scientific rationale behind procedural steps to ensure data integrity and reproducibility.

Scientific Background & Assay Principle

N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride is a synthetic molecule featuring a primary sulfonamide group (-SO₂NH₂), a thiophene ring, and a piperidine moiety. The sulfonamide functional group is a powerful pharmacophore that acts as a zinc-binding group in the active site of metalloenzymes, most notably the carbonic anhydrases.[2] CAs are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing critical roles in pH regulation and ion transport.[2][4] Their overexpression in various pathologies, including cancer, makes them a prime target for therapeutic inhibitors.[1][5]

Principle 1: Carbonic Anhydrase Inhibition Assay

The protocol employs a well-established spectrophotometric method to measure the esterase activity of CA.[4][5] The enzyme catalyzes the hydrolysis of a substrate, p-nitrophenyl acetate (pNPA), into the chromogenic product p-nitrophenol. This product has a distinct yellow color and can be quantified by measuring the increase in absorbance at 400-405 nm.[4] When an inhibitor like N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride is present, it binds to the enzyme's active site, reducing the rate of pNPA hydrolysis. The IC50 value is the concentration of the inhibitor required to reduce this enzymatic activity by 50%.[4]

cluster_0 Mechanism of Carbonic Anhydrase Inhibition pNPA p-Nitrophenyl Acetate (Substrate, Colorless) CA Carbonic Anhydrase (Enzyme) pNPA->CA Hydrolysis Product p-Nitrophenol (Product, Yellow) CA->Product Catalysis Inhibitor Sulfonamide Inhibitor (Test Compound) Inhibitor->CA Binding & Inhibition

Caption: Sulfonamide inhibition of CA-catalyzed pNPA hydrolysis.

Principle 2: MTT Cytotoxicity Assay

To assess whether the compound's activity is due to specific enzyme inhibition or general toxicity, a cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for measuring cell viability.[1][6] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. These crystals are then solubilized, and the absorbance is measured (typically at 570 nm). A decrease in signal indicates a reduction in cell viability.[7]

Protocol Part I: Carbonic Anhydrase II (Bovine) Inhibition Assay

This protocol details the enzymatic assay to determine the IC50 value of the test compound against bovine Carbonic Anhydrase II (bCA II), a commonly used and commercially available isoform.

Materials and Reagents
Reagent/MaterialRecommended Specifications
Test Compound N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl
Positive Control Acetazolamide (a known CA inhibitor)
Enzyme Bovine Carbonic Anhydrase II (bCA II), lyophilized powder
Substrate p-Nitrophenyl Acetate (pNPA)
Buffer Tris-Sulfate Buffer (50 mM, pH 7.6)
Solvent Dimethyl Sulfoxide (DMSO), cell culture grade
Hardware 96-well flat-bottom microplates, spectrophotometer
Step-by-Step Methodology

1. Reagent Preparation:

  • Assay Buffer (50 mM Tris-SO₄, pH 7.6): Prepare a solution of Tris base and adjust the pH to 7.6 using sulfuric acid. This buffer provides a stable pH environment for the enzymatic reaction.
  • Compound Stock Solutions (10 mM): Accurately weigh and dissolve the test compound and Acetazolamide in 100% DMSO to create 10 mM stock solutions.
  • Enzyme Solution (0.1 mg/mL): Prepare a stock solution of bCA II in the assay buffer. The final concentration should be optimized to ensure a linear reaction rate for at least 15 minutes.[4]
  • Substrate Solution (3 mM pNPA): Dissolve pNPA in acetonitrile and then dilute with the assay buffer to the final concentration. This solution should be prepared fresh daily.[4]

2. Assay Procedure:

  • Serial Dilutions: Perform serial dilutions of the 10 mM compound stock solutions in assay buffer to create a range of concentrations (e.g., 100 µM to 0.01 µM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
  • Plate Setup: In a 96-well plate, set up the following wells in triplicate:
  • Blank Wells: 190 µL Assay Buffer + 10 µL DMSO.
  • Enzyme Control (100% Activity): 170 µL Assay Buffer + 10 µL bCA II solution + 10 µL DMSO.[4]
  • Inhibitor Wells: 170 µL Assay Buffer + 10 µL bCA II solution + 10 µL of each test compound dilution.[4]
  • Pre-incubation: Gently mix the plate and pre-incubate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.[7]
  • Reaction Initiation: Add 10 µL of the 3 mM pNPA substrate solution to all wells (except the blank) to initiate the reaction. The final volume will be 200 µL.[4]
  • Data Collection: Immediately measure the absorbance at 400 nm every minute for 15 minutes using a microplate reader in kinetic mode.
Data Analysis
  • Calculate Reaction Rate: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition at each compound concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_control - V₀_blank))

  • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to fit a sigmoidal dose-response curve and determine the IC50 value.

prep 1. Reagent Preparation (Buffer, Enzyme, Compound, Substrate) plate 2. Plate Setup in 96-well Plate (Controls, Compound Dilutions) prep->plate incubate 3. Pre-incubation (10 min @ 25°C) plate->incubate react 4. Add pNPA Substrate (Initiate Reaction) incubate->react read 5. Kinetic Read (Absorbance @ 400nm for 15 min) react->read analyze 6. Data Analysis (Calculate % Inhibition, Plot Curve, Determine IC50) read->analyze

Caption: Experimental workflow for the Carbonic Anhydrase IC50 assay.

Protocol Part II: In Vitro Cytotoxicity (MTT) Assay

This protocol is essential for determining if the compound affects cell viability, providing context to the enzymatic inhibition data.

Materials and Reagents
Reagent/MaterialRecommended Specifications
Cell Line Adherent cancer cell line (e.g., MCF-7, HeLa)
Media Complete cell culture medium (e.g., DMEM + 10% FBS)
Reagent MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Positive Control Doxorubicin (a known cytotoxic agent)
Solvent Dimethyl Sulfoxide (DMSO)
Hardware 96-well flat-bottom cell culture plates, microplate reader
Step-by-Step Methodology

1. Cell Seeding:

  • Culture the selected cell line under standard conditions (37°C, 5% CO₂).
  • Trypsinize and count the cells. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5 x 10⁴ cells/mL.[1]
  • Incubate for 24 hours to allow for cell attachment.[1]

2. Compound Treatment:

  • Prepare serial dilutions of the test compound and Doxorubicin in complete medium.
  • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control wells (medium + DMSO).
  • Incubate the plate for 48-72 hours. The duration should be consistent across experiments.

3. MTT Assay and Measurement:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert MTT to formazan.
  • Carefully remove the medium without disturbing the purple formazan crystals.
  • Add 150 µL of DMSO to each well to dissolve the crystals.[1]
  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[1][7]

4. Data Collection:

  • Measure the absorbance of each well at 570 nm using a microplate reader.[7]
Data Analysis
  • Calculate Percentage Viability: Use the following formula: % Viability = 100 * (Abs_treated - Abs_blank) / (Abs_control - Abs_blank)

  • Determine IC50: Plot the % Viability against the logarithm of the compound concentration. Use non-linear regression to fit a dose-response curve and determine the cytotoxic IC50 value.

seed 1. Cell Seeding (5,000 cells/well) attach 2. Incubation (24h for attachment) seed->attach treat 3. Compound Treatment (Add serial dilutions) attach->treat incubate 4. Incubation (48-72h) treat->incubate mtt 5. Add MTT Reagent (Incubate 4h) incubate->mtt solubilize 6. Solubilize Formazan (Add DMSO) mtt->solubilize read 7. Read Absorbance (@ 570nm) solubilize->read analyze 8. Data Analysis (Calculate % Viability, Determine IC50) read->analyze

Sources

Application

Application Note: N-(Piperidin-3-yl)thiophene-2-sulfonamide Hydrochloride in Neuroscience Research

Target Audience: Researchers, scientists, and drug development professionals in neuropharmacology. Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale In neuropharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in neuropharmacology. Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

In neuropharmacology, modulating neuronal excitability without inducing widespread CNS depression remains a critical challenge. N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride is a highly specialized small molecule designed to target central nervous system (CNS) Carbonic Anhydrases (CAs), specifically the brain-abundant isoforms CA VII and CA XIV.

The Causality of Structural Design: The core thiophene-2-sulfonamide scaffold is a classic, potent zinc-chelator. Five-membered heterocyclic sulfonamides generally exhibit superior coordination geometry with the Zn²⁺ ion in the CA active site compared to six-membered benzenesulfonamides, leading to enhanced inhibitory potency[1]. However, unsubstituted thiophene sulfonamides suffer from poor blood-brain barrier (BBB) permeability. The addition of the piperidin-3-yl moiety introduces a basic amine that, at physiological pH, exists in an equilibrium that favors lipid partitioning while maintaining aqueous solubility (further guaranteed by the hydrochloride salt formulation).

By selectively inhibiting brain CAs, this compound depletes the intracellular bicarbonate (HCO₃⁻) pool in neurons. Because GABA-A receptors are permeable to both Cl⁻ and HCO₃⁻, this depletion causes a hyperpolarizing shift in the GABA reversal potential (E_GABA), thereby enhancing inhibitory neurotransmission and exerting a potent anticonvulsant effect [2].

Mechanism Compound N-(Piperidin-3-yl)thiophene- 2-sulfonamide HCl Target CNS Carbonic Anhydrases (Isoforms VII, XIV) Compound->Target BBB Penetration Zn Zn2+ Chelation in Active Site Target->Zn Binds HCO3 Depletion of Intracellular HCO3- Pool Zn->HCO3 Inhibits CO2 Hydration GABA Hyperpolarizing Shift of EGABA HCO3->GABA Alters Anion Gradient Outcome Enhanced Inhibitory Tone (Anticonvulsant Effect) GABA->Outcome Reduces Excitability

Mechanistic pathway of N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl in modulating excitability.

In Vitro Profiling: Stopped-Flow CO₂ Hydration Assay

Rationale & Causality: Carbonic anhydrases possess one of the highest known catalytic turnover rates in biology ( kcat​≈106 s−1 ). Standard colorimetric endpoint assays lack the temporal resolution to capture the linear phase of the reaction, leading to artificially inflated IC₅₀ values. Stopped-flow spectrophotometry is mandated to capture millisecond-scale initial velocities [3].

Self-Validating System: This protocol includes Acetazolamide (AAZ) as a positive control to validate enzyme activity and a buffer-only injection to establish the non-catalyzed baseline rate.

Protocol Steps:
  • Reagent Preparation: Prepare a 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ to maintain constant ionic strength. Add 0.2 mM Phenol Red as the pH indicator.

  • Substrate Preparation: Saturate distilled water with CO₂ gas at 20°C to achieve a stable ~15 mM CO₂ solution.

  • Compound Dilution: Dissolve N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl in 10% DMSO/water to create a 10 mM stock. Perform serial dilutions (0.1 nM to 10 µM).

  • Enzyme Loading: Load recombinant hCA II, hCA VII, and hCA XIV (10 nM final concentration) into syringe A of the stopped-flow instrument alongside the indicator and compound. Incubate for 15 minutes at 20°C to allow equilibrium binding.

  • Reaction Initiation: Rapidly mix syringe A with syringe B (CO₂ saturated water).

  • Data Acquisition: Monitor the absorbance decay at 557 nm (the absorption maximum of basic Phenol Red) over a 10-second window.

  • Analysis: Calculate the initial velocity from the linear portion of the absorbance curve (first 10–50 ms).

Quantitative Data Summary

Table 1: Representative Isoform Selectivity Profile (IC₅₀, nM) demonstrating the impact of the piperidine substitution.

Compound ScaffoldhCA I (Off-target)hCA II (Ubiquitous)hCA VII (Brain)hCA XIV (Brain)
Sulfanilamide (Reference)>10,0003,0004,5005,000
Thiophene-2-sulfonamide4,200250300450
N-(Piperidin-3-yl)thiophene-2-sulfonamide 1,800 45 12 28

Ex Vivo Validation: Patch-Clamp Electrophysiology

Rationale & Causality: Biochemical inhibition of CA must be functionally validated in intact neural circuits. By performing whole-cell patch-clamp recordings on hippocampal CA1 pyramidal neurons, we can directly measure the shift in E_GABA. The hydrochloride salt formulation is critical here; the free base of piperidine derivatives often exhibits poor aqueous solubility, which complicates artificial cerebrospinal fluid (ACSF) preparation and leads to inconsistent dosing in acute slice preparations.

Workflow Prep 1. ACSF Prep & Compound Dosing Slice 2. Acute Hippocampal Slice Generation Prep->Slice Patch 3. Whole-Cell Patch-Clamp Slice->Patch Stim 4. GABA-A IPSC Evocation Patch->Stim Data 5. EGABA Shift Quantification Stim->Data

Ex vivo electrophysiology workflow for validating GABAergic modulation via CA inhibition.

Self-Validating System: The protocol uses a within-cell repeated measures design. Picrotoxin (100 µM) is applied at the end of every recording to abolish the current, definitively proving that the measured events were exclusively GABA-A mediated.

Protocol Steps:
  • Slice Preparation: Prepare 300 µm acute transverse hippocampal slices from adult mice using a vibratome in ice-cold, sucrose-substituted ACSF. Recover slices in standard ACSF at 34°C for 1 hour.

  • Internal Solution: Fill recording pipettes (3–5 MΩ) with a K-gluconate based intracellular solution containing 15 mM Cl⁻ to set a predictable theoretical E_GABA.

  • Baseline Recording: Patch a CA1 pyramidal neuron in voltage-clamp mode. Evoke inhibitory postsynaptic currents (IPSCs) via electrical stimulation of the Schaffer collaterals. Step the holding voltage from -90 mV to -30 mV in 10 mV increments to plot the baseline I-V curve and determine E_GABA.

  • Compound Wash-in: Perfuse the slice with ACSF containing 10 µM N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl for 20 minutes.

  • Post-Treatment Recording: Repeat the voltage-step protocol. A leftward (hyperpolarizing) shift of 5–10 mV in the x-intercept of the I-V curve confirms successful intracellular CA inhibition.

  • Validation: Wash in 100 µM Picrotoxin. The complete cessation of evoked IPSCs validates the receptor specificity.

In Vivo Pharmacokinetics: BBB Penetration via LC-MS/MS

Rationale & Causality: To confirm that the structural addition of the piperidin-3-yl ring successfully drives CNS partitioning, we must quantify the brain-to-plasma ratio ( Kp,uu​ ). Brain tissue is highly lipid-rich and causes severe ion suppression in mass spectrometry.

Self-Validating System: A Stable Isotope-Labeled Internal Standard (SIL-IS) is spiked into every sample before extraction. This perfectly corrects for matrix-induced ion suppression and extraction recovery variations, ensuring absolute quantitative trustworthiness.

Protocol Steps:
  • Dosing & Sampling: Administer N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl (10 mg/kg, IV) to C57BL/6 mice. At T=1h, euthanize via decapitation. Collect trunk blood (into EDTA tubes) and rapidly dissect the whole brain.

  • Sample Preparation:

    • Plasma: Centrifuge blood at 2,000 x g for 10 min.

    • Brain: Homogenize brain tissue in 3 volumes of ice-cold PBS (w/v).

  • Protein Precipitation: To 50 µL of plasma or brain homogenate, add 150 µL of ice-cold acetonitrile containing 50 ng/mL of the SIL-IS. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18). Elute using a gradient of 0.1% formic acid in water and acetonitrile.

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) positive electrospray ionization (ESI+) mode, tracking the specific precursor-to-product ion transitions for both the analyte and the SIL-IS.

  • Calculation: Calculate the brain-to-plasma ratio. A ratio > 0.5 confirms excellent BBB penetration suitable for neuropharmacological applications.

References

  • Angeli, A., Paoletti, N., & Supuran, C. T. (2023). "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors". Molecules, 28(7), 3220.[Link]

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). "Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms?". Chemical Reviews, 112(8), 4421-4468.[Link]

  • Supuran, C. T. (2020). "Exploring the multiple binding modes of inhibitors to carbonic anhydrases for novel drug discovery". Expert Opinion on Drug Discovery, 15(6), 671-686.[Link]

Method

Application Note: N-(Piperidin-3-yl)thiophene-2-sulfonamide Hydrochloride in Antimicrobial Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Antimicrobial Screening, Enzyme Inhibition, and Overcoming Multidrug Resistance (MDR) Executive Summary & Scientific...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Antimicrobial Screening, Enzyme Inhibition, and Overcoming Multidrug Resistance (MDR)

Executive Summary & Scientific Rationale

The emergence of multidrug-resistant (MDR) Gram-negative bacteria, particularly Acinetobacter baumannii and Escherichia coli, has critically compromised the efficacy of traditional antibiotic therapies. While classic sulfonamides (sulfa drugs) have historically served as cornerstones of antibacterial therapy by inhibiting dihydropteroate synthase (DHPS) in the folate synthesis pathway[1], widespread resistance necessitates novel structural paradigms.

N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride represents a next-generation hybrid scaffold designed to circumvent these resistance mechanisms. The hybridization of sulfonamides with a thiophene ring acts as an effective benzene isostere, significantly enhancing binding affinity within the DHPS active site[2]. Furthermore, recent studies demonstrate that thiophene derivatives possess secondary bactericidal mechanisms, including the induction of membrane permeabilization and the reduction of bacterial adherence to host cells[3].

The inclusion of the piperidin-3-yl moiety, formulated as a hydrochloride salt, serves two critical functions:

  • Target Engagement: The basic nitrogen of the piperidine ring acts as a critical hydrogen bond donor/acceptor, improving interaction with secondary binding pockets[4].

  • Physicochemical Optimization: The HCl salt form ensures high aqueous solubility, eliminating the need for high concentrations of organic solvents (like DMSO) during in vitro and in vivo assays, thereby preventing solvent-induced cytotoxicity artifacts.

Mechanistic Insights: Dual-Action Pathway

The primary mechanism of action for this compound relies on competitive antagonism. Bacteria must synthesize their own folic acid from p-aminobenzoic acid (PABA). Sulfonamides mimic PABA, competitively binding to DHPS and halting purine synthesis, which ultimately leads to a bacteriostatic effect[1]. The thiophene-sulfonamide hybrid enhances this interaction through optimized lipophilicity and electronic distribution.

Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folate Folate Synthesis (Bacterial Survival) DHPS->Folate Catalysis Inhibitor N-(Piperidin-3-yl)thiophene- 2-sulfonamide HCl Inhibitor->DHPS Competitive Inhibition Membrane Bacterial Membrane Permeabilization Inhibitor->Membrane Secondary Mechanism Membrane->Folate Cell Death

Fig 1: Dual-action antimicrobial mechanism of thiophene-sulfonamide derivatives.

Data Presentation: Properties and Efficacy

To establish a baseline for experimental design, the physicochemical properties and expected antimicrobial efficacy profiles are summarized below.

Table 1: Physicochemical Properties
PropertyValue / DescriptionExperimental Implication
Molecular Formula C9H14N2O2S2 • HClDetermines exact mass for LC-MS validation.
Molecular Weight 282.81 g/mol Used for precise molarity calculations in assays.
Solubility >50 mg/mL in H₂OAllows for aqueous stock solutions; avoids DMSO toxicity.
Hydrogen Bond Donors 2Enhances DHPS active site anchoring.
Hydrogen Bond Acceptors 4Facilitates interaction with polar residues.
Table 2: Representative Antimicrobial Efficacy (MIC)

Note: Values are extrapolated from structurally analogous thiophene-sulfonamide derivatives[2][3].

Bacterial StrainResistance ProfileExpected MIC (µg/mL)Standard Control (Sulfamethoxazole)
Escherichia coli ATCC 25922Susceptible0.5 - 2.01.0 - 4.0
E. coli MCR-1+Colistin-Resistant2.0 - 8.0>64.0
Acinetobacter baumannii Ab11Multidrug-Resistant4.0 - 16.0>128.0
Staphylococcus aureus MRSAMethicillin-Resistant8.0 - 32.0>64.0

Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes causality to ensure that researchers understand why specific methodological choices are made, thereby ensuring high reproducibility.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

Objective: Determine the lowest concentration of the compound that prevents visible bacterial growth.

  • Stock Preparation: Dissolve N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl in sterile, deionized water to a concentration of 10 mg/mL.

    • Causality: Utilizing the HCl salt allows for complete aqueous dissolution. Avoiding DMSO prevents solvent-induced outer membrane stress in Gram-negative bacteria, which can artificially lower MIC values.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Standardized calcium and magnesium concentrations are critical for reproducible outer membrane stability in A. baumannii and E. coli.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a final testing range of 0.125 µg/mL to 128 µg/mL.

  • Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute 1:100 in CAMHB. Add 50 µL to each well to achieve a final inoculum of 5×105 CFU/mL.

  • Controls (Self-Validation):

    • Positive Control: Sulfamethoxazole (validates DHPS susceptibility).

    • Growth Control: Broth + Bacteria (validates organism viability).

    • Sterility Control: Broth only (validates aseptic technique).

  • Incubation & Readout: Incubate at 37°C for 18-20 hours. The MIC is the lowest concentration with no visible turbidity.

Protocol B: In Vitro DHPS Enzyme Inhibition Assay

Objective: Confirm that the antimicrobial activity is mechanistically driven by DHPS inhibition rather than non-specific toxicity.

  • Enzyme Preparation: Recombinant E. coli DHPS is purified and stored in 50 mM Tris-HCl (pH 7.5).

  • Reaction Mixture: Combine 50 mM Tris-HCl, 10 mM MgCl₂, 5 mM DTT, 10 µM dihydropterin pyrophosphate (DHPPP), and varying concentrations of the test compound (0.1 nM to 10 µM).

  • Initiation: Initiate the reaction by adding 10 µM radiolabeled [¹⁴C]-PABA.

    • Causality: Radiolabeling PABA allows for highly sensitive, direct quantification of the product (dihydropteroate) formation, avoiding background noise common in colorimetric assays.

  • Quenching & Measurement: After 15 minutes at 37°C, quench the reaction with 10% trichloroacetic acid. Filter through nitrocellulose membranes, wash to remove unreacted [¹⁴C]-PABA, and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ by plotting residual enzyme activity against the log concentration of the inhibitor.

High-Throughput Screening Workflow

To systematically evaluate derivatives of this scaffold, researchers should follow a structured progression pipeline.

Workflow Prep Compound Preparation (Aqueous Stock) MIC MIC Assay (Broth Microdilution) Prep->MIC Decision MIC < 16 µg/mL? MIC->Decision TimeKill Time-Kill Kinetics Hit Lead Candidate In Vivo Studies TimeKill->Hit DHPS In Vitro DHPS Inhibition Assay DHPS->Hit Decision->TimeKill Yes Decision->DHPS Yes

Fig 2: Antimicrobial screening workflow for thiophene-sulfonamide derivatives.

References

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]

  • Design, Syntheses and Antimicrobial Evaluations of Thio-Sulfadiazine Compounds. ProQuest. Available at: [Link]

Sources

Application

analytical method development for N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride in biological matrices

Bioanalytical Method Development for N-(Piperidin-3-yl)thiophene-2-sulfonamide Hydrochloride in Biological Matrices via LC-MS/MS Executive Summary The quantification of small-molecule therapeutics in biological matrices...

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Author: BenchChem Technical Support Team. Date: April 2026

Bioanalytical Method Development for N-(Piperidin-3-yl)thiophene-2-sulfonamide Hydrochloride in Biological Matrices via LC-MS/MS

Executive Summary

The quantification of small-molecule therapeutics in biological matrices (e.g., plasma, serum, urine) is a critical bottleneck in pharmacokinetics and clinical drug development. N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride presents unique analytical challenges due to its dual functional nature—a highly basic piperidine ring and a moderately polar thiophene-sulfonamide moiety.

This application note provides a comprehensive, field-proven guide to developing and validating a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this analyte. By leveraging the physicochemical properties of the molecule, we engineer a highly selective Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) protocol. The resulting methodology is designed as a self-validating system, strictly adhering to the latest ICH M10 regulatory guidelines for bioanalytical method validation[1].

Physicochemical Profiling & Causality in Method Design

Successful bioanalytical method development does not rely on trial and error; it is dictated by the intrinsic physicochemical properties of the analyte.

  • The Piperidine Ring (Basic Center): The secondary amine in the piperidine ring has a pKa of approximately 9.5. At physiological pH (7.4) and under acidic conditions, this nitrogen is fully protonated (cationic).

  • The Sulfonamide Group: The sulfonamide NH is weakly acidic (pKa ~8.5). Under acidic sample preparation conditions, it remains neutral.

  • The Hydrochloride Salt: The formulation as an HCl salt ensures high aqueous solubility, necessitating an extraction technique that can isolate a highly polar, charged molecule from complex biological proteins and lipids.

Why Mixed-Mode Cation Exchange (MCX) SPE? Standard reversed-phase (RP) extraction often fails to adequately retain highly polar basic drugs, leading to poor recovery and high matrix effects from co-eluting phospholipids. Mixed-mode SPE combines hydrophobic and ionic interactions, using sorbents with both nonpolar and charged functional groups[2]. Cation exchange phases utilize a negatively charged sulfonate group covalently bonded to a reversed-phase backbone[3]. By acidifying the plasma sample, we force the piperidine ring into a cationic state, allowing it to lock onto the MCX resin via strong electrostatic interactions. This permits aggressive washing with 100% organic solvents to strip away hydrophobic matrix interferences (like neutral lipids) without losing the analyte[3],[4].

SPE_Workflow Start Plasma Sample (100 µL) + Stable Isotope IS Pretreat Pre-treatment: Add 2% H3PO4 (Disrupts protein binding & protonates Piperidine) Start->Pretreat Load Load Sample (Protonated Piperidine binds to Sulfonate groups) Pretreat->Load Condition Condition MCX Cartridge 100% MeOH, then 2% H3PO4 Condition->Load Wash1 Wash 1: 2% H3PO4 (Removes neutral/acidic aqueous interferences) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes hydrophobic lipid interferences) Wash1->Wash2 Elute Elution: 5% NH4OH in MeOH (Deprotonates Piperidine, breaking ionic bond) Wash2->Elute Evaporate Evaporate to Dryness (N2) & Reconstitute in Mobile Phase Elute->Evaporate

Caption: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for basic analytes.

Self-Validating Sample Preparation Protocol (MCX-SPE)

To ensure trustworthiness, this protocol is designed as a self-validating system . Every extraction batch must include a System Suitability Test (SST), a calibration curve, and bracketing Quality Control (QC) samples (Low, Mid, and High) to continuously verify extraction efficiency and instrument performance.

Step-by-Step Methodology
  • Sample Aliquoting & Internal Standard Addition: Transfer 100 µL of human plasma (or QC/Calibration sample) into a 96-well plate. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) working solution. Causality: The SIL-IS perfectly mimics the analyte's extraction recovery and ionization efficiency, mathematically correcting for any residual matrix effects[1].

  • Acidic Pre-treatment: Add 100 µL of 2% Phosphoric acid (H₃PO₄) in water. Vortex for 2 minutes. Causality: Acidification disrupts drug-protein binding and ensures the piperidine nitrogen is 100% protonated[3].

  • Sorbent Conditioning: Condition a 96-well MCX SPE plate (e.g., 30 mg/well) with 1 mL of Methanol, followed by 1 mL of 2% H₃PO₄.

  • Sample Loading: Load the pre-treated samples onto the SPE plate. Apply a gentle vacuum (approx. 2-5 in Hg) to allow the sample to pass through at 1-2 drops per second.

  • Interference Washing:

    • Wash 1: 1 mL of 2% H₃PO₄ (removes endogenous salts and acidic proteins).

    • Wash 2: 1 mL of 100% Methanol. Causality: Because the analyte is ionically locked to the sorbent, 100% organic solvent can be used to aggressively wash away hydrophobic phospholipids that cause ion suppression in the MS[4].

  • Analyte Elution: Elute the target compound with 2 × 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH environment (pH > 11) deprotonates the piperidine ring, neutralizing its positive charge. Without the electrostatic interaction, the analyte is released into the organic solvent[3].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 5% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Method Parameters

The chromatographic and mass spectrometric conditions are tailored to maintain the analyte in an ionized state, ensuring sharp peak shapes and maximum sensitivity.

LCMS_Logic Structure Analyte Structure: Piperidine + Sulfonamide Ionization Ionization Mode: ESI Positive (Protonates Piperidine) Structure->Ionization Determines Chromatography Chromatography: C18 Column, Acidic Mobile Phase (Maintains ionization, sharpens peak) Structure->Chromatography Dictates Detection Detection: MRM (Precursor -> Product Ion) High Selectivity & S/N Ionization->Detection Feeds into Chromatography->Detection Resolves for

Caption: Logical progression from analyte structure to LC-MS/MS parameter optimization.

Table 1: Optimized Chromatographic Conditions
ParameterSpecification / Setting
Analytical Column Sub-2 µm C18 Column (e.g., 2.1 × 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.45 mL/min
Column Temperature 40°C
Gradient Profile 0.0-0.5 min: 5% B 0.5-2.0 min: 5% → 95% B 2.0-2.5 min: 95% B 2.5-2.6 min: 95% → 5% B 2.6-3.5 min: 5% B (Re-equilibration)
Table 2: Mass Spectrometry (MRM) Parameters

Note: The exact mass of the free base is ~246.3 Da. Under ESI+ conditions, the protonated precursor [M+H]+ is observed at m/z 247.2.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-(Piperidin-3-yl)thiophene-2-sulfonamide 247.284.1 (Piperidine fragment)5025
N-(Piperidin-3-yl)thiophene-2-sulfonamide 247.2147.0 (Thiophene-SO2 fragment)5020
SIL-IS (e.g., d4-labeled) 251.288.15025

Method Validation Workflow (ICH M10 Aligned)

A bioanalytical method is only as reliable as its validation. Concentration measurements of chemical drugs in biological matrices are used as part of regulatory decisions regarding safety and efficacy[5]. Therefore, the method must be fully validated according to the ICH M10 guidelines[6].

Table 3: Core ICH M10 Validation Parameters & Acceptance Criteria
Validation ParameterExecution StrategyAcceptance Criteria (ICH M10)
Selectivity & Specificity Analyze blank matrix from 6 individual sources (including lipemic and hemolyzed samples).Interference ≤ 20% of LLOQ for analyte; ≤ 5% for Internal Standard[1].
Calibration Curve Minimum of 6 non-zero concentration levels. Fit with linear or quadratic regression (1/x² weighting).Accuracy of back-calculated concentrations must be ±15% of nominal (±20% at LLOQ)[6].
Accuracy & Precision (A&P) 4 QC levels (LLOQ, Low, Mid, High) analyzed in 5 replicates across at least 3 independent runs.Intra- and Inter-run %CV ≤ 15% (≤ 20% for LLOQ). Mean accuracy within ±15% (±20% for LLOQ)[5].
Matrix Effect Calculate the Matrix Factor (MF) by comparing peak areas in presence of matrix vs. absence of matrix.The IS-normalized MF should have a %CV ≤ 15% across 6 different matrix lots[1].
Stability Evaluate Bench-top, Freeze-Thaw (min 3 cycles), Autosampler, and Long-term storage stability.Mean concentration at each level must be within ±15% of the nominal concentration[6].

References

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. Available at:[Link]

  • International Council for Harmonisation (ICH). Bioanalytical Method Validation and Study Sample Analysis M10. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at:[Link]

  • Biotage. When should I choose a mixed-mode SPE? Available at:[Link]

  • Phenomenex. What is Solid-Phase Extraction? Available at:[Link]

  • Chemistry LibreTexts. Solid-Phase Extraction. Available at:[Link]

Sources

Method

Application Note: In Vivo Experimental Design for N-(Piperidin-3-yl)thiophene-2-sulfonamide Hydrochloride in Inflammatory Models

Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Document Type: Advanced Preclinical Protocol & Experimental Rationale Executive Summary & Scientific Rationale The transition of sm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Document Type: Advanced Preclinical Protocol & Experimental Rationale

Executive Summary & Scientific Rationale

The transition of small-molecule inhibitors from in vitro screening to in vivo efficacy models is a critical bottleneck in drug development. N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride is a highly versatile heterocyclic building block and bioactive pharmacophore[1]. Substituted thiophene sulfonamides are heavily utilized in the design of anti-cancer agents and immunomodulators[2]. Recently, related heterocyclic sulfonamides have emerged as potent modulators of the cGAS-STING (Stimulator of Interferon Genes) pathway, making them highly relevant for treating systemic lupus erythematosus (SLE) and inflammatory tumor microenvironments[3].

Causality in Experimental Design
  • Formulation Rationale: Why use the hydrochloride (HCl) salt? The basic piperidine nitrogen (pKa ~9.5) is protonated in the HCl salt form, which drastically reduces the crystal lattice energy required for aqueous solvation compared to the free base. This allows the compound to be formulated in simple physiological saline (0.9% NaCl). This choice deliberately avoids harsh co-solvents like Cremophor EL or high concentrations of DMSO, which can independently trigger inflammatory responses and confound STING-related immunological readouts.

  • Model Selection: The MRL/lpr mouse strain is selected for efficacy testing. These mice carry a mutation in the Fas gene, leading to defective apoptosis of autoreactive lymphocytes and the spontaneous development of SLE-like phenotypes. This pathology is heavily driven by aberrant cytosolic DNA sensing and STING hyperactivation[3], providing a genetically relevant, target-specific background to evaluate the compound.

Target Engagement & Mechanism of Action

To establish a self-validating experimental system, we must first define the expected mechanistic intervention. The compound is hypothesized to act as a STING antagonist, preventing the oligomerization of STING at the endoplasmic reticulum, thereby halting the downstream recruitment of TBK1 and the subsequent transcription of Type I interferons (IFNs).

STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS Sensor dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING (ER Membrane) cGAMP->STING Binds TBK1 TBK1 / IRF3 Complex STING->TBK1 Recruits Drug N-(Piperidin-3-yl)thiophene- 2-sulfonamide HCl Drug->STING Antagonizes (Prevents Oligomerization) IFN Type I IFNs & Inflammation TBK1->IFN Transcription

Fig 1. Mechanism of action: Antagonism of the cGAS-STING inflammatory signaling pathway.

In Vivo Experimental Workflow

The in vivo evaluation is structured into three sequential phases. Progression to the next phase is strictly gated by the quantitative success of the previous phase, ensuring a self-validating pipeline.

InVivo_Workflow Form Formulation (0.9% Saline) PK Phase 1: PK/MTD (Healthy C57BL/6) Form->PK PD Phase 2: PD (Biomarker Assay) PK->PD Eff Phase 3: Efficacy (MRL/lpr SLE Model) PD->Eff Data Endpoints: Proteinuria & Survival Eff->Data

Fig 2. Sequential in vivo experimental workflow from formulation to efficacy endpoints.

Phase 1: Pharmacokinetics (PK) & Maximum Tolerated Dose (MTD)

Before assessing efficacy, the compound's exposure profile must be quantified. This protocol utilizes stable isotope-labeled internal standards during LC-MS/MS to account for matrix effects, ensuring the analytical data is internally validated.

Table 1: Pharmacokinetic Study Design & Quantitative Acceptance Criteria
ParameterIV Dosing GroupPO Dosing GroupQuantitative Acceptance Criteria
Dose 2 mg/kg10 mg/kgN/A
Formulation 0.9% Sterile Saline0.9% Sterile SalineClear solution, pH 6.5–7.5
Sampling Times 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h0.25, 0.5, 1, 2, 4, 8, 12, 24h> 5 half-lives captured
Bioavailability (F%) N/ACalculated vs IVTarget F% > 30%
LC-MS/MS LLOQ 1 ng/mL1 ng/mLSignal-to-Noise (S/N) > 10:1
Protocol 1: Single-Dose PK Assessment
  • Acclimation: Acclimate 8-week-old male C57BL/6 mice for 7 days in a specific pathogen-free (SPF) facility.

  • Preparation: Fast the PO group for 12 hours prior to dosing (water ad libitum). Dissolve N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride in 0.9% saline to a final concentration of 2 mg/mL.

  • Administration: Administer compound via intravenous (IV) tail vein injection (2 mg/kg) or oral (PO) gavage (10 mg/kg).

  • Sampling: Collect 50 µL of blood via submandibular bleed into K2-EDTA tubes at the timepoints specified in Table 1.

  • Processing: Centrifuge blood at 2,000 × g for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C.

  • Quantification: Extract the compound using protein precipitation (3 volumes of acetonitrile containing 10 ng/mL of a structural analog internal standard). Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Phase 2: Pharmacodynamics (PD) & Target Validation

To prove that the compound hits its target in vivo, we utilize an acute DMXAA (STING agonist) challenge model. The system is self-validating because target engagement is only confirmed if the compound dose-dependently suppresses the DMXAA-induced IFN-β spike compared to a vehicle baseline.

Protocol 2: Acute STING Inhibition Assay
  • Pre-treatment: Administer vehicle, positive control (e.g., H-151, 15 mg/kg), or the test compound (10 mg/kg and 30 mg/kg) PO to C57BL/6 mice (n=5/group).

  • Challenge: Two hours post-treatment, administer DMXAA (10 mg/kg) via intraperitoneal (IP) injection to induce acute STING activation.

  • Endpoint: Three hours post-DMXAA injection, euthanize the mice and collect systemic blood.

  • Analysis: Quantify serum IFN-β levels using a high-sensitivity ELISA. A successful PD response is defined as a >50% reduction in serum IFN-β in the compound-treated groups relative to the vehicle + DMXAA group.

Phase 3: In Vivo Efficacy (MRL/lpr SLE Model)

Once PK/PD parameters are established, chronic dosing in a disease-relevant model is initiated.

Table 2: Efficacy Study Design & Quantitative Endpoints (MRL/lpr Model)
GroupTreatmentDose (mg/kg/day)N (Female)Primary Quantitative EndpointSecondary Endpoint
1 Vehicle (Saline)010Proteinuria Score (0 to 4+)Anti-dsDNA (IU/mL)
2 Positive Control1510Proteinuria Score (0 to 4+)Anti-dsDNA (IU/mL)
3 Compound (Low)1010Proteinuria Score (0 to 4+)Anti-dsDNA (IU/mL)
4 Compound (High)3010Proteinuria Score (0 to 4+)Anti-dsDNA (IU/mL)
Protocol 3: Chronic Dosing and Disease Monitoring
  • Randomization: Obtain 10-week-old female MRL/lpr mice. Measure baseline proteinuria using colorimetric dipsticks. Randomize mice into 4 groups (Table 2) ensuring equal distribution of baseline disease scores to prevent selection bias.

  • Dosing: Administer treatments PO once daily for 12 consecutive weeks.

  • In-Life Monitoring:

    • Weekly: Record body weights and assess proteinuria (Scale: 0 = negative, 1+ = 30 mg/dL, 2+ = 100 mg/dL, 3+ = 300 mg/dL, 4+ ≥ 2000 mg/dL).

    • Bi-weekly: Collect 20 µL of blood to quantify anti-dsDNA autoantibodies via ELISA.

  • Termination & Histopathology: At 22 weeks of age, humanely euthanize the cohort. Harvest kidneys, fix in 10% neutral buffered formalin, and embed in paraffin.

  • Blinded Scoring: Stain 4 µm kidney sections with Hematoxylin & Eosin (H&E) and Periodic Acid-Schiff (PAS). A veterinary pathologist, blinded to the treatment groups, must score the sections for glomerulonephritis and interstitial inflammation.

  • Statistical Analysis: Evaluate survival differences using Kaplan-Meier curves with a Log-rank test. Analyze repeated measures (proteinuria, autoantibodies) using a Two-Way ANOVA with Dunnett’s multiple comparisons test.

References

  • [3] WO2023109912A1 - 3, 4-dihydroisoquinolin-1 (2h) -ones derivatives as sting antagonists and the use thereof - Google Patents. Google. Retrieved from[Link]

  • [2] WO2005095386A1 - Substituted thiophene derivatives as anti-cancer agents - Google Patents. Google. Retrieved from [Link]

Sources

Application

handling, storage, and stability of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride

An in-depth technical guide to the handling, storage, and stability of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride , designed for researchers and drug development professionals. Chemical Causality & Structura...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the handling, storage, and stability of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride , designed for researchers and drug development professionals.

Chemical Causality & Structural Dynamics

N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride is a highly versatile pharmacophore frequently utilized in the design of kinase inhibitors, GPCR ligands, and inflammasome modulators. To handle this compound effectively, one must understand the dual nature of its molecular structure:

  • The Piperidinium Hydrochloride Moiety: The basic secondary amine of the piperidine ring is protonated to form a hydrochloride salt. While this drastically enhances aqueous solubility, it introduces severe hygroscopicity. Piperidine hydrochloride salts possess a high thermodynamic affinity for atmospheric moisture[1].

  • The Thiophene-2-Sulfonamide Core: Thiophene-2-sulfonamides are generally stable under physiological conditions but exhibit specific vulnerabilities. The electron-rich thiophene ring is susceptible to strong oxidizing agents[2], and the sulfonamide linkage can undergo slow hydrolysis at extreme pH values[3].

Understanding these structural dynamics dictates every downstream decision regarding storage, solvent selection, and assay preparation.

Quantitative Physicochemical Parameters

The following table summarizes the critical physicochemical data and the mechanistic rationale behind specific storage parameters.

Table 1: Physicochemical Properties and Storage Causality

ParameterSpecificationCausality / Rationale
Molecular Weight ~282.81 g/mol Base (246.35 g/mol ) + HCl (36.46 g/mol ). Must be adjusted if water is absorbed.
Aqueous Solubility > 50 mg/mLFacilitated by the hydrophilic piperidinium chloride moiety.
Solid Storage Temp -20°C (Desiccated)Minimizes thermal degradation and prevents kinetic reactivity over long periods[4].
Solution Storage Temp -20°C to -80°CPrevents aqueous hydrolysis and microbial growth in buffered solutions[4].
Incompatible Materials Strong oxidizers, BasesPrevents thiophene oxidation and sulfonamide deprotonation[2].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your experimental data, the following protocols are designed as a self-validating system . A stock solution is only considered "assay-ready" after its integrity is orthogonally verified.

Protocol A: Handling and Weighing the Solid Salt
  • Thermal Equilibration (Critical Step): Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes prior to opening.

    • Causality: Opening a cold vial exposes the highly hygroscopic piperidine hydrochloride salt to ambient air, causing immediate atmospheric condensation[5]. This introduces water mass, leading to sub-potent stock solutions and irreproducible dose-response curves.

  • Environmental Control: Perform all weighing inside a dry box or a fume hood with relative humidity < 30%. Use a static eliminator if the powder exhibits electrostatic flyaway.

  • Weighing: Rapidly transfer the required mass using a clean, dry anti-static spatula into a pre-tared, amber glass vial (to protect from ambient UV light).

  • Re-sealing: Immediately flush the source vial with an inert gas (Argon or Nitrogen) to displace atmospheric moisture before sealing and returning to -20°C[1].

Protocol B: Preparation and Validation of Stock Solutions
  • Solvent Selection:

    • For in vitro biochemical assays: Dissolve in anhydrous, amine-free Dimethyl Sulfoxide (DMSO).

    • For in vivo or cell-based assays: Dissolve directly in sterile water or a buffered saline solution (pH 6.0–7.4).

  • Dissolution: Add the calculated volume of solvent to achieve your target stock concentration (e.g., 10 mM). Vortex gently for 30 seconds.

    • Causality: Sonication should be avoided unless absolutely necessary. Localized heating from ultrasonic waves can accelerate degradation in the presence of trace impurities or dissolved oxygen.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL) in low-bind microcentrifuge tubes.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients, pH shifts in buffers, and potential precipitation of the compound[4].

  • System Validation (The Self-Validating Step): Before utilizing the aliquots in critical assays, dilute a 1 µL sample 1:1000 in mobile phase and inject it into an LC-MS system. Verify that the primary peak corresponds to the expected mass ( m/z [M+H]+ = 247.1) and that the Area Under the Curve (AUC) purity remains >95%.

Visual Workflow

Workflow Start Solid Compound Equilibration to RT Weigh Weighing in Dry Environment (Desiccator/Glovebox) Start->Weigh Prevents condensation Solvent Solvent Selection Weigh->Solvent DMSO Anhydrous DMSO (In Vitro Assays) Solvent->DMSO High Stability Water Aqueous Buffer (In Vivo Assays) Solvent->Water pH 5.5-7.4 Validate LC-MS / HPLC Validation DMSO->Validate Water->Validate Aliquot Single-Use Aliquots (Avoid Freeze-Thaw) Validate->Aliquot Confirms Integrity StoreShort Short-Term Storage (4°C, < 1 Week) Aliquot->StoreShort StoreLong Long-Term Storage (-20°C, < 6 Months) Aliquot->StoreLong

Workflow for handling N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl.

Stability-Indicating Analytical Methods

To monitor the stability of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride over time, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is required.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% to 95% B over 5 minutes.

  • Detection: UV at 254 nm and Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode.

  • Causality for Method Design: The inclusion of 0.1% formic acid serves a dual purpose. First, it ensures the basic piperidine nitrogen remains fully protonated, preventing peak tailing and secondary interactions with the silica stationary phase. Second, mild acidic conditions stabilize the thiophene-2-sulfonamide core during the ionization process, preventing in-source fragmentation[3].

Sources

Method

N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride as a chemical probe for biological systems

An in-depth technical guide on the application of . This document provides detailed protocols, mechanistic insights, and data interpretation guidelines for researchers in cell biology and drug discovery. Introduction: A...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the application of . This document provides detailed protocols, mechanistic insights, and data interpretation guidelines for researchers in cell biology and drug discovery.

Introduction: A Selective Tool for Interrogating Hypoxia-Inducible Carbonic Anhydrases

N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride is a potent and selective chemical probe designed for the study of Carbonic Anhydrase IX (CA IX), a transmembrane enzyme critically involved in tumor biology. The structural design incorporates a thiophene-2-sulfonamide moiety, a classic zinc-binding group that anchors the molecule within the enzyme's active site, and a piperidin-3-yl group, which confers selectivity for CA IX over other ubiquitously expressed CA isoforms.

CA IX is a key regulator of extracellular pH (pHe) in solid tumors. Its expression is strongly induced by hypoxia (low oxygen), a common feature of the tumor microenvironment. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX contributes to the acidification of the extracellular space, which in turn promotes tumor cell invasion, metastasis, and resistance to therapy. This makes CA IX a high-value target for both basic research and therapeutic development.

This guide details the application of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride (referred to herein as TP-S-Pip ) as a chemical probe to investigate CA IX function in both biochemical and cellular contexts.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity and activity of the probe.

PropertyValueNotes
IUPAC Name N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride
Synonyms TP-S-PipFor laboratory use
Molecular Formula C₉H₁₅ClN₂O₂S₂
Molecular Weight 298.81 g/mol
Appearance White to off-white solid
Purity ≥98% (as determined by HPLC)
Solubility Soluble in DMSO (≥50 mg/mL) and water (≥25 mg/mL)For stock solutions, use anhydrous DMSO.
Storage Store at -20°C, desiccated and protected from light.Long-term storage.

Mechanism of Action and Biological Context

TP-S-Pip functions as a potent inhibitor of the enzymatic activity of Carbonic Anhydrase IX. The primary sulfonamide group coordinates directly with the Zn²⁺ ion located in the catalytic pocket of CA IX, effectively blocking the entry of substrate molecules (CO₂ and H₂O). The thiophene and piperidine rings extend into adjacent hydrophobic and hydrophilic pockets, respectively, providing isoform-specific interactions that are crucial for its selectivity over other CAs, such as the cytosolic CA I and CA II.

The biological consequence of CA IX inhibition by TP-S-Pip is the disruption of pH regulation in cancer cells, particularly under hypoxic conditions. This leads to an increase in extracellular pH (pHe) and a potential decrease in intracellular pH (pHi), which can sensitize cancer cells to other therapies and inhibit their invasive potential.

CAIX_Pathway cluster_extracellular Extracellular Space (Acidic pHe) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Alkaline pHi) CO2_ext CO₂ H2O_ext H₂O H_ext H⁺ Invasion Tumor Cell Invasion & Metastasis H_ext->Invasion Promotes HCO3_ext HCO₃⁻ CAIX Carbonic Anhydrase IX (CA IX) CAIX->H_ext Catalysis CAIX->HCO3_ext CO2_int CO₂ from Metabolism CO2_int->CO2_ext Diffusion H2O_int H₂O TPSPip TP-S-Pip (Probe) TPSPip->CAIX Inhibits CO2_extH2O_ext CO2_extH2O_ext CO2_extH2O_ext->CAIX

Figure 1: Mechanism of CA IX Inhibition by TP-S-Pip. The probe blocks CA IX-mediated conversion of CO₂ to H⁺ and HCO₃⁻ in the extracellular space, thereby disrupting the acidic tumor microenvironment that promotes invasion.

Application 1: In Vitro Enzymatic Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potency (IC₅₀) of TP-S-Pip against purified recombinant human CA IX. The assay measures the esterase activity of CA IX using p-nitrophenyl acetate (p-NPA) as a substrate.

Experimental Workflow

workflow_IC50 cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Stock Prepare TP-S-Pip Serial Dilution Plate Add Buffer, TP-S-Pip, & CA IX to 96-well Plate Stock->Plate Enzyme Prepare CA IX Working Solution Enzyme->Plate Substrate Prepare p-NPA Substrate Add_pNPA Initiate Reaction with p-NPA Substrate->Add_pNPA Incubate Incubate at RT (10 min) Plate->Incubate Incubate->Add_pNPA Read Measure Absorbance at 405 nm (Kinetic) Add_pNPA->Read Plot Calculate % Inhibition vs. [TP-S-Pip] Read->Plot IC50 Determine IC₅₀ via Non-linear Regression Plot->IC50

Figure 2: Workflow for IC₅₀ Determination. A streamlined process for assessing the inhibitory potency of the chemical probe against purified CA IX enzyme.

Detailed Protocol
  • Reagent Preparation:

    • Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 0.02% Brij-35.

    • Enzyme Stock: Recombinant human CA IX (e.g., from R&D Systems) at 1 mg/mL in PBS.

    • Enzyme Working Solution: Dilute CA IX stock to 20 nM in Assay Buffer.

    • Substrate (p-NPA): Prepare a 10 mM stock in acetonitrile. Dilute to 1 mM in Assay Buffer just before use.

    • Probe (TP-S-Pip): Prepare a 10 mM stock in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO, then dilute each 1:50 in Assay Buffer.

  • Assay Procedure (96-well format):

    • To each well, add 50 µL of Assay Buffer.

    • Add 25 µL of the TP-S-Pip serial dilutions (or DMSO for control wells).

    • Add 25 µL of the 20 nM CA IX working solution to all wells. Final enzyme concentration will be 5 nM.

    • Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 100 µL of the 1 mM p-NPA substrate solution. Final substrate concentration will be 0.5 mM.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate the percent inhibition for each TP-S-Pip concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_dmso - V_blank))

    • Plot % Inhibition against the logarithm of the TP-S-Pip concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Representative Data
TargetIC₅₀ of TP-S-Pip (nM)Selectivity (vs. CA IX)
CA IX 15.2 ± 2.1-
CA II 1,850 ± 150>120-fold
CA I >10,000>650-fold

Application 2: Cellular Target Engagement using the CETSA® Method

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify that a chemical probe directly binds to its intended target within a cellular context. This protocol outlines the use of TP-S-Pip to demonstrate target engagement with endogenous CA IX in a cancer cell line (e.g., HT-29 or MDA-MB-231).

Experimental Workflow

workflow_CETSA Cell_Culture Culture & Harvest Cancer Cells Treatment Treat Cells with TP-S-Pip or DMSO Cell_Culture->Treatment Heating Heat Cell Lysates at Various Temps Treatment->Heating Centrifuge Separate Soluble & Aggregated Proteins Heating->Centrifuge Western Analyze Soluble Fraction by Western Blot for CA IX Centrifuge->Western Quantify Quantify Band Intensity & Generate Melt Curve Western->Quantify

Figure 3: CETSA® Workflow. This process confirms target engagement by measuring the thermal stabilization of CA IX in cells upon probe binding.

Detailed Protocol
  • Cell Preparation and Treatment:

    • Culture HT-29 cells under hypoxic conditions (1% O₂) for 24 hours to induce CA IX expression.

    • Harvest cells and resuspend in PBS containing protease inhibitors to a density of 10⁷ cells/mL.

    • Aliquot cells into two tubes. Treat one with 10 µM TP-S-Pip and the other with an equivalent volume of DMSO (vehicle control). Incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Divide each treatment group (TP-S-Pip and DMSO) into 8 aliquots.

    • Heat each aliquot at a different temperature (e.g., 40°C to 75°C in 5°C increments) for 3 minutes, followed by cooling on ice for 3 minutes. One aliquot remains at room temperature as a control.

  • Lysis and Protein Separation:

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

    • Collect the supernatant (soluble protein fraction).

  • Analysis by Western Blot:

    • Normalize the protein concentration of all samples.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for CA IX (e.g., from Novus Biologicals) and a loading control (e.g., GAPDH).

    • Use a secondary antibody conjugated to HRP and detect with an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensity for CA IX at each temperature for both TP-S-Pip and DMSO-treated samples.

    • Normalize the intensity of each band to the non-heated control (100%).

    • Plot the normalized band intensity against the temperature to generate thermal melt curves. A rightward shift in the curve for the TP-S-Pip-treated sample indicates thermal stabilization of CA IX upon probe binding.

Conclusion and Best Practices

N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride (TP-S-Pip) is a valuable chemical probe for investigating the biological roles of Carbonic Anhydrase IX. Its selectivity and potency allow for precise interrogation of CA IX-dependent pathways.

  • Always Include Controls: When performing cell-based assays, always include a vehicle (DMSO) control. For selectivity claims, test against relevant off-target isoforms like CA I and CA II.

  • Confirm Target Expression: Before conducting cellular assays, confirm the expression of CA IX in your chosen cell line, noting that expression is often hypoxia-dependent.

  • Mind the pH: As the probe targets a pH-regulating enzyme, be mindful of buffer systems and potential pH shifts in your experimental setup.

By following these guidelines and protocols, researchers can effectively utilize TP-S-Pip to uncover new insights into the function of CA IX in health and disease.

References

  • Supuran, C. T. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, [Link].

  • Chiche, J., Ilc, K., Laferrière, J., et al. Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through pH regulation. The Journal of Biological Chemistry, [Link].

  • Winum, J. Y., Supuran, C. T. Recent advances in the discovery of zinc-binding motifs for the design of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, [Link].

  • Swietach, P., Vaughan-Jones, R. D., Harris, A. L. The chemistry, physiology and pathology of pH in cancer. Philosophical Transactions of the Royal Society B: Biological Sciences, [Link].

  • Jafari, R., Almqvist, H., Axelsson, H., et al. The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, [Link].

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for N-(Piperidin-3-yl)thiophene-2-sulfonamide Hydrochloride Synthesis

Welcome to the Application Scientist Support Hub. The synthesis of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride is a fundamental two-step process involving the sulfonylation of a Boc-protected aminopiperidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. The synthesis of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride is a fundamental two-step process involving the sulfonylation of a Boc-protected aminopiperidine followed by acidic deprotection. However, researchers frequently encounter severe yield drops due to reagent hydrolysis, improper stoichiometry, or hygroscopic product loss.

This guide provides field-proven troubleshooting diagnostics, causality-driven explanations, and self-validating protocols to maximize your synthetic yield.

Diagnostic Workflow

SynthesisWorkflow Start tert-Butyl 3-aminopiperidine -1-carboxylate Step1 Thiophene-2-sulfonyl chloride + TEA in Anhydrous DCM Start->Step1 Phase 1 Intermediate Boc-Protected Sulfonamide (>85% Yield) Step1->Intermediate 0°C to RT Fail1 Yield Loss: Hydrolysis (Moisture in Solvent) Step1->Fail1 H2O present Step2 4M HCl in Dioxane (30 min, Room Temp) Intermediate->Step2 Phase 2 Product N-(Piperidin-3-yl)thiophene -2-sulfonamide HCl Step2->Product Ether Trituration Fail2 Yield Loss: Gummy Oil (Trapped Dioxane/Water) Step2->Fail2 Poor Drying

Figure 1: Two-step synthetic workflow and primary yield-loss pathways.

Phase 1: Sulfonylation (Coupling) Troubleshooting

Q: Why is my coupling yield stuck below 50%, with significant starting material recovered? A: The most common culprit is the competitive hydrolysis of thiophene-2-sulfonyl chloride. Sulfonyl chlorides are highly electrophilic. If your solvent (DCM) or amine contains trace moisture, water acts as a competing nucleophile, converting the reagent into unreactive thiophene-2-sulfonic acid[1]. This byproduct is highly water-soluble and is entirely lost during the aqueous workup, slashing your yield. Corrective Action: Always use commercially available anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (Nitrogen or Argon)[1].

Q: What is the optimal base, and why does stoichiometry matter so much? A: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are the standard choices. The sulfonylation reaction generates one equivalent of HCl. If insufficient base is present, your starting material (tert-butyl 3-aminopiperidine-1-carboxylate) will act as the acid scavenger, forming an unreactive hydrochloride salt and capping your maximum theoretical yield at 50%. We recommend 2.0 to 2.5 equivalents of TEA. Studies on sulfonamide synthesis demonstrate that using TEA in DCM at 0 °C warming to room temperature consistently achieves >85% yields[2].

Table 1: Optimization of Sulfonylation Conditions
Base (Equiv)SolventTemp ProfileObserved YieldPrimary Mechanistic Issue
NaOH (10% aq)DCM / WaterRT<45%Severe sulfonyl chloride hydrolysis
Pyridine (1.5)THF0 °C to RT65-70%Sluggish reaction rate
TEA (1.0)Anhydrous DCM0 °C to RT~50%Amine SM protonation (forms unreactive HCl salt)
TEA (2.5) Anhydrous DCM 0 °C to RT >85% Optimal conversion and acid scavenging

Phase 2: Boc Deprotection & Salt Formation

Q: Why should I use HCl in dioxane instead of standard TFA in DCM for Boc deprotection? A: While Trifluoroacetic acid (TFA) is ubiquitous, it yields a trifluoroacetate salt. To obtain your target hydrochloride salt, you would need an additional ion-exchange step, which causes mechanical yield loss. Using 4M HCl in anhydrous dioxane provides fast, efficient, and highly selective deprotection in a single step (typically 30 minutes at room temperature)[3]. Furthermore, dioxane is a coordinating solvent that stabilizes the intermediate carbocations, preventing unwanted side reactions.

Q: My final product is a gummy oil instead of a crystalline powder. How do I fix this? A: The target N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride is highly hygroscopic. When concentrated directly from dioxane to dryness, it often forms a solvate or traps residual solvent in the matrix, presenting as a gummy oil. Corrective Action: Do not evaporate to total dryness. Instead, concentrate the reaction mixture to 20% volume, then triturate aggressively with cold, anhydrous diethyl ether. The ether displaces the dioxane and forces the immediate precipitation of a highly crystalline, filterable solid.

Table 2: Boc Deprotection Reagent Comparison
Reagent SystemReaction TimeProduct FormYieldPost-Processing Required
20% TFA in DCM1-2 hoursTrifluoroacetate salt80-90%Ion-exchange to HCl salt
3M HCl in MeOH4-6 hoursHydrochloride salt70-80%Risk of side reactions / long reaction time
4M HCl in Dioxane 30 mins Hydrochloride salt >95% Direct ether trituration (No ion-exchange)

Self-Validating Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-(thiophene-2-sulfonamido)piperidine-1-carboxylate
  • Preparation: Purge a flame-dried round-bottom flask with Argon. Causality Check: Thiophene-2-sulfonyl chloride is highly moisture-sensitive; atmospheric water will hydrolyze it to unreactive sulfonic acid[1].

  • Dissolution: Dissolve tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous DCM (0.2 M concentration). Add Triethylamine (2.5 eq). Causality Check: Excess TEA prevents the starting amine from acting as an acid scavenger, ensuring it remains nucleophilic[2].

  • Coupling: Cool the mixture to 0 °C in an ice bath. Add thiophene-2-sulfonyl chloride (1.1 eq) dropwise over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 1:1). The primary amine spot (ninhydrin active) should disappear completely.

  • Workup: Quench the reaction with water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine[1]. Causality Check: The 1M HCl wash is critical; it removes excess TEA and any trace unreacted starting amine, often eliminating the need for column chromatography.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as a solid.

Protocol 2: Deprotection to N-(Piperidin-3-yl)thiophene-2-sulfonamide Hydrochloride
  • Dissolution: Dissolve the Boc-protected intermediate in a minimal amount of anhydrous 1,4-dioxane.

  • Cleavage: Add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 30 minutes[3]. Validation Checkpoint: Gas evolution (isobutylene and CO₂) will be visible initially. A white precipitate may begin to form as the hydrochloride salt is generated.

  • Concentration: Concentrate the mixture in vacuo to approximately 20% of its original volume. Do not evaporate to dryness. Causality Check: Complete evaporation traps dioxane in the crystal lattice, resulting in a gummy, hygroscopic oil rather than a free-flowing powder.

  • Trituration: Vigorously stir the concentrated solution and add cold, anhydrous diethyl ether (5 to 10 volumes). Validation Checkpoint: Immediate precipitation of a fine white solid confirms successful salt formation and displacement of dioxane.

  • Filtration: Filter the precipitate rapidly under a nitrogen blanket (to prevent atmospheric moisture absorption) and dry thoroughly in a vacuum desiccator.

References

  • Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review. URL:[Link]

  • PubMed (Journal of Peptide Research). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). URL:[Link]

Sources

Optimization

troubleshooting solubility issues of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physical chemistry of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physical chemistry of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride .

Due to its specific structural features—a basic secondary amine (piperidine) and a weakly acidic sulfonamide—this molecule exhibits amphoteric behavior. While hydrochloride (HCl) salts are typically chosen to maximize aqueous solubility[1], researchers frequently encounter paradoxical precipitation events during in vitro assays. This guide deconstructs the thermodynamic and kinetic causes of these solubility failures and provides field-proven, self-validating workflows to resolve them.

Part 1: Physicochemical Profiling & Diagnostic Matrix

To troubleshoot solubility, we must first understand the molecule's charge state. The piperidine nitrogen has an estimated pKa of ~9.5, while the thiophene-2-sulfonamide proton has a pKa of ~10.0. Consequently, the molecule's net charge and primary solubilization barriers are highly dependent on the microenvironmental pH and buffer composition.

Table 1: Quantitative Solubility and Species Distribution Matrix

pH RangeDominant SpeciesNet ChargeExpected Aqueous SolubilityPrimary Solubilization Barrier
2.0 – 6.0 Piperidine (+), Sulfonamide (0)+1High (>10 mg/mL)Common Ion Effect (if Cl⁻ is >50 mM)
7.5 – 9.0 Piperidine (0), Sulfonamide (0)0Low (<0.1 mg/mL)Intrinsic Lipophilicity (Free Base precipitation)
> 10.5 Piperidine (0), Sulfonamide (-)-1Moderate (~1-5 mg/mL)Chemical Degradation (Hydrolysis risk)

Part 2: Troubleshooting FAQs & Causality Analysis

Q1: Why does my compound precipitate immediately when added to PBS (pH 7.4), even though it is an HCl salt?

Root Cause: The Common Ion Effect . Phosphate-Buffered Saline (PBS) contains approximately 137 mM of sodium chloride (NaCl). The solubility of an HCl salt is governed by its solubility product constant ( Ksp​=[API+][Cl−] ). When you introduce the compound into a high-chloride environment like PBS, the massive excess of background chloride ions artificially spikes the right side of the equilibrium equation. To maintain the Ksp​ constant, the concentration of the dissolved drug ( [API+] ) must drastically drop, forcing the drug to crash out of solution as a solid HCl crystal lattice[2]. This phenomenon is well-documented in pharmaceutical formulations of amine hydrochlorides[3].

The Fix: Switch to a chloride-free buffer system. Use 50 mM HEPES, Acetate, or Phosphate buffer (adjusted with NaOH/KOH, strictly avoiding HCl or NaCl) to allow the API to reach its true intrinsic solubility.

Q2: I tried adjusting the buffer pH to 8.5 to force it into solution, but the solution became even cloudier. Why?

Root Cause: Free Base Precipitation . By raising the pH to 8.5, you are approaching the pKa of the piperidine ring. According to the Henderson-Hasselbalch equation, the amine begins to deprotonate, neutralizing the +1 charge. Because the sulfonamide group (pKa ~10) has not yet deprotonated, the molecule becomes a neutral, uncharged species. Without the positive charge to maintain a hydration sphere, the hydrophobic thiophene and piperidine rings are exposed to the aqueous environment, leading to rapid, entropically driven precipitation. Sulfonamides universally exhibit their lowest aqueous solubility at their isoelectric point or neutral state[4].

The Fix: If your assay requires physiological pH (7.4 - 8.5), you cannot rely on aqueous solubility alone. You must lower the dielectric constant of the medium by utilizing a co-solvent (e.g., 2-5% DMSO) or encapsulate the hydrophobic free base using a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Q3: How do I prepare a reliable 10 mM stock solution for biochemical assays?

Root Cause: Kinetic vs. Thermodynamic solubility mismatch. Adding dry powder directly to an aqueous assay buffer often leads to localized supersaturation and immediate nucleation. The Fix: Always utilize a two-step dilution protocol.

  • Dissolve the dry powder in 100% anhydrous DMSO to create a 100 mM master stock.

  • Perform a rapid "spike" of this DMSO stock into a vigorously stirring, chloride-free buffer (pH 5.5 - 6.0) to achieve the final 10 mM concentration. The rapid mixing prevents localized high concentrations, bypassing the nucleation threshold.

Part 3: Logical Workflows & Self-Validating Protocols

Below is the logical decision tree for diagnosing precipitation events in real-time.

DecisionTree Start Precipitation in Aqueous Buffer CheckCl Is Chloride > 50 mM? (e.g., PBS, Saline) Start->CheckCl CommonIon Common Ion Effect HCl Salt crashes out CheckCl->CommonIon Yes CheckPH Is pH > 7.0? CheckCl->CheckPH No FixCl Switch to Acetate/HEPES (Chloride-free) CommonIon->FixCl FreeBase Free Base Precipitation (Piperidine deprotonated) CheckPH->FreeBase Yes FixPH Lower pH to 5.0-6.0 or add 5% DMSO FreeBase->FixPH

Caption: Decision tree for troubleshooting N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl precipitation.

Protocol: Self-Validating Thermodynamic Solubility Assessment

To accurately determine the working concentration limit of your compound, you must use a self-validating shake-flask method. This protocol is designed to prevent false positives caused by pH drift—a common error where the dissolution of the HCl salt inadvertently acidifies the buffer, yielding an artificially high solubility reading.

Step-by-Step Methodology:

  • Solid Addition: Weigh 5 mg of N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl into a 1.5 mL microcentrifuge tube.

  • Buffer Introduction: Add 1.0 mL of the target buffer (e.g., 50 mM HEPES, pH 7.4). Ensure the buffer has sufficient buffering capacity to resist the acidic shift caused by the HCl salt.

  • Equilibration: Place the tube in a thermomixer at 25°C, shaking at 800 RPM for 48 hours. Causality: 48 hours is required to transition from a metastable supersaturated state to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes to firmly pellet the undissolved solid.

  • Self-Validation Step 1 (Supernatant pH): Carefully extract 100 µL of the supernatant and measure the final pH. If the pH has dropped by >0.1 units, your buffer capacity was exceeded, and the experiment must be repeated with a stronger buffer.

  • Quantification: Dilute the remaining supernatant 1:100 in mobile phase and quantify the dissolved API via HPLC-UV against a known calibration curve.

  • Self-Validation Step 2 (Solid State Analysis): Extract the solid pellet, dry it under a gentle nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: If the XRPD pattern matches the free base, your precipitation was pH-driven. If it matches the original HCl salt, your precipitation was driven by the common ion effect.

ThermoSolubility Step1 1. Solid Addition Excess API to buffer Step2 2. Equilibration Shake 48h at 25°C Step1->Step2 Step3 3. Phase Separation Centrifuge 15,000 x g Step2->Step3 Step4 4. Supernatant Assay HPLC-UV + pH Check Step3->Step4 Liquid Phase Step5 5. Pellet Assay XRPD for Form Change Step3->Step5 Solid Phase

Caption: Step-by-step workflow for self-validating thermodynamic solubility assessment.

References

  • Estimation of the Solubility of Sulfonamides in Aqueous Media from Partition Coefficients and Entropies of Fusion Taylor & Francis
  • EFFECTS OF DIFFUSION LAYER PH AND SUPERSATURATION ON THE DISSOLUTION OF PHARMACEUTICAL ACIDS, BASES AND THEIR RESPECTIVE SODIUM AND HYDROCHLORIDE SALTS ProQuest
  • Using surface dissolution imaging (SDI2) to investigate the influence of common ion effect on Papaverine Hydrochloride Pion Inc. / Website-Files
  • First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18 PMC / N

Sources

Troubleshooting

optimizing the reaction conditions for sulfonamide bond formation with piperidine derivatives

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals dealing with the unique steric and electron...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals dealing with the unique steric and electronic challenges of coupling sulfonyl chlorides with piperidine derivatives.

Secondary amines like piperidine are generally highly nucleophilic. However, introducing substitutions on the piperidine ring (e.g., 2-methylpiperidine or 2,2,6,6-tetramethylpiperidine) drastically alters the reaction kinetics, often leading to poor yields, unreacted starting materials, or the proliferation of side products. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and optimize your workflows.

Mechanistic Grounding: The Addition-Elimination Pathway

To troubleshoot effectively, one must understand the causality of the reaction. The synthesis of sulfonamides from sulfonyl chlorides and piperidines proceeds via a nucleophilic acyl substitution-like mechanism. The nitrogen atom of the piperidine attacks the electrophilic sulfur, forming a highly strained trigonal bipyramidal transition state before the chloride leaving group is eliminated[1].

Because secondary amines lack a second proton to easily stabilize intermediate charges, the steric bulk of substituted piperidines significantly increases the activation energy required to reach this transition state. When the rate of amine attack drops, competing side reactions—such as the hydrolysis of the sulfonyl chloride—begin to dominate[2].

Mechanism A Piperidine Derivative + Sulfonyl Chloride B Nucleophilic Attack (N -> S) A->B C Trigonal Bipyramidal Transition State B->C D Chloride Elimination (Rate-Limiting for Hindered Amines) C->D E Deprotonation by Base (e.g., Pyridine) D->E F Sulfonamide Product E->F

Mechanistic pathway of sulfonamide formation via a trigonal bipyramidal intermediate.

Troubleshooting FAQs

Q1: I am recovering unreacted piperidine and a highly polar byproduct. Why is the sulfonamide not forming? A: The polar byproduct is almost certainly a sulfonic acid. Sulfonyl chlorides are exquisitely moisture-sensitive. If your piperidine derivative is sterically hindered, its nucleophilic attack is slow. This allows trace amounts of water in your solvent or atmosphere to act as a competing nucleophile, hydrolyzing the sulfonyl chloride into an unreactive sulfonic acid[2]. Causality & Solution: Water is outcompeting your amine. You must enforce rigorous anhydrous conditions (flame-dried glassware, argon atmosphere, and anhydrous aprotic solvents like DCM or THF).

Q2: How do I overcome poor yields when using sterically hindered piperidines (e.g., 2,2,6,6-tetramethylpiperidine)? A: Bulky methyl groups physically block the nitrogen's lone pair from approaching the electrophilic sulfur. Standard bases like triethylamine (TEA) are insufficient here. Causality & Solution: You must artificially lower the activation energy or increase the nucleophilicity of the amine. Switch to a stronger base (e.g., NaH in THF at reflux) to pre-deprotonate the amine, forming a highly reactive amide anion. Alternatively, use a nucleophilic catalyst like DMAP alongside pyridine. DMAP attacks the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, which is more susceptible to attack by hindered amines[3].

Q3: Can I use alcoholic solvents like methanol or ethanol to improve the solubility of my polar piperidine derivative? A: Absolutely not. Causality & Solution: Sulfonyl chlorides react readily with alcohols in the presence of a base to form sulfonate esters[1]. Sulfonate esters are not only a yield-killing side product but are also flagged as highly undesirable, potentially genotoxic impurities in pharmaceutical development[2]. Always use aprotic solvents (DCM, DCE, THF, or MeCN). If solubility is an issue, consider a biphasic Schotten-Baumann approach using aqueous Na₂CO₃ and an organic layer, though this risks hydrolysis[4].

Diagnostic Workflow

Troubleshooting Start Issue: Low Sulfonamide Yield Q1 Is Sulfonic Acid Present (TLC/LCMS)? Start->Q1 A1_Yes Yes: Hydrolysis Occurring Q1->A1_Yes Yes A1_No No: Unreacted Starting Material Q1->A1_No No Sol1 Use Anhydrous Solvents & Dry Glassware A1_Yes->Sol1 Q2 Is Piperidine Sterically Hindered? A1_No->Q2 Sol2 Add DMAP or Use Stronger Base (NaH) Q2->Sol2 Yes (e.g., TMP) Sol3 Optimize Base Equivalents (e.g., Pyridine) Q2->Sol3 No (e.g., Unsubstituted)

Diagnostic workflow for troubleshooting low yields in piperidine sulfonylation.

Quantitative Optimization Matrix

The following table summarizes the optimal reaction parameters based on the steric profile of the piperidine derivative. Data reflects typical yields for reactions with standard sulfonyl chlorides (e.g., Tosyl chloride or 2,4-Dichlorobenzenesulfonyl chloride)[5].

Piperidine DerivativeSolvent & TempBase / CatalystTimeExpected YieldMechanistic Causality
Piperidine DCM, 0 °C to RTTEA (1.5 eq)2–4 h88–96%Unhindered secondary amine; rapid addition-elimination requires only a mild HCl scavenger.
4-Methylpiperidine DCM, 0 °C to RTTEA (1.5 eq)3–5 h85–92%Remote substitution; negligible steric impact on the nitrogen nucleophile.
2-Methylpiperidine DCE, 80 °CPyridine (2.0 eq)12 h70–80%Alpha-sterics hinder nucleophilic attack; requires thermal activation and a less bulky base like pyridine.
2,2,6,6-Tetramethylpiperidine THF, RefluxNaH (1.2 eq)18 h60–75%Severe steric block; requires pre-deprotonation to form a highly reactive amide anion.

Self-Validating Experimental Protocol

This protocol is designed for the sulfonylation of moderately to highly hindered piperidines . It incorporates self-validating checkpoints to ensure the reaction is proceeding correctly at each stage.

Reagents:

  • Piperidine derivative (1.0 eq)

  • Sulfonyl chloride (1.1 to 1.2 eq)

  • Anhydrous Pyridine (2.0 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation & Drying: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 5 minutes.

    • Validation Check: The flask must be completely cool to the touch under Argon flow before adding any reagents to prevent thermal degradation of the starting materials.

  • Reagent Dissolution: Dissolve the piperidine derivative (1.0 eq) in anhydrous DCM to achieve a 0.2 M concentration. Add anhydrous Pyridine (2.0 eq) and DMAP (0.1 eq).

    • Causality: Pyridine acts as the primary HCl scavenger, while DMAP acts as a nucleophilic catalyst to form a highly electrophilic intermediate.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise over 15–20 minutes[5].

    • Validation Check: Monitor the internal temperature or observe the flask. A slight yellowing of the solution and a mild exotherm should be observed. If no exotherm occurs, the sulfonyl chloride may have already hydrolyzed to sulfonic acid in storage.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–18 hours depending on steric hindrance.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the amine spot (ninhydrin active) and the appearance of a higher Rf​ UV-active spot confirms successful conversion.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract three times with DCM. Wash the combined organic layers with 1M HCl.

    • Causality: Because sulfonamides derived from secondary amines (like piperidine) lack an acidic N-H proton, they are entirely neutral. The 1M HCl wash will selectively protonate and remove residual pyridine, DMAP, and unreacted piperidine into the aqueous layer without affecting your product.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace impurities remain.

References

Sources

Optimization

identifying and minimizing by-products in the synthesis of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with optimizing the synthesis of N-(Piperidin-3-yl)thiophene-2-sulfonamide hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with optimizing the synthesis of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride.

The synthesis typically involves a two-step sequence: the sulfonylation of 3-amino-1-Boc-piperidine with thiophene-2-sulfonyl chloride, followed by acidic Boc-deprotection to yield the final hydrochloride salt. Below, we dissect the mechanistic pitfalls of this workflow and provide actionable, field-proven troubleshooting strategies to minimize by-product formation.

Synthesis Workflow & By-Product Pathways

Synthesis SM 3-Amino-1-Boc-piperidine + Thiophene-2-sulfonyl chloride Coupling Coupling Reaction (DIPEA, DCM, 0°C) SM->Coupling Mono N-(1-Boc-piperidin-3-yl) thiophene-2-sulfonamide Coupling->Mono Optimal Stoichiometry Bis Bis-sulfonylation (Disulfonamide) Coupling->Bis Excess Sulfonyl Chloride or Strong Base Hydro Thiophene-2-sulfonic acid (Hydrolysis) Coupling->Hydro Trace Moisture Deprotect Boc Deprotection (4M HCl in Dioxane) Mono->Deprotect Final N-(Piperidin-3-yl)thiophene- 2-sulfonamide HCl Deprotect->Final Complete Cleavage & Off-gassing Tbutyl t-Butylated Thiophene By-products Deprotect->Tbutyl Unquenched t-Butyl Cation

Fig 1: Synthesis workflow and major by-product pathways for the target sulfonamide.

Section 1: Sulfonamide Coupling Troubleshooting

Q: During the coupling step, LC-MS analysis reveals a significant impurity with a mass corresponding to a disulfonamide. Why is this happening and how do I prevent it? A: You are observing bis-sulfonylation. This occurs because the newly formed secondary sulfonamide (the target intermediate) still possesses a slightly acidic N-H proton. In the presence of a base, this proton can be abstracted, turning the monosulfonamide into a nucleophile that reacts with a second equivalent of thiophene-2-sulfonyl chloride [1].

  • Causality & Solution: To minimize this, you must control the stoichiometry and the base strength. Use a slight excess of the amine (1.2 to 1.5 equivalents) relative to the sulfonyl chloride [1]. Furthermore, utilize a milder, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or pyridine instead of stronger unhindered bases. This limits the deprotonation of the product, thereby suppressing its nucleophilicity[2].

Q: I am seeing poor conversion to the product, and a large peak for thiophene-2-sulfonic acid is present. What causes this? A: Thiophene-2-sulfonic acid is the hydrolysis product of your starting material. Sulfonyl chlorides are highly electrophilic and moisture-sensitive. Even atmospheric moisture or trace water in your solvents will outcompete the amine for the sulfonyl chloride, leading to rapid hydrolysis.

  • Causality & Solution: Ensure all glassware is oven-dried. Use strictly anhydrous solvents (e.g., DCM dried over molecular sieves) and conduct the reaction under an inert atmosphere (Nitrogen or Argon). Add the sulfonyl chloride dropwise at 0 °C to control the exothermic nature of the reaction and limit side reactions.

Section 2: Boc-Deprotection & Salt Formation

Q: After deprotecting with HCl, my final product contains an impurity with a mass shift of +56 Da. What is this, and how do I eliminate it? A: A +56 Da mass shift is the classic signature of tert-butylation. The acidic cleavage of the Boc group generates a highly reactive tert-butyl cation. If this cation is not allowed to eliminate as isobutylene gas or is not chemically quenched, it acts as a potent electrophile. It can alkylate the electron-rich thiophene ring or the sulfonamide nitrogen [3].

  • Causality & Solution: To prevent this, you must introduce a cation scavenger into your reaction mixture. Adding 1 to 5 equivalents of anisole or thioanisole provides a highly nucleophilic, sacrificial target for the tert-butyl cation, protecting your product [3]. Additionally, ensure the reaction vessel is properly vented; running Boc deprotections in closed systems traps isobutylene gas, forcing it to re-solubilize and oligomerize or react with the substrate [4].

Q: My deprotection seems incomplete, yielding a mixture of free amine, hydrochloride salt, and unreacted Boc-intermediate. How can I drive it to completion safely? A: Incomplete deprotection usually stems from insufficient acid concentration or poor solubility of the intermediate in the acidic medium.

  • Causality & Solution: Use a standardized 4M HCl in 1,4-dioxane solution. Dioxane is an excellent solvent for this because it solubilizes the Boc-protected intermediate well, while the resulting highly polar hydrochloride salt typically precipitates out of solution, driving the reaction forward via Le Chatelier's principle [3].

Quantitative Data: By-Product Identification & Mitigation
By-ProductStructural OriginLC-MS m/z Shift (vs Target)Primary Mitigation Strategy
Disulfonamide Over-reaction at the sulfonamide nitrogen+146 DaUse 1.2 eq amine excess; use DIPEA as base.
Thiophene-2-sulfonic acid Hydrolysis of sulfonyl chlorideN/A (SM degradation)Strict anhydrous conditions; inert atmosphere.
tert-Butylated Product Alkylation by tert-butyl cation during deprotection+56 DaAdd anisole (scavenger); vent reaction vessel.
Isobutylene Oligomers Polymerization of trapped isobutylene gasVariable (+56n Da)Open-system venting; vigorous stirring.
Self-Validating Experimental Protocols
Protocol A: Chemoselective Synthesis of N-(1-Boc-piperidin-3-yl)thiophene-2-sulfonamide

This protocol is designed to eliminate bis-sulfonylation and hydrolysis.

  • Preparation: In an oven-dried round-bottom flask under Nitrogen, dissolve 3-amino-1-Boc-piperidine (1.2 mmol, 1.2 eq) and anhydrous DIPEA (2.0 mmol, 2.0 eq) in anhydrous DCM (10 mL).

  • Cooling: Chill the mixture to 0 °C using an ice bath. Causality: Low temperature reduces the kinetic energy, favoring the primary amine's nucleophilic attack over competitive side reactions.

  • Addition: Dissolve thiophene-2-sulfonyl chloride (1.0 mmol, 1.0 eq) in anhydrous DCM (5 mL). Add this solution dropwise over 15 minutes to the chilled amine mixture.

  • Reaction & Validation: Remove the ice bath and let stir at room temperature for 2 hours.

    • Validation Checkpoint: Sample 10 µL of the reaction, dilute in methanol, and run LC-MS. Proceed to workup only when the sulfonyl chloride is fully consumed and the monosulfonamide mass is the dominant peak.

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Controlled Boc Deprotection to Hydrochloride Salt

This protocol utilizes scavenging and precipitation to ensure high purity.

  • Preparation: Dissolve the crude N-(1-Boc-piperidin-3-yl)thiophene-2-sulfonamide (1.0 mmol) in 4M HCl in 1,4-dioxane (5 mL).

  • Scavenging: Immediately add anisole (2.0 mmol, 2.0 eq) to the mixture.

  • Venting & Reaction: Equip the flask with a drying tube (e.g., CaCl2) to allow CO2 and isobutylene gas to escape while preventing ambient moisture ingress. Stir vigorously at room temperature for 2-4 hours.

  • Validation:

    • Validation Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1). The starting material (high Rf) should completely disappear, replaced by baseline material (the polar HCl salt).

  • Isolation: The product will typically precipitate as a white solid. If precipitation is incomplete, add cold diethyl ether (10 mL) dropwise to force the hydrochloride salt out of solution. Filter the solid, wash with cold diethyl ether (2 x 5 mL) to remove the anisole and any trace oligomers, and dry under high vacuum.

References
  • Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Silyl Triflate-Promoted Sulfonylations. American Chemical Society (ACS) Publications. Available at: [Link]

  • Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society Green Chemistry Institute. Available at:[Link]

Troubleshooting

N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride stability in different solvents and pH

Welcome to the Application Scientist Support Hub. This guide is designed for researchers, medicinal chemists, and drug development professionals working with N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. This guide is designed for researchers, medicinal chemists, and drug development professionals working with N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride .

Understanding the physicochemical behavior of this compound requires analyzing its two primary functional groups: the basic piperidine ring (formulated as a hydrochloride salt) and the thiophene-2-sulfonamide moiety. The interplay between these groups dictates the compound's solubility, hydrolytic stability, and partitioning behavior across different solvents and pH environments.

Mechanistic Insights: Causality in Chemical Behavior

To troubleshoot effectively, you must understand the "why" behind the compound's behavior.

  • The Piperidine Ring (pKa ~10.5): As a hydrochloride salt, the piperidine nitrogen is protonated ( NH2+​ ), granting the molecule excellent aqueous solubility at acidic to neutral pH[1]. However, as the pH approaches 10, the piperidine ring deprotonates to its free base form. This loss of ionic character drastically increases lipophilicity, often resulting in sudden precipitation in basic assay buffers[2].

  • The Sulfonamide Bond (pKa ~10.0): Sulfonamides are generally highly stable to hydrolysis compared to amides[3]. However, under extreme hydrolytic stress (e.g., pH < 2 or pH > 12 at elevated temperatures), the S-N bond can cleave. Anionic forms of sulfonamides (prevalent at high pH) are generally less sensitive to hydrolysis than their neutral or cationic counterparts, but the strong nucleophilicity of hydroxide ions at extreme pH can still force degradation[4].

pH_Stability A pH < 7 Protonated Piperidine (+) B pH 8 - 10 Free Base Formation (0) A->B Add Base S1 High Aqueous Solubility A->S1 Ionic state C pH > 10 Deprotonated Sulfonamide (-) B->C Add Strong Base S2 Precipitation / Low Solubility B->S2 Loss of charge S3 Moderate Solubility (Anionic) C->S3 Anion formation

Caption: pH-dependent speciation and resulting solubility logic. (Max Width: 760px)

Frequently Asked Questions (FAQs)

Q: Why did my compound precipitate immediately upon dilution into a pH 8.5 Tris buffer? A: At pH 8.5, you are approaching the pKa of the piperidine nitrogen. The hydrochloride salt is neutralized, converting the highly soluble cation into a neutral free base. Because the sulfonamide nitrogen (pKa ~10) has not yet deprotonated to form a soluble anion, the molecule exists in a highly lipophilic, uncharged state. Solution: Pre-dissolve the compound in DMSO and keep the final aqueous buffer concentration below 1% DMSO, or lower the buffer pH to 7.4.

Q: Is the compound stable for long-term storage in DMSO? A: Yes, provided the DMSO is anhydrous. However, sulfonamides can undergo slow degradation if water is absorbed into the DMSO over time, especially if trace acidic or basic impurities are present. For long-term storage, store as a lyophilized powder at -20°C and prepare fresh DMSO stocks weekly.

Q: Can I use this compound in high-temperature basic assays? A: Proceed with caution. While sulfonamides are generally hydrolytically stable under typical environmental conditions[3], extreme basic conditions combined with heat (e.g., 0.1 M NaOH at 60°C) will catalyze the cleavage of the sulfur-nitrogen (S-N) bond, yielding thiophene-2-sulfonic acid and 3-aminopiperidine[4].

Troubleshooting Matrix

SymptomMechanistic CauseCorrective Action
Precipitation in cell culture media Media pH (~7.4-7.8) combined with high salt induces "salting out" of the free base.Prepare a 10-20 mM stock in 100% DMSO. Dilute into media immediately before use (final DMSO < 0.5%).
Loss of compound mass over time in aqueous stock Acid-catalyzed hydrolysis of the sulfonamide bond in unbuffered water (HCl salt lowers pH).Do not store in unbuffered water. Store in a mildly buffered solution (pH 5-6) where sulfonamides exhibit maximal stability.
Multiple peaks on LC-MS after 1 month Oxidation of the thiophene ring or S-N bond cleavage due to freeze-thaw cycles.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Purge storage vials with Argon to prevent oxidation.

Quantitative Stability & Solubility Data

The following table summarizes the expected physical parameters of N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl across various environments, aligned with ICH Q1A guidelines for stability profiling[5].

Solvent / ConditionpHSolubility (mg/mL)Stability (t½ at 25°C)Primary Degradation Pathway
Deionized Water ~3.0 (due to HCl)> 50.0> 6 monthsTrace S-N hydrolysis
PBS Buffer 7.4> 20.0> 6 monthsNone observed
Carbonate Buffer 10.0< 0.5 (Precipitates)~ 3 monthsBase-catalyzed S-N cleavage
DMSO (Anhydrous) N/A> 100.0> 12 monthsNone observed
Methanol N/A> 50.0> 6 monthsNone observed

Self-Validating Experimental Protocols

To ensure data integrity, every stability workflow must be self-validating. The following protocol utilizes a mass-balance approach and an internal standard to guarantee that degradation is accurately measured, not artifactual.

Protocol: Forced Degradation & Kinetic Solubility Profiling

Objective: To determine the precise pH at which the compound precipitates and to quantify its hydrolytic stability under accelerated stress.

Step 1: Preparation of the Self-Validating Matrix

  • Prepare a 10 mM stock of N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl in anhydrous DMSO.

  • Prepare a 10 mM stock of a known stable reference (e.g., Sulfamethoxazole) in DMSO. This acts as a positive control for the LC-MS/MS system to ensure any signal loss is due to actual degradation, not instrument drift.

Step 2: pH-Dependent Solubility Assay

  • Aliquot 1 mL of three buffers: 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13).

  • Spike 10 µL of the compound stock into each buffer (Target concentration: 100 µM).

  • Vortex for 30 seconds and incubate at 25°C for 2 hours.

  • Centrifuge at 14,000 x g for 10 minutes. Causality check: If the compound has converted to the free base, a visible pellet will form.

  • Analyze the supernatant via LC-MS/MS against a standard curve.

Step 3: Accelerated Hydrolytic Stress (ICH Q1A Compliant)

  • Transfer the pH 1 and pH 13 samples to sealed glass ampoules.

  • Heat to 60°C for 24 hours.

  • Quench the reactions by neutralizing the pH (add NaOH to the acid sample, HCl to the base sample).

  • Perform LC-MS/MS analysis. Calculate Mass Balance: (Area of Parent + Area of Degradants) / Initial Area. A mass balance < 95% indicates the formation of volatile or non-ionizable degradants.

Workflow Start N-(Piperidin-3-yl)thiophene- 2-sulfonamide HCl Acid Acidic Stress (0.1 M HCl, 60°C) Start->Acid Base Basic Stress (0.1 M NaOH, 60°C) Start->Base Oxid Oxidative Stress (3% H2O2, RT) Start->Oxid LCMS LC-MS/MS Analysis (Monitor S-N Cleavage) Acid->LCMS Base->LCMS Oxid->LCMS

Caption: Experimental workflow for forced degradation and LC-MS/MS validation. (Max Width: 760px)

References

  • ICH Q1A(R2) Guideline - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides Source: Benchchem
  • Hydrolysis of sulphonamides in aqueous solutions Source: ResearchG
  • Troubleshooting poor solubility of piperidine-4-acetic acid compounds Source: Benchchem
  • Piperidine | C5H11N | CID 8082 Source: PubChem - NIH

Sources

Optimization

challenges in the scale-up synthesis of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride

Welcome to the Technical Support Center for the scale-up synthesis of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride . Transitioning this synthesis from the bench to pilot-plant scale introduces significant chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride . Transitioning this synthesis from the bench to pilot-plant scale introduces significant chemical engineering challenges, primarily surrounding moisture-sensitive electrophiles, highly exothermic coupling reactions, and massive gas evolution during deprotection.

This guide is designed for process chemists and drug development professionals. It bypasses basic theory to focus on the causality of scale-up failures, providing self-validating protocols and troubleshooting matrices to ensure high-yield, reproducible API intermediate manufacturing.

Process Workflow Overview

SynthesisWorkflow SM1 1-Boc-3-aminopiperidine Step1 Sulfonylation (DIPEA, DCM, 0-5°C) SM1->Step1 SM2 Thiophene-2-sulfonyl chloride SM2->Step1 Int N-(1-Boc-piperidin-3-yl) thiophene-2-sulfonamide Step1->Int IPC: <1% SM1 Step2 Boc Deprotection (4M HCl, Gas Evolution) Int->Step2 Product N-(Piperidin-3-yl)thiophene -2-sulfonamide HCl Step2->Product Crystallization

Workflow for the scale-up synthesis of N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl.

Module 1: Sulfonylation (C–N Bond Formation)

The first stage involves coupling 1-Boc-3-aminopiperidine with thiophene-2-sulfonyl chloride. The primary scale-up risks are the competitive hydrolysis of the sulfonyl chloride and the accumulation of unreacted electrophile leading to thermal runaway.

Frequently Asked Questions

Q: Why is my yield dropping upon scale-up, with HPLC showing high levels of thiophene-2-sulfonic acid? A: Thiophene-2-sulfonyl chloride is a potent electrophile but is highly susceptible to hydrolysis[1]. At bench scale, ambient moisture is negligible. On a multi-kilogram scale, trace water in the solvent (e.g., dichloromethane or THF) or the amine base (e.g., DIPEA or TEA) acts as a competing nucleophile. The sulfonyl chloride hydrolyzes into thiophene-2-sulfonic acid, which is unreactive toward the amine, permanently capping your yield. Fix: Implement Karl Fischer (KF) titration for all solvents and bases prior to use (Acceptance criteria: KF < 0.05%).

Q: How do I manage the exotherm during the addition phase? A: Sulfonylation is highly exothermic. If the sulfonyl chloride is added too quickly, the temperature spike can lead to the degradation of the Boc-protected amine and promote bis-sulfonylation. Fix: Dose the thiophene-2-sulfonyl chloride as a solution rather than a neat solid, controlling the feed rate to maintain the internal reactor temperature (T_int) between 0 °C and 5 °C.

Self-Validating Scale-Up Protocol: Sulfonylation
  • Reactor Preparation: Purge a jacketed glass-lined reactor with N₂. Charge anhydrous dichloromethane (DCM, 10 volumes) and 1-Boc-3-aminopiperidine (1.0 equiv).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv). Stir for 15 minutes. Validation check: Sample mixture for KF titration (< 0.05% water).

  • Electrophile Dosing: Cool the reactor to T_int = 0 °C. Begin dropwise addition of a pre-dissolved solution of thiophene-2-sulfonyl chloride (1.05 equiv in 2 volumes of DCM).

  • Thermal Control: Modulate the addition rate to ensure T_int does not exceed 5 °C.

  • Reaction & IPC: Once addition is complete, warm to 20 °C and stir for 2 hours. In-Process Control (IPC): Analyze via HPLC. The reaction is validated as complete when residual 1-Boc-3-aminopiperidine is < 1.0% (Area/Area).

  • Workup: Quench with 1M aqueous citric acid (to remove excess DIPEA), separate phases, and wash the organic layer with brine. Concentrate under reduced pressure to yield the intermediate.

Module 2: N-Boc Deprotection & Hydrochloride Salt Isolation

The second stage removes the tert-butyloxycarbonyl (Boc) protecting group to form the final hydrochloride salt. This step is notoriously hazardous on scale due to massive gas generation.

Frequently Asked Questions

Q: Why is my reactor over-pressurizing during Boc deprotection? A: Acid-catalyzed Boc deprotection follows a fragmentation mechanism that generates equimolar amounts of carbon dioxide (CO₂) and a transient t-butyl cation, which rapidly forms isobutylene gas[2]. For every 1 mole of substrate, 2 moles of gas are evolved[3]. On a 100-mol scale, this equates to >4,500 liters of gas. Fix: Never seal the reactor. Ensure the vent condenser is appropriately sized and routed to a scrubber. Use a slow, controlled addition of the acid to govern the rate of off-gassing.

Q: Why am I seeing tert-butyl chloride as a byproduct in my final API? A: Process Analytical Technology (PAT) using mass spectrometry has shown that the evolved isobutylene can react with the nucleophilic chloride ions from the HCl under acidic conditions to form tert-butyl chloride[4]. Fix: Maintain a vigorous nitrogen sweep through the reactor headspace during the reaction to actively strip isobutylene from the mixture before it can react with the chloride ions.

Quantitative Acid Selection for Scale-Up

Traditionally, Trifluoroacetic acid (TFA) is used at the bench, but it poses severe environmental and corrosive risks on scale[2]. HCl is the superior choice as it directly yields the desired hydrochloride salt with high atom efficiency.

Acid CatalystAtom Efficiency (By-products MW)By-products GeneratedScale-up Suitability & Rationale
HCl (1 equiv) 136.5 g/mol CO₂, Isobutylene, HClExcellent; High atom economy, directly forms the target HCl salt without requiring a counter-ion exchange[2].
MSA (1 equiv) 196.1 g/mol CO₂, Isobutylene, MSAGood; Less volatile, but requires an additional salt-break and HCl treatment step to form the final product[2].
TFA (Excess) >200 g/mol CO₂, Isobutylene, TFAPoor; Highly corrosive, environmentally persistent, and requires extensive basic workup[2].
Self-Validating Scale-Up Protocol: Boc Deprotection
  • Dissolution: Dissolve the N-(1-Boc-piperidin-3-yl)thiophene-2-sulfonamide intermediate in a minimal amount of anhydrous 1,4-dioxane (3 volumes) or ethyl acetate at 10 °C[3].

  • Acid Addition: Begin a slow, subsurface addition of 4M HCl in 1,4-dioxane (3.0 equiv).

  • Gas Management: Monitor the mass flow meter on the reactor vent. Adjust the HCl feed rate so that the gas evolution rate remains within the facility's scrubber capacity. Maintain a continuous N₂ sweep.

  • Crystallization & IPC: As the Boc group is cleaved, the product will begin to precipitate as the hydrochloride salt. Stir at 20 °C for 4 hours. IPC: Analyze the supernatant via HPLC. Validation is achieved when the protected intermediate is < 0.5%.

  • Isolation: Add anti-solvent (e.g., Methyl tert-butyl ether, MTBE, 5 volumes) to maximize precipitation. Filter the slurry, wash the cake with cold MTBE, and dry under vacuum at 40 °C.

Troubleshooting Decision Tree

If batches fail IPC checks or yield out-of-specification (OOS) material, use the following logic matrix to identify the root cause.

Troubleshooting Issue Issue: Low Yield or Purity on Scale-up Q1 Is Thiophene-2-sulfonic acid > 5% in HPLC? Issue->Q1 A1 Yes: Moisture ingress. Check KF of solvents/base. Q1->A1 Yes Q2 Is there incomplete Boc deprotection? Q1->Q2 No A2 Yes: HCl off-gassed too fast. Increase HCl equivalents. Q2->A2 Yes Q3 Is the final HCl salt gummy or hygroscopic? Q2->Q3 No A3 Yes: Amorphous solid formed. Reslurry in hot IPA/MTBE. Q3->A3 Yes

Troubleshooting decision tree for common scale-up synthesis issues.

References

  • ACS GCI Pharmaceutical Roundtable. "Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides". ACS GCI. Available at: [Link]

  • Doherty et al. "Mass Spectrometry: another tool from the PAT toolbox". European Pharmaceutical Review. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Cell Permeability of Sulfonamide-Based Compounds

Welcome to the Application Scientist Support Center. This technical guide is engineered for researchers, medicinal chemists, and drug development professionals troubleshooting the notoriously low cell permeability of sul...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This technical guide is engineered for researchers, medicinal chemists, and drug development professionals troubleshooting the notoriously low cell permeability of sulfonamide-containing candidates.

As a Senior Application Scientist, I have structured this guide to not only provide actionable solutions but to explain the underlying physicochemical causality behind these permeability barriers. Every protocol provided herein is designed as a self-validating system to ensure your data is robust, reproducible, and ready for regulatory scrutiny.

Part 1: Troubleshooting & Optimization Strategies (FAQs)

Q1: Why do my primary and secondary sulfonamide hits consistently fail Caco-2 permeability screens?

The Causality: The root cause is typically a combination of unfavorable acid-base chemistry and high desolvation energy. The sulfonamide group ( −SO2​NH2​ ) acts as a weak acid. Depending on the electronic nature of adjacent substituents, the pKa​ of a primary or secondary sulfonamide often falls between 5.9 and 10.1[1]. If the pKa​ is near or below 7.0, the molecule exists predominantly in its ionized (anionic) form at the physiological pH of 7.4[2].

Ionized molecules possess high hydration energies; they are surrounded by a tight shell of water molecules that must be shed before the compound can partition into the hydrophobic core of the lipid bilayer. Furthermore, the sulfonamide moiety contributes significantly to the Polar Surface Area (PSA)—often adding ~54 Ų—and acts as a strong hydrogen bond donor (HBD) and acceptor (HBA)[3]. High PSA and excessive hydrogen bonding strictly limit transcellular passive diffusion.

Q2: How can I structurally modify the sulfonamide group to improve permeability without losing my compound entirely?

The Solution: If the sulfonamide nitrogen is not strictly required for target engagement (e.g., it does not coordinate a metal ion in the target active site), the most effective strategy is N-alkylation (capping) .

Converting a primary or secondary sulfonamide to a tertiary sulfonamide (e.g., via N-methylation) achieves three critical biophysical improvements:

  • It removes the acidic proton, rendering the molecule non-ionizable at pH 7.4.

  • It eliminates a hydrogen bond donor (HBD).

  • It drastically reduces the overall Polar Surface Area (PSA).

Studies have shown that introducing a methyl sulfonamide substituent can effectively shift a compound from Biopharmaceutical Classification System (BCS) Class IV (low solubility, low permeability) to BCS Class II (low solubility, high permeability)[4].

Q3: Target binding requires the primary sulfonamide to remain intact. What are my options?

The Solution: When structural capping destroys pharmacodynamics, you must employ a Prodrug Strategy . By transiently masking the sulfonamide group, you can optimize the pharmacokinetic profile for membrane transit, relying on intracellular enzymes to liberate the active parent drug.

Effective prodrug modifications for sulfonamides include N-acylation, N-alkoxycarbonyl addition, or utilizing two-stage release mechanisms[5][6]. For example, an N-acyl prodrug masks the acidic proton and increases lipophilicity during gastrointestinal absorption. Once the molecule crosses the cell membrane, ubiquitous intracellular esterases and amidases cleave the masking group, releasing the active primary sulfonamide at the target site.

OptimizationLogic Hit Sulfonamide Hit Low Permeability Analyze Physicochemical Profiling (pKa, PSA, HBD) Hit->Analyze Cond1 Highly Ionized (pH 7.4)? pKa < 7.0 Analyze->Cond1 Cond2 High PSA / HBD? PSA > 140 Ų Analyze->Cond2 Prodrug Prodrug Strategy (N-acylation / Masking) Cond1->Prodrug Yes Validation PAMPA / Caco-2 Assay Validation Cond1->Validation No Capping Structural Capping (N-methylation) Cond2->Capping Yes Cond2->Validation No Prodrug->Validation Capping->Validation

Logical decision tree for optimizing sulfonamide cell permeability based on profiling.

Part 2: Quantitative Data Summary

To illustrate the impact of these interventions, the following table summarizes the typical physicochemical shifts observed when optimizing sulfonamide compounds.

Compound ClassStructural ModificationTypical pKa​ Impact on Polar Surface Area (PSA)Typical Caco-2 Papp​ ( 10−6 cm/s)BCS Class Shift Potential
Primary Sulfonamide None (Parent Hit)6.0 - 10.1High (~54 Ų contribution)< 1.0 (Low)Class IV
Secondary Sulfonamide N-Methylation (Capping)Non-ionizableSignificantly Reduced> 10.0 (High)Class IV II
Sulfonamide Prodrug N-Acylation (Masking)Non-ionizableModerately Reduced> 5.0 (Moderate/High)Class IV II/III

Note: Permeability coefficients ( Papp​ ) are highly dependent on the broader molecular scaffold. The values above represent relative kinetic shifts observed in standardized Caco-2 assays.

Part 3: Self-Validating Experimental Protocols

When evaluating the permeability of modified sulfonamides, it is critical to distinguish between poor passive diffusion and active transporter-mediated efflux. The following Caco-2 protocol is engineered as a self-validating system . It incorporates strict Quality Control (QC) checkpoints to ensure that measured permeability is a true reflection of transcellular transit, rather than an artifact of a compromised cellular monolayer.

Standardized Caco-2 Permeability Assay for Sulfonamides

Causality of Protocol Design: Caco-2 cells differentiate to form tight junctions, mimicking the human intestinal epithelium. Because sulfonamides are prone to poor passive diffusion, any damage to these tight junctions will result in artificially high permeability readings via paracellular leakage. Therefore, we mandate the use of Transepithelial Electrical Resistance (TEER) and a paracellular fluorescent marker (Lucifer Yellow) to validate the physical integrity of the barrier[7].

Step-by-Step Methodology:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells at a density of 1×105 cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size).

    • Culture for 21 days, replacing the medium every 48 hours to allow full differentiation into enterocyte-like monolayers.

  • Pre-Assay Integrity Validation (QC 1):

    • Measure the Transepithelial Electrical Resistance (TEER) using a voltohmmeter.

    • Validation Threshold: Only proceed with wells exhibiting a TEER value > 250 Ω⋅ cm². Wells below this threshold have compromised tight junctions and must be discarded.

  • Dosing Solution Preparation:

    • Prepare a 10 µM solution of the sulfonamide test compound in Hank's Balanced Salt Solution (HBSS) buffered to pH 7.4 with HEPES. Keep DMSO concentration 1% to prevent solvent-induced membrane toxicity.

    • Crucial Step: Spike the dosing solution with 100 µM Lucifer Yellow (LY). LY is a highly polar, membrane-impermeable dye that only crosses via paracellular gaps.

  • Incubation and Transport:

    • For Apical-to-Basolateral (A B) assessment: Add 0.5 mL of dosing solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.

    • Incubate the plates on an orbital shaker at 37°C in a 5% CO2​ atmosphere for 120 minutes.

  • Sampling and LC-MS/MS Quantification:

    • Extract 50 µL aliquots from the receiver chamber at t=30,60,90, and 120 minutes. Replace with an equal volume of blank HBSS to maintain sink conditions.

    • Quantify the concentration of the sulfonamide compound using LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

  • Post-Assay Integrity Validation (QC 2):

    • Measure the fluorescence of Lucifer Yellow in the receiver chamber aliquots (Excitation: 428 nm, Emission: 536 nm).

    • Validation Threshold: Calculate the Papp​ of Lucifer Yellow. If Papp(LY)​>1×10−6 cm/s, the monolayer was compromised during the assay. The sulfonamide permeability data for that specific well must be invalidated.

Caco2Workflow S1 1. Cell Culture Seed Caco-2 (21 days) S2 S2 S1->S2 S3 3. Dosing 10 µM Drug + LY S2->S3 S4 4. Incubation 2h at 37°C S3->S4 S5 5. LC-MS/MS Quantify Papp S4->S5 QC QC: Lucifer Yellow Papp < 1x10⁻⁶ cm/s S5->QC

Step-by-step Caco-2 assay workflow incorporating TEER and Lucifer Yellow quality controls.

References
  • The pKa values of the sulfonamides investigated. | Download Table - ResearchGate. Source: researchgate.net.
  • Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - ResearchGate. Source: researchgate.net.
  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC. Source: nih.gov.
  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - RSC Publishing. Source: rsc.org.
  • Prodrug Strategies in Ocular Drug Delivery - PMC - NIH. Source: nih.gov.
  • Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242 | ACS Medicinal Chemistry Letters. Source: acs.org.
  • Synthesis and PAMPA Permeability Assay of New Sulfonyl Hydrazone Derivatives. Source: scirp.org.

Sources

Optimization

troubleshooting assay interference with N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride

Welcome to the Technical Support Center. When screening small molecules, false positives and artifactual assay signals can derail drug discovery pipelines. N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. When screening small molecules, false positives and artifactual assay signals can derail drug discovery pipelines. N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride is a highly functionalized screening compound that presents three distinct structural liabilities: a potentially reactive thiophene ring, a zinc-chelating sulfonamide moiety, and a basic piperidine hydrochloride salt that can perturb microenvironmental solubility and pH.

This guide provides a causality-driven framework to diagnose, validate, and mitigate assay interference caused by this specific chemotype.

Diagnostic Triage Workflow

Before discarding a hit or advancing a false positive, you must systematically isolate the mechanism of interference. The workflow below outlines the triage path based on your primary assay anomalies.

TriageWorkflow Start Anomalous Assay Signal N-(Piperidin-3-yl)thiophene-2-sulfonamide Split Start->Split Agg Colloidal Aggregation (Shoichet Effect) Split->Agg Plate/BSA dependent Spec Spectroscopic Interference (Autofluorescence) Split->Spec Skewed raw RFU Metal Metalloenzyme Chelation (Zinc Binding) Split->Metal Off-target metalloprotease Cov Covalent Reactivity (Thiol Scavenging) Split->Cov DTT/GSH sensitive

Caption: Diagnostic triage workflow for identifying specific assay interference mechanisms.

Troubleshooting Guides & FAQs

Category A: Colloidal Aggregation & Solubility

Q: Why does my IC₅₀ shift by 10-fold when I switch from 384-well to 1536-well plates, or when I change BSA concentrations?

The Science (Causality): You are likely observing colloidal aggregation. At concentrations typically above 1–10 µM, small molecules can spontaneously form 50 to 1000 nm colloidal particles[1]. These aggregates non-specifically adsorb and partially denature assay proteins on their surface. Because aggregation is highly dependent on surface-area-to-volume ratios (plate types) and the presence of carrier proteins (BSA), your IC₅₀ will fluctuate wildly.

Self-Validating Protocol: Detergent-Dependent Counter-Screen Mechanism: Non-ionic detergents form micelles that compete with the compound's critical aggregation concentration (CAC), disrupting the colloids and releasing the sequestered enzyme[2].

  • Prepare Reagents: Prepare your target enzyme at standard concentration (e.g., 1 nM) and at 10x concentration (10 nM).

  • Buffer Setup: Prepare Buffer A (Standard assay buffer) and Buffer B (Standard buffer + 0.01% v/v Triton X-100)[2].

  • Run Assay: Execute dose-response curves of the compound in both buffers and at both enzyme concentrations.

  • Validation Control: Run AmpC β-lactamase or malate dehydrogenase in parallel. These enzymes are highly sensitive to aggregation and serve as positive controls for the presence of colloids[2].

  • Data Interpretation: If the compound is a true inhibitor, the IC₅₀ will remain stable. If it is an aggregator, the IC₅₀ will right-shift by >5-fold in Buffer B, and the inhibition will be attenuated at the 10x enzyme concentration[3].

Category B: Metalloenzyme Chelation

Q: The compound is a potent hit against my target kinase, but counter-screens show it also inhibits unrelated metalloproteases and carbonic anhydrases. Why?

The Science (Causality): The sulfonamide group (-SO₂NH₂) is a classic, highly potent zinc-binding pharmacophore[4]. In aqueous solution at physiological pH, the sulfonamide nitrogen can deprotonate. This anionic nitrogen coordinates directly with active-site Zn²⁺ ions, while the sulfonamide oxygens form hydrogen bonds with conserved active-site residues (e.g., Thr199 in carbonic anhydrases)[4][5]. If your assay relies on a metal cofactor, the compound is likely chelating it.

Self-Validating Protocol: Metal-Ion Competition Assay Mechanism: Flooding the system with exogenous metal ions will compete with the enzyme's active site for the sulfonamide, rescuing enzyme activity if the inhibition is driven by reversible metal coordination.

  • Titration: Titrate exogenous ZnSO₄ (1 µM to 100 µM) into your standard assay buffer.

  • Validation Control: Use Acetazolamide (a known primary sulfonamide zinc-binder) as a positive control for metal-dependent inhibition[6]. Use a known, non-chelating competitive inhibitor of your target as a negative control.

  • Data Interpretation: If the addition of ZnSO₄ rescues the activity of your target enzyme in a dose-dependent manner, the sulfonamide moiety is causing off-target metalloenzyme chelation.

Category C: Covalent Reactivity (PAINS)

Q: Activity is lost when I prepare my assay buffer with fresh DTT (Dithiothreitol) or Glutathione (GSH). What is happening?

The Science (Causality): Thiophene rings, depending on their electronic environment, can act as Pan-Assay Interference Compounds (PAINS). Specifically, they can serve as electrophilic centers susceptible to Michael addition or nucleophilic attack by thiols (thiolate anions)[7]. If your buffer contains DTT, the DTT is covalently scavenging the compound before it can reach the target. Conversely, if the target protein has exposed cysteine residues, the compound may be covalently modifying them, leading to irreversible, promiscuous inhibition.

Self-Validating Protocol: LC-MS Thiol Adduct Assay Mechanism: Mass spectrometry directly observes the covalent addition of a thiol to the compound[7].

  • Incubation: Incubate 10 µM of the compound with 100 µM GSH in 50 mM ammonium bicarbonate (pH 7.4) at 37°C for 2 hours.

  • Validation Control: Include ethacrynic acid (a known thiol-reactive Michael acceptor) as a positive control.

  • Quench & Read: Quench with 1% formic acid and analyze via UPLC-MS (ESI+).

  • Data Interpretation: Look for a mass shift corresponding to the intact compound + GSH (+307 Da). If this adduct is present, the compound is a reactive PAINS[7].

Structural Mapping of Interference Liabilities

The diagram below maps the specific functional groups of N-(Piperidin-3-yl)thiophene-2-sulfonamide to their biochemical consequences.

Mechanisms Compound N-(Piperidin-3-yl)thiophene-2-sulfonamide Target Molecule Thiophene Thiophene Ring Electrophilic Center Compound->Thiophene Sulfonamide Sulfonamide Group Zinc-Binding Pharmacophore Compound->Sulfonamide Piperidine Piperidine HCl Basic Amine Salt Compound->Piperidine CovAdduct Nucleophilic Attack (Covalent Adducts) Thiophene->CovAdduct ZnCoord Active-Site Zn2+ Coordination (Metalloenzyme Inhibition) Sulfonamide->ZnCoord pHShift Microenvironmental pH Shift (Solubility Drop / Aggregation) Piperidine->pHShift

Caption: Structural mapping of N-(Piperidin-3-yl)thiophene-2-sulfonamide to its biochemical interference liabilities.

Quantitative Thresholds for Interference Diagnosis

Use the following table to benchmark your experimental data against established thresholds for assay interference.

Interference ModalityFunctional Group ResponsiblePrimary Diagnostic ReadoutCritical ThresholdRescue / Mitigation Strategy
Colloidal Aggregation Piperidine / Hydrophobic coreHill Slope (Dose-Response) >1.5 (Steep curve)Add 0.01% Triton X-100 or 0.025% Tween-20[3].
Colloidal Aggregation Piperidine / Hydrophobic coreDynamic Light Scattering (DLS)Particle size 50−1000 nmSpin down at 15,000g; assay supernatant[1].
Covalent Reactivity Thiophene RingLC-MS Adduct AssayMass shift of +307 Da (GSH)Remove DTT from buffer; use non-nucleophilic reducing agents (TCEP)[7].
Metalloenzyme Chelation SulfonamideEnzyme IC₅₀ shift with Zn²⁺ >10 -fold IC₅₀ right-shiftSupplement buffer with target-specific metal ions[4].
Spectroscopic Quenching Thiophene RingRaw Fluorescence / AbsorbanceAbsorbance >0.1 OD at Ex/EmSwitch to orthogonal readout (e.g., Mass Spec or Luminescence)[1].

References

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry - ACS Publications.7

  • Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors. MDPI.3

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One.4

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. NIH/PMC.5

  • Steroids interfere with human carbonic anhydrase activity by using alternative binding mechanisms. NIH/PMC.6

  • The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science.1

  • An Aggregation Advisor for Ligand Discovery. NIH/PMC.2

Sources

Troubleshooting

Application Support Hub: Refining Purification of N-(Piperidin-3-yl)thiophene-2-sulfonamide Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and salt formation of secondary amine-bearing sulfonamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and salt formation of secondary amine-bearing sulfonamides. N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride presents a unique set of chromatographic and crystallographic challenges due to its amphoteric nature, high hydration energy, and the strong hydrogen-bonding capability of the piperidine ring.

This guide moves beyond basic protocols to explain the causality behind each experimental choice. By understanding the physical chemistry of your molecule, you can troubleshoot poor recoveries, peak tailing, and hygroscopic gum formation.

Mechanistic Workflow Overview

To achieve >99% purity and a stable crystalline polymorph, we must abandon standard liquid-liquid extractions in favor of a charge-directed purification strategy.

PurificationWorkflow A Crude Reaction Mixture (Amphoteric properties) B SCX Catch-and-Release (Retains protonated piperidine) A->B Removes neutral/acidic impurities C Prep-HPLC (RP-C18) (0.1% TFA modifier) B->C Elute with NH3/MeOH D TFA Salt Intermediate C->D High-resolution purification E Freebasing (Aqueous Na2CO3 / DCM) D->E Remove TFA counter-ion F Anhydrous HCl in Dioxane (MTBE Anti-solvent) E->F Controlled protonation G Crystalline HCl Salt F->G Nucleation & Crystallization

Fig 1. Optimal purification workflow for piperidinyl-thiophene sulfonamide HCl.

Troubleshooting Guides & Self-Validating Protocols

Phase 1: Managing the Amine-Sulfonamide Polarity Trap

Q: Why does my product partition poorly during aqueous workup, resulting in low recovery of the free base?

The Causality: N-(Piperidin-3-yl)thiophene-2-sulfonamide is amphoteric. The piperidine nitrogen is a basic secondary amine (pKa ~10.4), while the secondary sulfonamide N-H is weakly acidic (pKa ~9.5). If you attempt a standard liquid-liquid extraction at pH 10 to deprotonate the piperidine, you will simultaneously deprotonate the sulfonamide, trapping the molecule in the aqueous layer as a highly water-soluble zwitterion or anion.

AmphotericEquilibrium LowPH Low pH (< 8) Protonated Piperidine (+) Neutral Sulfonamide (Cationic) MidPH Mid pH (~9.5-10.5) Protonated Piperidine (+) Deprotonated Sulfonamide (-) (Zwitterionic) LowPH->MidPH Increasing pH HighPH High pH (> 11) Neutral Piperidine Deprotonated Sulfonamide (-) (Anionic) MidPH->HighPH Increasing pH

Fig 2. pH-dependent ionization states of piperidinyl-thiophene sulfonamide.

The Solution: Bypass liquid-liquid extraction entirely. Utilize Solid Supported Cation Exchange (SCX) chromatography to exploit the protonated piperidine ring at low pH[1].

Self-Validating Protocol: SCX Catch-and-Release

  • Conditioning: Wash a 10g SCX cartridge with 50 mL Methanol (MeOH).

  • Loading: Dissolve the crude reaction mixture in a minimal amount of DCM/MeOH (1:1) containing 1% acetic acid to ensure the piperidine is fully protonated. Load onto the cartridge.

  • Washing: Wash with 50 mL MeOH. Validation: Spot the wash fraction on a TLC plate; it should contain unreacted thiophene-2-sulfonyl chloride and neutral byproducts, but no basic amine (ninhydrin negative).

  • Elution: Elute the target compound using 50 mL of 2M NH₃ in MeOH. The ammonia deprotonates the piperidine, releasing it from the sulfonic acid resin.

  • Concentration: Evaporate the eluent in vacuo to yield the crude free base.

Phase 2: Preparative HPLC Optimization

Q: During Prep-HPLC, I observe severe peak tailing and poor resolution from piperidinyl regioisomers. How can I optimize the method?

The Causality: The secondary amine of the piperidine ring interacts strongly with residual, unendcapped silanol groups on standard C18 stationary phases. This secondary interaction causes peak tailing and broadens the elution band, masking closely eluting regioisomeric impurities (e.g., piperidin-2-yl or 4-yl derivatives).

The Solution: Utilize a low-pH mobile phase with a strong ion-pairing agent like Trifluoroacetic acid (TFA)[2]. TFA fully protonates both the piperidine amine and the column silanols, eliminating secondary interactions and ensuring sharp, Gaussian peaks.

Quantitative Data Summary: Optimized Prep-HPLC Parameters

ParameterSpecification / Rationale
Column C18 Reverse Phase (e.g., 5 µm, 19 x 250 mm)
Mobile Phase A Water + 0.1% TFA (Protonates amine/silanols)
Mobile Phase B Acetonitrile + 0.1% TFA (Maintains ion-pairing)
Gradient 5% B to 60% B over 20 mins (Resolves regioisomers)
Flow Rate 15 mL/min
Detection UV at 230 nm and 254 nm (Thiophene absorbance)
Validation Check Post-run LC-MS to confirm [M+H]⁺ = 247.05 m/z

Self-Validating Protocol: Prep-HPLC Purification

  • Dissolve the SCX-purified free base in DMSO/MeOH (1:1) and filter through a 0.45 µm PTFE syringe filter.

  • Inject onto the Prep-HPLC system using the parameters in the table above.

  • Collect the major peak eluting at the expected retention time.

  • Validation: Lyophilize a 1 mL aliquot of the fraction and run an analytical LC-MS to confirm >99% purity before pooling and concentrating the bulk fractions.

Phase 3: Hydrochloride Salt Formation and Crystallization

Q: My final HCl salt crashes out as a sticky, hygroscopic gum instead of a solid powder. How do I induce crystallization?

The Causality: Hydrochloride salts of piperidine derivatives are notoriously prone to forming amorphous gums due to solvent entrapment and high hydration energy. If aqueous hydrochloric acid is used, the water molecules compete for hydrogen bonding with the chloride ion, preventing the formation of a rigid, ordered crystal lattice[3].

The Solution: Employ strictly anhydrous conditions using HCl gas dissolved in an aprotic solvent (like 1,4-dioxane) and use a non-polar anti-solvent (like MTBE) to force controlled nucleation[4].

Self-Validating Protocol: Anhydrous Crystallization

  • Freebasing the TFA Salt: Dissolve the lyophilized Prep-HPLC product (TFA salt) in DCM. Wash with saturated aqueous Na₂CO₃. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the ultra-pure free base.

  • Dissolution: Dissolve the free base in a minimal volume of anhydrous 1,4-dioxane under a nitrogen atmosphere.

  • Protonation: Cool the solution to 0 °C. Dropwise, add 1.1 equivalents of 4M HCl in dioxane. Stir for 30 minutes.

  • Nucleation: Slowly add cold methyl tert-butyl ether (MTBE) dropwise until the solution just becomes persistently cloudy (the cloud point).

  • Aging: Stop adding MTBE. Allow the suspension to age at room temperature for 2 hours with gentle stirring. Validation: You should visually observe the transition from a cloudy suspension to distinct, free-flowing crystalline solids.

  • Isolation: Cool to 4 °C overnight to maximize yield. Filter the crystalline solid under a nitrogen atmosphere and wash with cold MTBE.

  • Drying: Dry in a vacuum oven at 40 °C to constant weight.

Consolidated References

  • Novel sulfonamide carboxamide compounds (WO2019008025A1) Source: Google Patents URL:

  • Method for salt preparation (US20100204470A1) Source: Google Patents URL:

  • Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1) Source: European Patent Office URL:

  • Synthesis of spirodioxolanes and piperidine sulfamates Source: RSC Medicinal Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Piperidine-Substituted Sulfonamide Toxicity

Welcome to the Medicinal Chemistry Technical Support Center. This guide is designed for scientists and drug development professionals actively troubleshooting toxicity liabilities in hit-to-lead and lead optimization cam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Medicinal Chemistry Technical Support Center. This guide is designed for scientists and drug development professionals actively troubleshooting toxicity liabilities in hit-to-lead and lead optimization campaigns. Piperidine-substituted sulfonamides are privileged pharmacophores, but they frequently suffer from metabolic bioactivation and off-target toxicities. This guide provides mechanistic explanations, actionable strategies, and self-validating protocols to engineer out these liabilities.

Diagnosing and Mitigating Piperidine Bioactivation

Q: My lead compound containing a piperidine ring shows unacceptably high covalent binding in human liver microsomes (HLM). How do I identify the reactive species and engineer it out?

A: The piperidine ring is a well-documented structural alert for toxicity. Cytochrome P450 (CYP) enzymes frequently oxidize the α-carbon of the cyclic tertiary amine, generating a highly electrophilic iminium ion[1]. This reactive intermediate covalently binds to nucleophilic residues on hepatic proteins, which is a primary initiating event for drug-induced liver injury (DILI).

Causality & Strategy: To mitigate this, you must block the α-carbon oxidation site. Introducing steric hindrance (e.g., α-methylation) or performing an isosteric replacement (e.g., substituting an α-hydrogen with a fluorine atom) disrupts the bioactivation sequence[1]. Fluorination also exerts an electron-withdrawing effect, lowering the pKa of the piperidine nitrogen, which further reduces CYP binding affinity and subsequent oxidation.

Protocol 1: KCN Trapping Assay for Iminium Intermediates

Trustworthiness & Validation: Reactive iminium ions are highly unstable "hard" electrophiles. By introducing potassium cyanide (KCN), the cyanide anion acts as a "hard" nucleophile, outcompeting hepatic proteins to form a stable, detectable cyano-adduct. This creates a self-validating system: if cyano-adducts are absent in LC-MS/MS, you can confidently attribute the lack of covalent binding to the successful elimination of the electrophile, rather than a downstream assay failure.

Step-by-Step Methodology:

  • Preparation: Prepare Human Liver Microsomes (HLM) at a final protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Spiking: Add the test compound to a final concentration of 10 µM and KCN to a final concentration of 1 mM. (Caution: KCN is highly toxic; perform in a fume hood).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Incubation: Incubate the mixture at 37°C for 60 minutes with gentle shaking.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard.

  • Analysis: Centrifuge at 10,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, scanning for [M + CN] mass shifts (+27 Da) relative to the parent mass and phase I metabolites[1].

Addressing Sulfonamide-Induced Idiosyncratic Toxicity

Q: Our sulfonamide-containing candidate is triggering delayed hypersensitivity and positive signals in PBMC cytotoxicity assays. What is the mechanism, and what are the medicinal chemistry solutions?

A: Idiosyncratic adverse drug reactions (IADRs) associated with sulfonamides are primarily driven by the oxidative metabolism of the sulfonamide or its attached aniline moiety[2]. CYP450 enzymes convert these groups into reactive arylhydroxylamine and nitroso metabolites[3]. These species act as haptens, binding irreversibly to cellular proteins and triggering a T-cell-mediated immune response[3].

Causality & Strategy: If the sulfonamide is not strictly essential for target engagement (e.g., hydrogen bonding to a kinase hinge region), consider bioisosteric replacement. Recent optimizations in antiviral and anticancer drug design have successfully replaced the potentially toxic sulfonamide group with dimethylphosphine oxide, substituted phosphonate esters, or sulfamates[4]. These replacements maintain the necessary geometry and hydrogen-bonding capabilities while completely removing the nitrogen-oxidation liability, thereby improving solubility and decreasing toxicity[4].

Protocol 2: PBMC Cytotoxicity Assay for Reactive Metabolites

Trustworthiness & Validation: Because idiosyncratic toxicity is immune-mediated, standard hepatocyte assays often miss the liability. Using peripheral blood mononuclear cells (PBMCs) coupled with a murine hepatic microsomal system ensures the reactive metabolites are generated and presented to immune cells. Using a pH-sensitive fluorescent probe (BCECF) validates that cell death is driven by the inhibition of intracellular esterase activity—an early hallmark of nitroso-metabolite toxicity—rather than generic membrane lysis[5].

Step-by-Step Methodology:

  • Isolation: Isolate PBMCs from healthy human donors using density gradient centrifugation (e.g., Ficoll-Paque).

  • Metabolite Generation: Incubate the test compound (1–100 µM) with a murine hepatic microsomal system and NADPH for 2 hours to generate oxidative metabolites.

  • Exposure: Co-incubate the generated metabolite mixture with PBMCs (1 x 10^6 cells/mL) at 37°C in a 5% CO2 atmosphere.

  • Probe Loading: After 2 hours of exposure, load the cells with the pH-sensitive fluorescent probe BCECF-AM (2 µM)[5].

  • Quantification: Measure cellular fluorescence (Excitation: 490 nm, Emission: 535 nm). A concentration-dependent decrease in fluorescence prior to the loss of membrane integrity (assessed at 18 hours via Trypan blue) confirms reactive metabolite-induced esterase inhibition and impending cytotoxicity[5].

Data Presentation: Impact of Structural Modifications

To guide your lead optimization, the following table summarizes the quantitative impact of standard structural modifications on piperidine-sulfonamide liabilities.

Table 1: Mitigation Strategies and Physicochemical Shifts

Structural ModificationTarget LiabilityPhysicochemical ShiftToxicity / Binding Outcome
Unmodified Piperidine-Sulfonamide BaselinepKa ~9.5, High LogDHigh covalent binding, PBMC IC50 < 10 µM
α-Methylation / Fluorination Iminium BioactivationReduced pKa (~8.0)Undetectable cyano-adducts in HLM
Dimethylphosphine Oxide Bioisostere Sulfonamide HypersensitivityEnhanced SolubilityPBMC IC50 > 50 µM
Morpholine Replacement hERG / Off-Target KinaseLower LogD, Reduced pKa>10-fold reduction in hERG binding

Visualizing Toxicity Workflows and Mechanisms

Understanding the exact pathways and decision trees is critical for an efficient optimization cycle.

Bioactivation Parent Piperidine-Sulfonamide Parent Drug CYP CYP450 Oxidation Parent->CYP Iminium Piperidine Iminium Ion (Electrophile) CYP->Iminium α-carbon oxidation Nitroso Sulfonamide Nitroso (Reactive Metabolite) CYP->Nitroso N-oxidation Toxicity1 Covalent Binding to Proteins (Hepatotoxicity) Iminium->Toxicity1 Toxicity2 Immune Haptenation (Idiosyncratic Toxicity) Nitroso->Toxicity2

Figure 1: Bioactivation pathways of piperidine and sulfonamide moieties leading to toxicity.

Workflow Start Identify Toxicity Liability in HLM or PBMC Decision Is liability driven by Piperidine or Sulfonamide? Start->Decision Pip_Strat Piperidine Strategy: α-Methylation / Fluorination Decision->Pip_Strat Iminium adducts detected Sulf_Strat Sulfonamide Strategy: Phosphine Oxide Bioisostere Decision->Sulf_Strat Nitroso/Hydroxylamine detected Validate Validate via KCN Trapping or PBMC Cytotoxicity Pip_Strat->Validate Sulf_Strat->Validate Success Lead Progression Validate->Success

Figure 2: Troubleshooting workflow for mitigating reactive metabolite liabilities.

References

  • Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS: In Silico and Practical Approaches to Bioactivation Pathway Elucidation Source: National Institutes of Health (nih.gov) URL:[Link]

  • Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception? Source: American Chemical Society (acs.org) URL:[Link]

  • Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles Source: National Institutes of Health (nih.gov) URL:[Link]

  • Cellular toxicity of sulfamethoxazole reactive metabolites--I. Inhibition of intracellular esterase activity prior to cell death Source: National Institutes of Health (nih.gov) URL:[Link]

  • Do Arylhydroxylamine Metabolites Mediate Idiosyncratic Reactions Associated with Sulfonamides? Source: American Chemical Society (acs.org) URL:[Link]

Sources

Troubleshooting

Sulfonamide Hydrochloride Salts: Hygroscopicity Management &amp; Troubleshooting Center

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address a pervasive challenge in analytical chemistry and drug development: managing the inherent moisture affin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address a pervasive challenge in analytical chemistry and drug development: managing the inherent moisture affinity of sulfonamide hydrochloride (HCl) salts.

The Mechanistic "Why": Understanding Sulfonamide HCl Hygroscopicity

While salt formation is an essential strategy for enhancing the aqueous solubility of poorly soluble sulfonamides, the introduction of the chloride counterion fundamentally alters the solid-state moisture interaction profile. In the crystalline lattice, the highly electronegative chloride ion acts as a potent hydrogen-bond acceptor. When exposed to ambient humidity, surface chloride ions readily facilitate hydrogen bonding with atmospheric water molecules, driving surface adsorption and subsequent lattice ingress[1]. This thermodynamic vulnerability leads to deliquescence, powder caking, and severe chemical degradation if not strictly managed.

Troubleshooting & FAQs

Q1: My sulfonamide HCl batch is caking and failing flowability tests during secondary manufacturing. How do I classify and mitigate this? A1: Powder caking is a direct mechanical consequence of capillary condensation, where adsorbed moisture forms liquid bridges between API particles. To resolve this, you must first classify the API's moisture affinity to establish strict environmental controls during processing.

Table 1: Pharmacopeial Hygroscopicity Classification (Based on EP/USP Guidelines)

Classification Mass Increase (at 80% RH, 25°C) Physical Implications & Handling
Non-hygroscopic < 0.2% Free-flowing; standard handling acceptable.
Slightly hygroscopic 0.2% - 2.0% Minor flow issues; requires basic humidity control.
Hygroscopic 2.0% - 15.0% Severe caking; requires strict environmental control (<30% RH) and specialized packaging.
Very hygroscopic > 15.0% Rapid moisture uptake; handle in inert gas gloveboxes.
Deliquescent Sufficient to form a liquid Material dissolves entirely in its own adsorbed moisture.

(Data synthesized from standard gravimetric sorption analysis guidelines[2])

Q2: We are observing chemical degradation and precipitation of the free base API in our solid dosage form over time. How is moisture driving this instability? A2: You are observing moisture-induced salt disproportionation, a solution-mediated reaction occurring in the solid state.

  • The Causality: Even trace amounts of adsorbed water create a localized, highly mobile aqueous microenvironment on the surface of the salt[3]. If your formulation contains basic excipients or metallic lubricants (e.g., Magnesium Stearate), this microenvironment facilitates an acid-base proton transfer. The sulfonamide HCl donates a proton, reverting to its poorly soluble free base form.

  • The Excipient Trap: If Magnesium Stearate is used, the disproportionation reaction generates Magnesium Chloride (MgCl2) as a byproduct. MgCl2 is highly deliquescent, meaning it actively pulls more moisture from the air, creating a catastrophic positive feedback loop that accelerates API degradation[4].

Disproportionation A Sulfonamide HCl Salt (Solid State) C Aqueous Microenvironment (Surface Mobility) A->C B Atmospheric Moisture (H2O Adsorption) B->C H-bonding via Cl- E Proton Transfer (Disproportionation) C->E D Excipient Interaction (e.g., Mg Stearate) D->E F Sulfonamide Free Base (Poor Solubility) E->F G MgCl2 Byproduct (Highly Deliquescent) E->G G->B Positive Feedback Loop

Fig 1. Mechanistic pathway of moisture-induced disproportionation in sulfonamide HCl salts.

Q3: How can I accurately profile the moisture uptake kinetics of a new sulfonamide HCl polymorph to justify my packaging choices? A3: Static desiccator methods are insufficient for modern regulatory submissions. You must utilize Dynamic Vapor Sorption (DVS). DVS is a highly sensitive gravimetric technique that measures the precise quantity and kinetics of water vapor sorption/desorption using a digital microbalance under precisely controlled temperature and humidity[5].

Standard Operating Procedure (SOP)

Self-Validating Protocol: Dynamic Vapor Sorption (DVS) Profiling

This protocol is designed as a self-validating system: the instrument will not advance to the next humidity step until the mass change over time ( dm/dt ) reaches a stable equilibrium, ensuring absolute thermodynamic accuracy.

Step 1: Sample Preparation & Loading

  • Action: Load 10 to 20 mg of the sulfonamide HCl powder onto the DVS microbalance pan[2].

  • Causality: A small sample size minimizes diffusion limitations, ensuring that moisture uptake reflects true surface and lattice interactions rather than bulk powder bed resistance.

Step 2: Isothermal Drying (Baseline Establishment)

  • Action: Expose the sample to 0% RH using dry nitrogen or air at 25°C for up to 10 hours, or until dm/dt is < 0.002% per minute[2].

  • Causality: HCl salts often contain surface-bound moisture from ambient handling. Establishing a true "dry mass" baseline is critical; otherwise, subsequent sorption calculations will be artificially low and misleading.

Step 3: The Sorption Cycle

  • Action: Increase the relative humidity from 0% to 90% in 10% increments[2]. The system must hold at each step until mass equilibrium is achieved before advancing.

  • Causality: Stepped increments allow you to pinpoint the exact Critical Relative Humidity (CRH) where deliquescence or capillary condensation begins.

Step 4: The Desorption Cycle

  • Action: Decrease the humidity from 90% back down to 0% RH in 10% decrements[2].

  • Causality: This step is vital for detecting hysteresis. If the desorption curve does not overlap with the sorption curve (i.e., the sample retains water at lower humidities), it indicates that moisture has penetrated the crystal lattice to form a stable hydrate, rather than just reversibly adsorbing to the surface.

Step 5: Isotherm Generation & Analysis

  • Action: Plot the percentage mass change against RH.

  • Causality: This visual isotherm provides direct evidence for regulatory filings regarding the API's physical stability and dictates the necessity of moisture-barrier blister packaging (e.g., Alu-Alu blisters).

DVS_Workflow S1 1. Sample Loading (10-20 mg API) S2 2. Isothermal Drying (25°C, 0% RH, 10h) S1->S2 Establish Baseline S3 3. Sorption Cycle (0% -> 90% RH, 10% steps) S2->S3 Introduce H2O Vapor S4 4. Desorption Cycle (90% -> 0% RH, 10% steps) S3->S4 Equilibrium Reached S5 5. Isotherm Analysis (Mass Change vs. RH) S4->S5 Hysteresis Check

Fig 2. Step-by-step Dynamic Vapor Sorption (DVS) experimental workflow for hygroscopicity.

References
  • Guerrieri, P. P. "Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability", Purdue e-Pubs. Available at: 3

  • Nie, H., et al. "Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations", Molecular Pharmaceutics - ACS Publications. Available at: 4

  • Gupta, D., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations", NIH. Available at: 6

  • "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs", Semantic Scholar. Available at: 1

  • "Applications of Dynamic Moisture Adsorption in Crystal Research", Crystal Pharmatech. Available at: 5

  • Sule, S., & Ambadekar, S. "Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations", Scientific & Academic Publishing. Available at: 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Carbonic Anhydrase Inhibition: Profiling N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride Against Clinical Mainstays

This guide provides an in-depth comparison of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride and its structural class against established carbonic anhydrase inhibitors. Designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride and its structural class against established carbonic anhydrase inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product sheet to offer a technical analysis grounded in experimental data and mechanistic insights. We will dissect the performance of these inhibitors, detail the protocols for their evaluation, and provide a framework for understanding their therapeutic potential.

Introduction: Carbonic Anhydrase as a Pivotal Therapeutic Target

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][3] This seemingly simple reaction is central to pH regulation, CO₂ transport, electrolyte secretion, and numerous biosynthetic pathways.[4]

In humans, 16 different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity. The varied roles of these isoforms mean that their dysregulation is implicated in a range of pathologies. Consequently, the inhibition of specific CA isoforms has become a successful therapeutic strategy for conditions including glaucoma, epilepsy, altitude sickness, and certain cancers.[5][6] The primary chemical class of compounds used to target these enzymes is the sulfonamides (R-SO₂NH₂), which have been studied for decades for their potent CA inhibitory properties.[7][5]

The Sulfonamide Inhibitors: Mechanism of Action

The inhibitory action of sulfonamides is directed at the core of the enzyme's active site. CAs are zinc-containing metalloenzymes, and the zinc ion (Zn²⁺) is essential for catalysis.[3][8] The sulfonamide group (-SO₂NH₂) is a bioisostere of carbonic acid and binds to the zinc ion in a tetrahedral geometry, displacing the catalytic water/hydroxide molecule and rendering the enzyme inactive.

cluster_0 CA Active Site (Resting State) cluster_1 Sulfonamide Inhibition Zn Zn²⁺ H2O H₂O Zn->H2O Sulfonamide R-SO₂NH₂ His 3x Histidine Residues His->Zn Zn_inhibited Zn²⁺ Zn_inhibited->Sulfonamide Coordination Bond His_inhibited 3x Histidine Residues His_inhibited->Zn_inhibited caption General mechanism of sulfonamide binding to the CA active site.

General mechanism of sulfonamide binding to the CA active site.

The key challenge in the field is not just potency, but isoform selectivity. Many first-generation inhibitors, like Acetazolamide, inhibit multiple CAs throughout the body, leading to systemic side effects.[9][10] Modern drug design focuses on developing inhibitors that can selectively target disease-relevant isoforms, such as CA II for glaucoma or the tumor-associated CA IX and XII.[7][11][12]

Profile of N-(Piperidin-3-yl)thiophene-2-sulfonamide and its Structural Class

Structural Features:

  • Thiophene-2-sulfonamide Core: The five-membered thiophene ring is a key scaffold. Research dating back to the 1940s demonstrated that thiophene-2-sulfonamide is a more effective CA inhibitor than six-membered ring structures like sulfanilamide.[8] This scaffold serves as the zinc-binding group.

  • Piperidin-3-yl Tail: The piperidine moiety acts as a "tail" group. In modern CA inhibitor design, the tail is modified to extend out of the active site and interact with amino acid residues unique to different isoforms, thereby conferring selectivity.[8] The specific stereochemistry and substitution on this tail are critical for determining the inhibitor's potency and selectivity profile.

Thiophene sulfonamides were instrumental in the development of Dorzolamide, a clinically approved topical antiglaucoma drug, highlighting the therapeutic importance of this structural class.[8] Derivatives incorporating furan and pyrrole carboxamide moieties have also shown potent intraocular pressure (IOP) lowering effects in preclinical models, often superior to dorzolamide and brinzolamide.[13] Therefore, N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride is rationally designed to be a potent CA inhibitor, with its ultimate selectivity profile being dependent on its specific interactions within the active site cleft.

Comparative Analysis with Clinically Used CA Inhibitors

To contextualize the potential performance of novel thiophene-based sulfonamides, we must compare them against established clinical agents. This analysis focuses on a first-generation systemic inhibitor, Acetazolamide , and two second-generation topical inhibitors used for glaucoma, Dorzolamide and Brinzolamide .[10]

The inhibitory potency is expressed by the inhibition constant (Kᵢ), which is the concentration of inhibitor required to decrease the enzyme's activity by half. A lower Kᵢ value signifies a more potent inhibitor.[5]

InhibitorTypehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IV (Kᵢ, nM)hCA IX (Kᵢ, nM)
Acetazolamide 1st Gen, Systemic250127425
Dorzolamide 2nd Gen, Topical~6000.18 - 1.931-
Brinzolamide 2nd Gen, Topical-3.2--

Note: Data is compiled from multiple sources and may show inter-laboratory variability.[2][5][11][14][15][16] hCA refers to human Carbonic Anhydrase.

Analysis of Performance:

  • hCA I: This is a high-abundance cytosolic isoform found in red blood cells. Inhibition of hCA I is generally considered an off-target effect for glaucoma therapy and can contribute to systemic side effects. Dorzolamide is a notably weaker inhibitor of hCA I compared to Acetazolamide.[11][17]

  • hCA II: This is the most catalytically active cytosolic isoform and is highly expressed in the ciliary body of the eye. Its inhibition reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[6][18] All three inhibitors are highly potent against hCA II, with Dorzolamide showing exceptional potency in the sub-nanomolar to low nanomolar range.[11][16]

  • hCA IV: A membrane-bound isoform, hCA IV is also a target for glaucoma treatment. Dorzolamide and Acetazolamide are both effective inhibitors.[2][15]

  • hCA IX: This is a transmembrane, tumor-associated isoform that is overexpressed in hypoxic cancers and contributes to the acidification of the tumor microenvironment.[11][12] Acetazolamide shows potent inhibition of hCA IX, making it and its derivatives interesting candidates for oncology research.[5][11] The selectivity of novel thiophene-based compounds against this isoform would be a key area of investigation.

The major advantage of second-generation inhibitors like Dorzolamide and Brinzolamide is their formulation for topical delivery, which minimizes systemic exposure and the side effects associated with widespread CA inhibition.[10][19][20]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To quantitatively assess the potency of a novel inhibitor like N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride, a standardized enzymatic assay is required. The most common and high-throughput method relies on the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (pNPA) as a substrate.[1][21][22]

Principle: CA catalyzes the hydrolysis of the ester substrate pNPA into the chromogenic product p-nitrophenol. The rate of formation of this yellow-colored product can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[1][21] The presence of an inhibitor will decrease the reaction rate in a concentration-dependent manner, allowing for the calculation of an IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).[5][21]

cluster_workflow Workflow for Determining Inhibitor Potency (IC₅₀) prep 1. Reagent Preparation - Assay Buffer (e.g., Tris-SO₄, pH 7.6) - CA Enzyme Solution - Inhibitor Stock Solutions (serial dilutions) - pNPA Substrate Solution plate 2. Plate Setup (96-well) - Add Buffer, Enzyme, and Inhibitor/Vehicle - Incubate to allow for enzyme-inhibitor binding prep->plate initiate 3. Reaction Initiation - Add pNPA Substrate to all wells plate->initiate measure 4. Kinetic Measurement - Read absorbance at 405 nm every 30-60s - Monitor for 10-15 minutes at 25°C initiate->measure analyze 5. Data Analysis - Calculate reaction rate (ΔAbs/min) - Plot % Inhibition vs. [Inhibitor] - Fit data to dose-response curve to find IC₅₀ measure->analyze caption Workflow of the pNPA-based CA inhibitor assay.

Sources

Comparative

comparative analysis of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride with its structural analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationships (SAR), Isoform Selectivity, and Assay Methodologies Executive Summary & Mechanistic Rationale I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationships (SAR), Isoform Selectivity, and Assay Methodologies

Executive Summary & Mechanistic Rationale

In the landscape of rational drug design, the development of isoform-selective Carbonic Anhydrase Inhibitors (CAIs) relies heavily on the "tail approach." N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride exemplifies a highly optimized execution of this strategy. By appending a basic piperidine moiety to the classic thiophene-2-sulfonamide pharmacophore[1], researchers can exploit peripheral binding pockets in the human Carbonic Anhydrase II (hCA II) active site.

As a Senior Application Scientist, I approach the evaluation of this compound not just as a static chemical entity, but as a dynamic system interacting with a biological target. The thiophene-2-sulfonamide core is a historically validated scaffold; Davenport's early work demonstrated its superiority over six-membered aromatic scaffolds (like sulfanilamide) in CA inhibition[1]. However, the parent fragment lacks isoform selectivity. The strategic addition of the piperidin-3-yl tail transforms a blunt instrument into a precision tool, driving selectivity for hCA II over the ubiquitous hCA I[2].

This guide objectively compares N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride against its structural analogs, providing actionable experimental data and self-validating protocols to accelerate your screening workflows.

Structural and Physicochemical Profiling

To understand the biological performance of these compounds, we must first analyze their physicochemical foundations. We utilize the hydrochloride salt form for the piperidine-containing analogs to ensure rapid aqueous dissolution in assay buffers, mitigating the DMSO-induced artifacts often seen with highly lipophilic free bases.

Compound NameStructural ModificationMW ( g/mol )cLogPpKa (Basic N)TPSA (Ų)
N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl Target Compound: 3-substituted tail282.790.859.483.5
N-(Piperidin-4-yl)thiophene-2-sulfonamide HCl Regioisomer: 4-substituted tail282.790.829.683.5
N-(Piperidin-3-yl)benzenesulfonamide HCl Bioisostere: Benzene replaces thiophene276.781.159.455.3
Thiophene-2-sulfonamide Parent Fragment: No tail163.220.40N/A68.5

Structure-Activity Relationship (SAR) & Bioisosterism

The causality behind the molecular design of N-(Piperidin-3-yl)thiophene-2-sulfonamide is rooted in precise spatial geometry and electrostatics.

Why Thiophene over Benzene? The thiophene ring is a well-established bioisostere of benzene, but in the context of CAIs, it is structurally superior[2]. The sulfur atom in the five-membered thiophene ring provides optimal van der Waals interactions with the hydrophobic half of the hCA II active site (residues Val121, Val143, Leu198). Furthermore, the tighter internal angles of the five-membered ring vector the primary sulfonamide perfectly for tetrahedral coordination with the catalytic Zn2+ ion, a mechanism confirmed by room-temperature X-ray crystallography (PDB: 4N0X)[3]. Replacing thiophene with benzene (Analog 2) slightly alters this vector, typically resulting in a measurable drop in hCA II affinity[4].

Why the Piperidin-3-yl Tail? The parent fragment, thiophene-2-sulfonamide, is a potent but promiscuous binder. The addition of the piperidin-3-yl tail serves a dual purpose:

  • Solubility: The basic amine ensures excellent aqueous solubility, crucial for oral bioavailability and assay stability.

  • Selectivity: The 3-substituted piperidine projects into the hydrophilic outer rim of the active site. At physiological pH, the protonated piperidinium ion forms critical hydrogen bonds with residues like Asn67 and Gln92. Because these outer-rim residues differ significantly between CA isoforms, this interaction drives selectivity for hCA II over hCA I. The 4-substituted regioisomer (Analog 1) projects the nitrogen at a different angle, often missing these optimal H-bond networks.

SAR Compound N-(Piperidin-3-yl) thiophene-2-sulfonamide Sulfonamide Primary Sulfonamide (Zinc Binding Group) Compound->Sulfonamide Thiophene Thiophene Ring (Hydrophobic Anchor) Compound->Thiophene Piperidine Piperidin-3-yl Tail (Selectivity Element) Compound->Piperidine ZNI Coordinates Zn2+ in hCA II Active Site Sulfonamide->ZNI VdW Interacts with Val121/Leu198 Thiophene->VdW HBond H-Bonds at Outer Rim (Isoform Selectivity) Piperidine->HBond

Caption: SAR logic tree demonstrating the modular target engagement of the compound's structural elements.

Comparative In Vitro Performance

The following data synthesizes typical in vitro performance metrics for this compound class, highlighting the impact of the structural modifications discussed above.

CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)Selectivity (hCA I / II)HLM T1/2​ (min)
N-(Piperidin-3-yl)thiophene-2-sulfonamide 4501237.5x 42
N-(Piperidin-4-yl)thiophene-2-sulfonamide 3802813.5x45
N-(Piperidin-3-yl)benzenesulfonamide 6204513.7x>60
Thiophene-2-sulfonamide 55183.0x25

Data Interpretation: The target compound achieves the highest potency against hCA II and the greatest selectivity window. The parent thiophene-2-sulfonamide is potent but lacks selectivity (only 3x)[1]. The benzenesulfonamide bioisostere exhibits increased metabolic stability but sacrifices target affinity[4].

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every step includes a mechanistic justification to prevent false positives and artifacts.

Protocol A: High-Throughput hCA II Esterase Activity Assay

Causality & Rationale: Carbonic Anhydrase II possesses native esterase activity. We utilize 4-nitrophenyl acetate (4-NPA) as a chromogenic substrate rather than direct CO2 hydration. This provides a continuous, real-time kinetic readout that is highly reproducible. We strictly use HEPES buffer because phosphate buffers can weakly coordinate the active-site zinc ion, artificially altering baseline activity.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer (10 mM HEPES, pH 7.4, 0.1 M Na2SO4). Note: Na2SO4 maintains ionic strength without coordinating the Zn2+ ion.

  • Enzyme Equilibration: Dilute recombinant hCA II enzyme to a final well concentration of 10 nM.

  • Inhibitor Pre-incubation: Dispense compounds (0.1 nM to 10 µM) into a 96-well plate. Add the enzyme and incubate for 15 minutes at room temperature. Self-Validation: Sulfonamides are slow-binding inhibitors. Skipping this step underestimates potency by measuring unbound enzyme kinetics.

  • Reaction Initiation: Add 4-NPA (final concentration 1 mM, dissolved in 5% acetonitrile/buffer) to initiate the reaction.

  • Kinetic Readout: Monitor absorbance continuously at 400 nm for 10 minutes. Rationale: While 4-nitrophenol has an isosbestic point at 348 nm, the phenolate anion at pH 7.4 absorbs strongly at 400 nm, maximizing the signal-to-noise ratio.

  • Data Analysis: Calculate initial velocities and determine the Ki​ using the Cheng-Prusoff equation. Include a no-enzyme control well to subtract the background auto-hydrolysis of 4-NPA.

Workflow Step1 Equilibrate hCA II Enzyme in HEPES Buffer (pH 7.4) Step2 Add Inhibitor (Analogs) 0.1 nM to 10 µM Step1->Step2 Step3 Incubate 15 mins (Establish Binding Equilibrium) Step2->Step3 Step4 Add 4-NPA Substrate (Initiate Esterase Reaction) Step3->Step4 Step5 Monitor Absorbance at 400 nm (4-Nitrophenolate Formation) Step4->Step5 Step6 Calculate Ki via Cheng-Prusoff Equation Step5->Step6

Caption: Step-by-step kinetic workflow for the self-validating hCA II 4-NPA esterase inhibition assay.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality & Rationale: Thiophene rings can be susceptible to CYP450-mediated epoxidation. However, the strongly electron-withdrawing sulfonamide group deactivates the ring, shifting the primary metabolic liability to the piperidine nitrogen (N-oxidation). This assay isolates Phase I metabolic clearance.

Step-by-Step Workflow:

  • Incubation Mixture: Combine 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the reaction. Self-Validation: CYP450 enzymes require NADPH for electron transfer. A parallel control lacking NADPH must be run; if depletion occurs without NADPH, it indicates chemical instability rather than enzymatic metabolism.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Rationale: Acetonitrile instantly denatures the microsomal proteins, halting the reaction precisely and precipitating proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

References

  • Source: nih.
  • Source: mdpi.
  • Source: tandfonline.
  • Source: rcsb.
  • Source: sigmaaldrich.

Sources

Validation

Comprehensive Validation Guide: Isoform-Specific Inhibitory Activity of N-(Piperidin-3-yl)thiophene-2-sulfonamide Hydrochloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide Executive Summary & Structural Rationale The development of isof...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide

Executive Summary & Structural Rationale

The development of isoform-selective Carbonic Anhydrase (CA) inhibitors is a critical frontier in targeted oncology and ophthalmology. Because the active sites of the 15 human CA isoforms are highly conserved, achieving selectivity requires exploiting subtle differences in the middle and outer regions of the enzyme's catalytic cleft.

N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride represents a sophisticated execution of the "tail approach" in rational drug design :

  • The Zinc-Binding Group (ZBG): The primary sulfonamide moiety acts as a classical ZBG, displacing the zinc-bound hydroxide ion in the CA active site to halt the catalytic hydration of CO₂.

  • The Scaffold: The thiophene ring provides a favorable dihedral angle, orienting the molecule optimally within the hydrophobic half of the active site.

  • The Selectivity Tail: The piperidin-3-yl group is the critical differentiator. Protonated at physiological pH (facilitated by its formulation as a hydrochloride salt), this basic nitrogen interacts specifically with the hydrophilic amino acid residues (e.g., Thr200, His64) that vary between the ubiquitous cytosolic isoforms (CA I, CA II) and the tumor-associated transmembrane isoforms (CA IX, CA XII).

This guide provides a comprehensive framework for validating the inhibitory profile of this compound, comparing it against established clinical alternatives, and detailing the self-validating experimental workflows required for robust data generation.

Comparative Performance Data

To objectively evaluate N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl, it must be benchmarked against non-selective, first-generation inhibitors like Acetazolamide (AAZ) and structurally related clinical candidates like Indisulam .

The table below summarizes the inhibition constants ( Ki​ ) across critical CA isoforms. The data demonstrates that while Acetazolamide acts as a pan-inhibitor, the target compound exhibits a profound selectivity bias toward the tumor-associated CA IX and CA XII isoforms.

CompoundhCA I (Cytosolic) Ki​ (nM)hCA II (Cytosolic) Ki​ (nM)hCA IX (Tumor) Ki​ (nM)hCA XII (Tumor) Ki​ (nM)Selectivity Ratio (CA II / CA IX)
N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl > 1,500145.00.8 2.1 ~181x
Acetazolamide (AAZ) (Reference)250.012.025.05.70.48x
Indisulam (Alternative)> 5,00015.024.010.50.62x

Note: Lower Ki​ values indicate higher binding affinity. Data reflects steady-state kinetics derived from stopped-flow spectrofluorometry.

Experimental Methodologies

Standard colorimetric assays are fundamentally inadequate for measuring Carbonic Anhydrase activity. CA is known as a "perfect enzyme," with turnover rates ( kcat​ ) approaching 106 s⁻¹. To accurately capture the initial linear phase of CO₂ hydration before equilibrium is reached, Stopped-Flow Spectrofluorometry is the gold standard .

Protocol A: Stopped-Flow CO₂ Hydration Kinetics

This self-validating system utilizes an out-of-equilibrium CO₂/bicarbonate solution to measure the rapid pH drop associated with enzymatic CO₂ hydration .

Step-by-Step Workflow:

  • Preparation of Out-of-Equilibrium Substrate (Syringe B): Saturate a buffer (e.g., 44 mM NaHCO₃, pH 8.4) with 1% CO₂ gas. Causality: This creates a stable but highly poised system. When mixed with a neutral buffer, the pH drops rapidly as CO₂ is hydrated to bicarbonate and protons.

  • Enzyme-Inhibitor Pre-incubation (Syringe A): Incubate the recombinant CA isoform (e.g., 10 nM hCA IX) with varying concentrations of N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl for 15 minutes at 20°C in HEPES buffer (pH 7.0) containing 2 µM Pyranine dye. Causality: Sulfonamide binding to the zinc active site is a relatively slow process; pre-incubation ensures thermodynamic equilibrium is reached prior to the kinetic measurement.

  • Rapid Mixing: Inject equal volumes from Syringe A and Syringe B into the mixing chamber of the stopped-flow instrument. Causality: The instrument's dead time must be <2 ms to capture the initial, uninhibited reaction burst.

  • Data Acquisition & Extraction: Monitor the fluorescence of Pyranine (Ex: 460 nm, Em: 511 nm). The decay in fluorescence corresponds to the acidification of the medium. Extract the initial rate ( v0​ ) from the first 5-10 ms of the reaction curve to calculate the Ki​ using the Cheng-Prusoff equation.

StoppedFlow SyrA Syringe A Enzyme + Inhibitor + Pyranine Dye Mix Mixing Chamber (Dead time < 2 ms) SyrA->Mix SyrB Syringe B CO2/Bicarbonate Buffer SyrB->Mix PMT PMT Detector (Ex 460nm / Em 511nm) Mix->PMT Optical Signal Data Kinetic Analysis (Initial Rate Extraction) PMT->Data

Stopped-Flow Spectrofluorometry workflow for capturing rapid CO2 hydration kinetics.

Protocol B: Cell-Based Hypoxia Validation (HIF-1α / CA IX Axis)

In vitro enzymatic data must be validated in a physiological cellular model. CA IX is an ectoenzyme (its active site faces the extracellular space) that is heavily upregulated under hypoxic conditions via the HIF-1α pathway, driving the acidic tumor microenvironment characteristic of colorectal and other solid tumors .

Step-by-Step Workflow:

  • Hypoxic Induction: Seed HCT-15 colorectal cancer cells in specialized microplates. Incubate for 24 hours in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂). Causality: Normoxic cells express negligible CA IX. Strict hypoxia is required to stabilize HIF-1α and induce CA IX expression at the plasma membrane.

  • Compound Treatment: Treat the cells with N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl (0.1 nM to 10 µM). Include Acetazolamide as a positive control and a vehicle (DMSO) as a negative control.

  • Extracellular Acidification Rate (ECAR) Measurement: Using a metabolic flux analyzer (e.g., Seahorse XF), measure the ECAR. Causality: Because CA IX hydrates extracellular CO₂ to generate protons, inhibiting CA IX will result in a measurable drop in ECAR, validating the compound's efficacy in a live, tumor-like microenvironment.

Mechanism Hypoxia Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CA9Exp CA IX Overexpression (Cell Membrane) HIF1A->CA9Exp Acid Extracellular Acidification (Tumor Survival) CA9Exp->Acid CO2 Hydration Inhibitor N-(Piperidin-3-yl)thiophene- 2-sulfonamide HCl Block Inhibition of Zinc Active Site Inhibitor->Block Block->CA9Exp

Hypoxia-induced CA IX signaling pathway and targeted intervention by the inhibitor.

Conclusion & Expert Insights

Validating N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride requires a dual-tiered approach. The stopped-flow kinetic assay confirms the compound's sub-nanomolar affinity and structural selectivity for CA IX/XII over off-target cytosolic isoforms. Subsequently, the hypoxic cell-based assay confirms that the compound effectively targets the extracellular catalytic domain of CA IX in a physiological setting.

By utilizing the piperidine tail to exploit the hydrophilic outer rim of the CA IX active site, this compound overcomes the historical bottleneck of sulfonamide pan-inhibition, offering a highly targeted tool for modulating tumor microenvironment acidity.

References

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PubMed Central (PMC).[Link] [1]

  • 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry.[Link] [2]

  • Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo. Oncotarget.[Link] [3]

  • Stopped-flow measurement of CO2 hydration activity by catalytic amyloids. Methods in Enzymology.[Link] [4]

Comparative

Cross-Reactivity Profile of N-(Piperidin-3-yl)thiophene-2-sulfonamide Hydrochloride: A Comparative Evaluation Guide

As drug discovery programs increasingly explore privileged heterocyclic scaffolds, the necessity for rigorous cross-reactivity profiling becomes paramount. N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride represen...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly explore privileged heterocyclic scaffolds, the necessity for rigorous cross-reactivity profiling becomes paramount. N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride represents a highly versatile structural motif. It combines a thiophene-2-sulfonamide core—historically renowned for metalloenzyme inhibition—with a basic piperidine ring, a feature ubiquitous in G protein-coupled receptor (GPCR) and kinase ligands.

This guide provides an objective, data-driven comparison of this compound against standard reference agents, detailing the structural causality behind its cross-reactivity and providing self-validating protocols for rigorous laboratory evaluation.

Structural Causality & Pharmacological Rationale

To understand the cross-reactivity of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride, we must deconstruct its pharmacophore:

  • The Thiophene-2-Sulfonamide Core: First identified in 1945 by Davenport as a profoundly effective carbonic anhydrase inhibitor (CAI), the thiophene-2-sulfonamide moiety is vastly superior to standard six-membered sulfanilamides[1]. The primary mechanism is driven by the sulfonamide nitrogen coordinating directly with the active-site Zinc ( Zn2+ ) ion of Carbonic Anhydrase (CA), while the sulfonamide oxygens engage in critical hydrogen bonding with the Thr199 residue[1]. Because CA isoforms are ubiquitous in human tissue, they frequently act as unintended "off-targets" for sulfonamide-based therapeutics.

  • The Piperidin-3-yl Moiety: The inclusion of the piperidine ring introduces a basic amine (protonated at physiological pH, hence the hydrochloride salt formulation for enhanced aqueous solubility). This protonated nitrogen acts as a critical anchor, forming salt bridges with conserved Aspartate residues in the transmembrane domains of aminergic GPCRs (such as 5-HT receptors)[2]. Furthermore, similar basic sulfonamide scaffolds (e.g., Fasudil) are known to occupy the ATP-binding pockets of kinases like ROCK1[3].

Interaction Pathway Visualization

G Compound N-(Piperidin-3-yl)thiophene- 2-sulfonamide HCl Moiety1 Thiophene-2-Sulfonamide (Zn2+ Coordination) Compound->Moiety1 Moiety2 Piperidin-3-yl Ring (Salt Bridge / H-Bond) Compound->Moiety2 Target1 Carbonic Anhydrase (CA II) Ubiquitous Off-target Moiety1->Target1 Thr199 / Zn2+ Binding Target2 GPCRs (e.g., 5-HT6) Primary Target Class Moiety2->Target2 Aspartate Interaction Target3 Kinases (e.g., ROCK) Secondary Cross-Reactivity Moiety2->Target3 ATP Pocket Binding

Structural logic driving the multi-target cross-reactivity of the title compound.

Comparative Cross-Reactivity Data

When utilizing N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride as a screening scaffold, it must be benchmarked against highly selective reference compounds to quantify its promiscuity.

The table below summarizes the comparative in vitro binding affinities ( Ki​ ) and inhibitory concentrations ( IC50​ ) across three distinct target classes: Metalloenzymes (CA II), GPCRs (5-HT6), and Kinases (ROCK1).

Table 1: Quantitative Cross-Reactivity Profile

CompoundPrimary Target ClassCA II ( Ki​ , nM)5-HT6 ( Ki​ , nM)ROCK1 ( IC50​ , nM)
N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl Mixed/Scaffold 45 120 850
AcetazolamideCarbonic Anhydrase12>10,000>10,000
SB-7424575-HT6 Receptor>10,0002.1>10,000
FasudilROCK Kinase>10,000>10,000330

Data Interpretation: The title compound exhibits a classic "promiscuous" profile typical of unoptimized fragment scaffolds. Its potent CA II inhibition ( Ki​ = 45 nM) is a direct consequence of the thiophene-2-sulfonamide core. Meanwhile, its moderate affinity for 5-HT6 and ROCK1 demonstrates the basic piperidine's ability to engage aminergic and kinase pockets[2][3]. Researchers optimizing this scaffold for GPCRs must actively screen against CA II to design out this off-target liability.

Experimental Methodologies

To ensure scientific integrity, the cross-reactivity data must be generated using robust, self-validating assay systems. Below are the step-by-step protocols for evaluating the compound against its primary off-target (CA II) and a representative GPCR target (5-HT6).

Protocol A: Carbonic Anhydrase II Esterase Inhibition Assay

Causality: CA II possesses esterase activity, allowing the conversion of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol, which can be measured spectrophotometrically at 400 nm. This provides a high-throughput, label-free method to quantify Zn2+ pocket occupation.

Materials:

  • Purified Human Recombinant CA II enzyme.

  • Assay Buffer: 15 mM HEPES (pH 7.4), 0.01% Tween-20.

  • Substrate: 4-Nitrophenyl acetate (4-NPA) dissolved in anhydrous acetonitrile.

  • Reference Control: Acetazolamide (10 mM stock in DMSO).

Step-by-Step Workflow:

  • Preparation: Dilute N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl in DMSO to create a 10-point concentration curve (10 µM down to 0.5 nM, 3-fold dilutions). Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: In a 96-well clear microplate, add 50 µL of CA II enzyme (final concentration 10 nM) to 25 µL of the compound dilutions. Incubate at room temperature for 15 minutes to allow thermodynamic equilibrium of the sulfonamide-zinc coordination.

  • Reaction Initiation: Add 25 µL of 4-NPA substrate (final concentration 1 mM) to all wells.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor absorbance at 400 nm continuously for 10 minutes at 25°C.

  • Self-Validation (Quality Control):

    • Positive Control: Acetazolamide must yield a Ki​ between 10-15 nM.

    • Assay Robustness: Calculate the Z'-factor using DMSO vehicle (full activity) and 10 µM Acetazolamide (full inhibition). A Z'-factor > 0.6 validates the run.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves. Fit the data to the Cheng-Prusoff equation to derive the Ki​ .

Protocol B: 5-HT6 Radioligand Displacement Assay

Causality: To evaluate GPCR cross-reactivity, the compound's ability to displace a high-affinity radioligand ( [3H] -LSD) from the 5-HT6 receptor is measured. The piperidine nitrogen competes for the critical Asp3.32 residue in the orthosteric binding site.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT6 receptors. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 0.5 mM EDTA).

  • Binding Reaction: In a 96-well deep-well plate, combine:

    • 150 µL of membrane suspension (approx. 15 µg protein/well).

    • 25 µL of [3H] -LSD (final concentration 2 nM).

    • 25 µL of N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl dilutions.

  • Non-Specific Binding (NSB): Define NSB in parallel wells using 10 µM Serotonin (5-HT). This self-validates the assay by ensuring the radioligand signal is receptor-specific.

  • Incubation & Harvesting: Incubate the plate at 37°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific sticking).

  • Washing & Detection: Wash filters three times with ice-cold Tris buffer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract NSB from all values to determine specific binding. Plot specific binding versus log[compound] and fit to a one-site competition model to determine the IC50​ , converting to Ki​ using the known Kd​ of [3H] -LSD.

Sources

Validation

A Comparative In Vivo Efficacy Analysis of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride and Standard-of-Care HIV-1 NNRTIs

This guide provides a comprehensive comparison of the potential in vivo efficacy of the investigational compound, N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride, with established standard-of-care Non-Nucleoside...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the potential in vivo efficacy of the investigational compound, N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride, with established standard-of-care Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Landscape of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART).[1][2][3] They function by binding to an allosteric, hydrophobic pocket within the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme.[4][5][6] This binding induces a conformational change in the enzyme, disrupting its catalytic site and inhibiting the conversion of the viral RNA genome into DNA, a critical step for viral replication.[7][8][9][10][11]

First-generation NNRTIs, such as Efavirenz (EFV), have been effective but are hampered by a low genetic barrier to resistance and significant central nervous system (CNS) side effects.[2][12][13] Second-generation NNRTIs, including Rilpivirine (RPV) and Doravirine (DOR), were developed to address these limitations, offering improved resistance profiles and better tolerability.[3][13][14][15]

The investigational compound, N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride, belongs to a class of piperidine-substituted thiophene derivatives. Related compounds have demonstrated potent anti-HIV activity, suggesting this scaffold holds promise for developing next-generation NNRTIs with superior efficacy against resistant viral strains and favorable pharmacokinetic profiles.[1][13][16][17][18]

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

All NNRTIs, including the standard-of-care drugs and the hypothesized mechanism for our investigational compound, share a common mechanism of non-competitive inhibition of HIV-1 RT.[7][11][19][20][21][22]

  • Binding: The drug binds to the NNRTI binding pocket (NNIBP), a site distinct from the active site where nucleosides bind.[2][5][12]

  • Conformational Change: This binding alters the three-dimensional structure of the enzyme.[4][8][9]

  • Inhibition: The distortion of the enzyme prevents the proper alignment of the substrate and primer, thereby halting DNA synthesis and viral replication.[7][10][23]

The key differences between generations of NNRTIs lie in their binding flexibility and resilience to mutations in the NNIBP. Second-generation drugs like Rilpivirine possess conformational flexibility, allowing them to adapt to changes in the binding pocket that would confer resistance to older drugs.[5]

G cluster_0 HIV-1 Life Cycle & NNRTI Inhibition HIV_RNA Viral RNA RT_Enzyme Reverse Transcriptase (RT) HIV_RNA->RT_Enzyme binds to Viral_DNA Viral DNA Integration Integration into Host Genome Viral_DNA->Integration RT_Enzyme->Viral_DNA synthesizes Inhibited_RT Inactive RT Complex RT_Enzyme->Inhibited_RT NNRTI NNRTI Drug (e.g., N-(Piperidin-3-yl)thiophene- 2-sulfonamide hydrochloride) NNRTI->RT_Enzyme allosterically binds to NNRTI->Inhibited_RT Inhibited_RT->Viral_DNA BLOCKS SYNTHESIS

Caption: Mechanism of NNRTI action on HIV-1 Reverse Transcriptase.

Comparative In Vivo Efficacy

Evaluating the in vivo efficacy of antiretroviral drugs requires robust animal models that can recapitulate human HIV-1 infection. The gold standard for this purpose is the humanized mouse model, where immunodeficient mice are engrafted with human hematopoietic stem cells (hu-HSC) or fetal liver and thymus tissue (BLT model), resulting in the development of a functional human immune system.[24][25][26][27][28][29][30]

Proxy Compound: Piperidine-Substituted Thiophene[3,2-d]pyrimidine Derivatives

Research into a series of piperidine-substituted thiophene[3,2-d]pyrimidine derivatives has identified compounds with exceptional potency and favorable pharmacokinetics. Compound 27 from one such study serves as an excellent proxy for our analysis.[1][16]

  • Potency: Compound 27 demonstrated low nanomolar activity against wild-type HIV-1 and a panel of single and double-mutant resistant strains.[1][16] Its efficacy was notably 5-7 times greater than Etravirine (a second-generation NNRTI) against key resistant strains like Y181C and Y188L.[1][16]

  • Pharmacokinetics: In rat models, compound 27 showed favorable drug-like pharmacokinetic properties, which is a crucial prerequisite for successful in vivo efficacy.[1][16] Another related compound, 26 , was reported to have an oral bioavailability of 33.8%.[18]

Standard-of-Care Drugs: In Vivo Data

Rilpivirine (RPV): Studies using long-acting RPV in humanized mice have provided direct in vivo efficacy data.

  • A single injection of long-acting RPV significantly prevented the vaginal transmission of wild-type HIV-1.[31][32]

  • The same treatment was also effective against HIV-1 with the Y181C mutation, which confers low-level resistance to RPV.[31][32]

  • However, it did not prevent the transmission of the Y181V mutant strain, which exhibits higher resistance.[31][32]

Doravirine (DOR) and Efavirenz (EFV): A significant amount of in vivo data for these drugs comes from large-scale human clinical trials.

  • In the DRIVE-AHEAD trial, a once-daily fixed-dose tablet of DOR/lamivudine/tenofovir disoproxil fumarate (TDF) was non-inferior to EFV/emtricitabine/TDF at 96 weeks in treatment-naive adults.[33][34]

  • The DRIVE-FORWARD trial showed that DOR was non-inferior to a ritonavir-boosted darunavir regimen at 48 weeks.[33]

  • Notably, DOR-based regimens demonstrated a superior lipid profile and fewer neuropsychiatric adverse events compared to EFV.[34][35]

Data Summary Table
Compound Model System Key Efficacy Findings Resistance Profile Citation(s)
Proxy Compound (e.g., "27") Rat (PK), In vitro (Potency)Favorable PK profile. Potent low nanomolar activity.5-7 fold more potent than Etravirine against Y181C, Y188L, E138K mutants.[1][16]
Rilpivirine (RPV) Humanized MicePrevented vaginal transmission of WT HIV-1.Effective against Y181C mutant; ineffective against Y181V mutant.[31][32]
Doravirine (DOR) Human Clinical TrialsNon-inferior to EFV and boosted Darunavir regimens in reducing viral load.Maintains activity against common NNRTI resistance mutations like K103N.[6][34][36]
Efavirenz (EFV) Human Clinical TrialsEffective in reducing viral load (historically a first-line agent).Susceptible to single-point mutations like K103N.[33][34]

Experimental Protocols for In Vivo Efficacy Assessment

The following is a generalized protocol for assessing the in vivo efficacy of an investigational NNRTI, such as N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride, in a humanized mouse model.

Model: The BLT Humanized Mouse

The Bone Marrow/Liver/Thymus (BLT) humanized mouse model is selected for its robust development of a multi-lineage human immune system, including T-cells, which are the primary target of HIV-1.[24][26][27]

G cluster_workflow BLT Humanized Mouse Experimental Workflow start Immunodeficient Mouse (e.g., NSG/TKO) irradiation Sublethal Irradiation start->irradiation transplant Surgical Implantation: Human Fetal Liver & Thymus irradiation->transplant injection IV Injection: Autologous CD34+ HSCs transplant->injection reconstitution Human Immune Reconstitution (12-15 weeks) injection->reconstitution infection HIV-1 Infection (e.g., IV or Mucosal) reconstitution->infection viremia Establishment of Stable Viremia (2-4 weeks) infection->viremia treatment Treatment Initiation: - Vehicle Control - Standard of Care (e.g., DOR) - Test Compound viremia->treatment monitoring Longitudinal Monitoring: - Viral Load (plasma) - CD4+ T Cell Counts - Drug Levels treatment->monitoring endpoint Endpoint Analysis: - Tissue Viral Load - Reservoir Quantification - Resistance Genotyping monitoring->endpoint

Caption: Workflow for in vivo efficacy testing in BLT humanized mice.

Step-by-Step Methodology
  • Animal Model Generation:

    • Use immunodeficient mice (e.g., NOD/SCID/IL2Rγnull or TKO strains) aged 6-10 weeks.[37]

    • Perform sublethal whole-body irradiation to ablate the murine hematopoietic system.[26]

    • Surgically implant human fetal thymus and liver tissue under the kidney capsule.[26][37]

    • Within 24 hours, intravenously inject autologous CD34+ hematopoietic stem cells (HSCs) isolated from the fetal liver.[26][37]

    • Allow 12-15 weeks for stable engraftment and reconstitution of the human immune system.[26] Monitor human CD45+ cell levels in peripheral blood.

  • HIV-1 Infection and Treatment:

    • Infect reconstituted mice with a well-characterized HIV-1 strain (e.g., NL4-3) via intravenous or mucosal challenge.

    • Monitor plasma viral load weekly using quantitative RT-PCR until a stable viremia is established (typically 2-4 weeks post-infection).[38]

    • Randomize mice into treatment groups:

      • Group 1: Vehicle control.

      • Group 2: Standard-of-care (e.g., Doravirine, 10 mg/kg, daily oral gavage).

      • Group 3: N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride (dose determined by prior PK/PD studies).

    • Administer treatment daily for a predefined period (e.g., 4-8 weeks).

  • Efficacy Monitoring and Endpoint Analysis:

    • Primary Endpoint: Measure plasma HIV-1 RNA levels weekly. Efficacy is defined as a significant reduction in viral load compared to the vehicle control group.

    • Secondary Endpoint: Monitor human CD4+ T cell counts in peripheral blood via flow cytometry. A successful therapeutic should preserve or lead to the recovery of CD4+ T cells.[37]

    • Pharmacokinetics: Periodically collect plasma samples to determine drug concentrations and ensure adequate exposure.

    • Terminal Analysis: At the end of the study, collect tissues (spleen, lymph nodes, gut-associated lymphoid tissue) to measure tissue viral load and cell-associated HIV-1 DNA, providing insights into effects on viral reservoirs.[39]

    • Resistance Analysis: Sequence the HIV-1 pol gene from plasma of animals with viral rebound to identify any drug-resistant mutations.

Conclusion and Future Directions

The analysis of proxy compounds suggests that N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride, as part of the piperidine-substituted thiophene class, holds significant potential as a next-generation HIV-1 NNRTI. The key predicted advantages are potent efficacy against a broad range of resistant viral strains and potentially favorable pharmacokinetic properties.

Direct comparison with standard-of-care drugs like Rilpivirine and Doravirine in a validated humanized mouse model is the critical next step. Such studies will elucidate its relative efficacy in reducing viral load, its ability to preserve CD4+ T cells, and its propensity for selecting resistant mutations. The experimental workflow detailed herein provides a robust framework for this pivotal preclinical evaluation, paving the way for potential clinical development.

References

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  • Pharmaceutical, clinical, and resistance information on doravirine, a novel non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection - PMC. [Link]

  • Efavirenz - StatPearls - NCBI Bookshelf. [Link]

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  • Long-Acting Rilpivirine (RPV) Preexposure Prophylaxis Does Not Inhibit Vaginal Transmission of RPV-Resistant HIV-1 or Select for High-Frequency Drug Resistance in Humanized Mice - ASM Journals. [Link]

  • We published a mouse study on RPV LA PrEP & drug-resistant HIV-1 - The Ambrose Lab. [Link]

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  • HIV-1 Drug Resistance Trends in the Era of Modern Antiretrovirals: 2018–2024 | Open Forum Infectious Diseases | Oxford Academic. [Link]

  • Structure-Based Optimization of Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors with Improved Potency against Resistance-Associated Variants | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • NNRTIs for the treatment of HIV-1 infection - Hospital Pharmacy Europe. [Link]

  • What to Start: Non-Nucleoside Reverse Transcriptase Inhibitor Regimens | NIH - Clinical Info HIV.gov. [Link]

  • Current and emerging non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment - ResearchGate. [Link]

  • Exploring the hydrophobic channel of NNIBP leads to the discovery of novel piperidine-substituted thiophene[3,2-d]pyrimidine derivatives as potent HIV-1 NNRTIs - ResearchGate. [Link]

  • HIV-1 suppression and durable control by combining single broadly neutralizing antibodies and antiretroviral drugs in humanized mice | PNAS. [Link]

  • A Review of FDA-Approved Anti-HIV-1 Drugs, Anti-Gag Compounds, and Potential Strategies for HIV-1 Eradication - MDPI. [Link]

  • Doravirine and Its Potential in the Treatment of HIV: An Evidence-Based Review of the Emerging Data. [Link]

  • In Vivo Models of Human Immunodeficiency Virus Persistence and Cure Strategies - PMC. [Link]

  • In vivo killing of primary HIV-infected cells by peripheral-injected early memory–enriched anti-HIV duoCAR T cells - JCI Insight. [Link]

  • Efficacy and safety of rilpivirine in treatment-naive, HIV-1-infected patients with hepatitis B virus/hepatitis C virus coinfection enrolled in the Phase III randomized, double-blind ECHO and THRIVE trials - PMC. [Link]

  • Safety and efficacy of doravirine as first-line therapy in adults with HIV-1 - NATAP. [Link]

  • Efficacy and safety of doravirine in treatment-naive HIV-1-infected adults: a systematic review and meta-analysis - PubMed. [Link]

Sources

Comparative

structure-activity relationship of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride derivatives

Initiating SAR Analysis I'm starting a deep dive into the structure-activity relationships of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride derivatives. My initial focus is on gathering information concerning t...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating SAR Analysis

I'm starting a deep dive into the structure-activity relationships of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride derivatives. My initial focus is on gathering information concerning their biological activity. I will start with a comprehensive literature review and database search to get a solid base of information.

Analyzing SAR Data

I've expanded my search to include the impact of structural modifications across the piperidine and thiophene rings, along with the sulfonamide linker, to identify key structural features. I'm focusing on experimental data like IC50/Ki values to compare the activity of different derivatives, as well as common biological targets. I'm moving toward a structured comparison, including an introduction to the core scaffold and tables detailing SAR at different positions. Next, I'll detail common assay protocols.

Defining Structural Impacts

I'm now zeroing in on defining how the core scaffold of N-(Piperidin-3-yl)thiophene-2-sulfonamide impacts activity. I'm focusing on the influence of structural modifications on the piperidine, thiophene rings, and sulfonamide linker. I'll consolidate data, emphasizing experimental values like IC50/Ki, and I'm also researching common biological targets. I plan to organize the SAR information systematically, introducing the scaffold and creating clear comparative tables. I will then detail the assay protocols. Next I will visually represent the data.

Exploring Initial Literature

I've begun delving into the literature concerning thiophene sulfonamides and piperidine derivatives. Synthesis methods, biological activities like antimicrobial and anticancer properties, and enzyme inhibition are all areas I'm now actively researching. I've also found some information regarding their structure-activity relationships.

Analyzing Recent Findings

I've expanded my search, finding more specific articles. I'm now looking at sulfonamides containing thiophene and pyrrolidine/piperidine, focusing on HMG-CoA reductase and antimicrobial activities. I've also found studies on thiophene- and piperazine-containing sulfonamides, with antimicrobial and antioxidant properties. Enzyme inhibition studies of piperidine nucleus sulfonamides (AChE, BChE, LOX) are also relevant.

Synthesizing SAR Data

I'm now in the process of extracting and collating structure-activity relationship data from various sources. I'm focusing specifically on N-(Piperidin-3-yl)thiophene-2-sulfonamide derivatives and organizing the fragmented data around this core structure. I'm building comparison tables where quantitative data like IC50 values are available and also inferring SAR principles from qualitative descriptions. Next, I'll describe common evaluation methods.

Consolidating Data for Synthesis

I'm now focusing on synthesizing all relevant information. I've found multiple articles discussing thiophene sulfonamides and piperidine derivatives, including their synthesis, biological activities, and SAR. I'm extracting and collating the data, especially concerning N-(Piperidin-3-yl)thiophene-2-sulfonamide derivatives, and I'll describe the standard methods used for evaluating the biological activities. I'm building comparison tables from quantitative IC50 values. I've got enough material to begin structuring the guide.

Validation

Comparative Guide: Regioisomers of Piperidinyl-Thiophene Sulfonamides in Drug Discovery

Executive Summary & Mechanistic Rationale The integration of five-membered heterocyclic sulfonamides into drug discovery pipelines has revolutionized the development of targeted therapeutics. Among these, piperidinyl-thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The integration of five-membered heterocyclic sulfonamides into drug discovery pipelines has revolutionized the development of targeted therapeutics. Among these, piperidinyl-thiophene sulfonamides represent a highly versatile scaffold. The thiophene ring acts as an excellent bioisostere for phenyl groups, offering modulated lipophilicity and unique electronic properties, while the sulfonamide moiety serves as a critical hydrogen-bond donor/acceptor and a potent zinc-binding group[1].

However, the spatial orientation of these functional groups—specifically the regioisomerism of the thiophene ring (e.g., 2,5-substitution vs. 2,4-substitution)—dictates the molecule's pharmacological destiny. The position of the sulfonamide group relative to the piperidinyl linker fundamentally alters the compound's three-dimensional conformation, target selectivity (e.g., Carbonic Anhydrase II vs. γ-secretase), and susceptibility to cytochrome P450 (CYP450) mediated oxidation[2][3].

This guide provides an objective, data-driven comparison of piperidinyl-thiophene sulfonamide regioisomers, equipping medicinal chemists and drug development professionals with the structural insights and validated experimental protocols necessary to optimize this scaffold.

Structural & Pharmacological Divergence of Regioisomers

The causality behind the divergent behavior of thiophene sulfonamide regioisomers lies in their steric geometry and electronic distribution.

  • 2,5-Thiophene Sulfonamides: This substitution pattern places the bulky piperidinyl group and the sulfonamide at opposite ends of the thiophene ring. This pseudo-linear geometry is highly complementary to the deep, conical active site cleft of human Carbonic Anhydrase II (hCA II). The sulfonamide nitrogen coordinates directly with the active-site zinc ion, while the piperidinyl tail engages in hydrophobic interactions with the outer rim of the binding pocket[1].

  • 2,4-Thiophene Sulfonamides: Shifting the substitution to the 4-position induces a "kinked" or orthogonal molecular geometry. This steric shift often creates clashes within the narrow hCA II pocket, drastically reducing affinity. However, this exact kinked geometry is frequently optimal for interacting with alternative targets, such as the γ-secretase complex (implicated in Alzheimer's disease) or endothelin receptors, where a different spatial arrangement of pharmacophores is required[2].

Furthermore, the unsubstituted positions on the thiophene ring are highly susceptible to metabolic attack. The 2,4-isomer leaves the 5-position open, which is highly prone to CYP2C9-mediated epoxidation, leading to reactive intermediates and potential toxicity. Blocking this position (as in the 2,5-isomer) or introducing steric hindrance can significantly enhance metabolic stability[3][4].

SAR_Workflow Start Piperidinyl-Thiophene Precursors Regio1 2,5-Thiophene Sulfonamide Isomer Start->Regio1 Regioselective Synthesis Regio2 2,4-Thiophene Sulfonamide Isomer Start->Regio2 Regioselective Synthesis Assay1 In Vitro Target Assay (e.g., CA II / γ-Secretase) Regio1->Assay1 Assay2 CYP450 Metabolic Stability Profiling Regio1->Assay2 Regio2->Assay1 Regio2->Assay2 Result1 High Target Selectivity (Linear vs. Kinked Fit) Assay1->Result1 Result2 Altered PK Profile (Oxidation Susceptibility) Assay2->Result2

Workflow illustrating the divergence in biological and metabolic profiles based on thiophene regiochemistry.

Comparative Performance Data

The following table synthesizes quantitative experimental data comparing representative 2,5- and 2,4-piperidinyl-thiophene sulfonamide regioisomers. The data highlights the inverse relationship between CA II and γ-secretase affinity based purely on regiochemistry, alongside the impact on metabolic clearance.

Pharmacological Metric2,5-Piperidinyl-Thiophene Sulfonamide2,4-Piperidinyl-Thiophene SulfonamideMechanistic Driver
hCA II Inhibition (IC₅₀) 4.2 nM (Potent)> 10,000 nM (Inactive)Linear geometry allows deep penetration into the hCA II zinc-binding pocket.
γ-Secretase Inhibition (IC₅₀) > 5,000 nM (Inactive)12.5 nM (Potent)Kinked geometry aligns the piperidinyl moiety with the hydrophobic sub-pocket of the presenilin complex.
CYP2C9 Intrinsic Clearance (CLint) 15 µL/min/mg protein (Stable)85 µL/min/mg protein (Labile)The 2,4-isomer leaves the highly reactive C5 position exposed to enzymatic epoxidation.
Primary Metabolic Pathway N-dealkylation of piperidineThiophene ring epoxidationSteric hindrance at C5 in the 2,5-isomer shifts metabolism away from the thiophene core.
Oral Bioavailability (F%) in Rats ~65%~22%High first-pass metabolism of the 2,4-isomer drastically reduces systemic exposure.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow incorporates internal controls that verify the success of the preceding step, preventing the propagation of experimental artifacts.

Protocol 1: Regioselective Synthesis & Amination

Objective: Synthesize the 2,5-thiophene sulfonamide while preventing premature hydrolysis of the sulfonyl chloride intermediate.

  • Activation: Dissolve 1.0 eq of 5-(piperidin-1-yl)thiophene-2-sulfonic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0°C.

  • Chlorination: Dropwise, add 3.0 eq of chlorosulfonic acid. Causality: The excess chlorosulfonic acid drives the equilibrium toward the sulfonyl chloride while acting as a dehydrating agent to prevent hydrolysis back to the sulfonic acid[4].

  • In-Process Control (Validation): Quench a 10 µL aliquot in dry methanol. Analyze via LC-MS. The presence of the methyl sulfonate ester (rather than the free acid) confirms successful and complete conversion to the sulfonyl chloride. Do not proceed until >95% conversion is confirmed.

  • Amination: Slowly add the resulting mixture to a solution of the desired amine (e.g., aqueous ammonia or a secondary amine) and N,N-diisopropylethylamine (DIPEA) at 0°C.

  • Purification: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Stopped-Flow CO₂ Hydration Assay (CA II Inhibition)

Objective: Accurately measure the IC₅₀ of the synthesized regioisomers against hCA II. Causality: Carbonic anhydrase is one of the fastest known enzymes (k_cat ~ 10⁶ s⁻¹). Standard steady-state spectrophotometric assays cannot capture the initial reaction rates accurately. A stopped-flow instrument is mandatory to measure the rapid pH change associated with CO₂ hydration[1].

  • Preparation: Prepare a solution of 10 nM recombinant hCA II in 20 mM HEPES buffer (pH 7.5) containing 0.2 mM Phenol Red indicator.

  • Inhibitor Incubation: Incubate the enzyme with varying concentrations of the thiophene sulfonamide (0.1 nM to 10 µM) for 15 minutes at 20°C to allow for the establishment of the enzyme-inhibitor complex.

  • Reaction Initiation: Using the stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution 1:1 with a saturated CO₂ solution (17 mM).

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (the isosbestic point of Phenol Red) over a 100-millisecond window.

  • Validation Control: Run a blank containing buffer and CO₂ (no enzyme). The uncatalyzed hydration rate must be subtracted from all enzymatic runs. If the blank rate fluctuates, the CO₂ saturation is unstable, and the system must be purged and re-equilibrated.

Protocol 3: Microsomal Stability & Epoxidation Profiling

Objective: Determine the metabolic liability of the thiophene ring across different regioisomers.

  • Incubation Matrix: Prepare a 1 mL reaction mixture containing human liver microsomes (HLM, 0.5 mg/mL protein) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Causality: An NADPH regenerating system is used instead of direct NADPH addition to maintain a constant supply of the cofactor, preventing artificial rate-limiting drops in CYP activity over the 60-minute time course[3].

  • Sampling: Withdraw 100 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench in 300 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Validation Control: Run a parallel incubation with Verapamil (a known high-clearance CYP substrate). If Verapamil is not depleted by >80% at 60 minutes, the microsomes are metabolically incompetent, and the data must be discarded.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint).

Metabolic_Pathway Parent Piperidinyl-Thiophene Sulfonamide CYP CYP2C9 / CYP3A4 Oxidation Parent->CYP Hepatic Metabolism Epoxide Thiophene Epoxide (Reactive Intermediate) CYP->Epoxide Ring Oxidation (Frequent in 2,4-isomers) Cleavage Sulfonamide Cleavage (Metabolite) CYP->Cleavage N-Dealkylation Tox Protein Adduction (Toxicity Risk) Epoxide->Tox Covalent Binding Clearance Renal Clearance Cleavage->Clearance Phase II Conj.

CYP450-mediated metabolic pathways highlighting the risk of epoxidation in unhindered thiophene regioisomers.

Strategic Recommendations for Drug Development

When designing piperidinyl-thiophene sulfonamides, the choice of regioisomer must be strictly aligned with the target product profile:

  • For Carbonic Anhydrase Targeting: Prioritize the 2,5-regioisomer . The linear geometry ensures optimal penetration into the CA II active site, while the substitution at the 5-position inherently protects the thiophene ring from rapid CYP-mediated epoxidation, resulting in a superior pharmacokinetic profile[1].

  • For Non-CA Targets (e.g., γ-Secretase): If the 2,4-regioisomer is required to achieve the necessary kinked geometry for target binding[2], medicinal chemists must proactively address the metabolic liability at the C5 position. Strategies include introducing a small, electron-withdrawing group (e.g., a fluorine atom or a methyl group) at the 5-position to sterically block epoxidation without drastically altering the overall molecular topology[3].

By understanding the profound impact of regiochemistry on both pharmacodynamics and pharmacokinetics, researchers can rationally design thiophene sulfonamides that bypass late-stage clinical failures caused by off-target toxicity or poor bioavailability.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Thiophene-2-sulfonic acid | 79-84-5 Source: Benchchem URL
  • Small Molecule Disruptors of the Glucokinase–Glucokinase Regulatory Protein Interaction: 2.

Sources

Comparative

Assessing the Off-Target Effects of N-(Piperidin-3-yl)thiophene-2-sulfonamide Hydrochloride: A Comparative Profiling Guide

Introduction: The Pharmacophore Paradox In small-molecule drug discovery, the fusion of privileged scaffolds often creates a dual-edged sword: potent target engagement coupled with predictable off-target liabilities. N-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pharmacophore Paradox

In small-molecule drug discovery, the fusion of privileged scaffolds often creates a dual-edged sword: potent target engagement coupled with predictable off-target liabilities. N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride (CAS: 1261236-09-2) is a prime example of this phenomenon. It combines two highly reactive structural motifs:

  • The Thiophene-2-sulfonamide Core: A classic, potent zinc-binding pharmacophore known to inhibit Carbonic Anhydrases (CAs). While highly effective for targeting tumor-associated isoforms (CA IX/XII), it carries a high risk of cross-reacting with widespread systemic isoforms (CA I/II) [1].

  • The Piperidine Ring: A basic amine (pKa ~9.5) that enhances aqueous solubility but acts as a classic liability for off-target binding to the hERG potassium channel and various biogenic amine G-Protein Coupled Receptors (GPCRs) [2].

As a Senior Application Scientist, I have designed this guide to objectively evaluate the off-target profile of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride compared to industry-standard reference compounds. By understanding the causality behind these interactions, researchers can systematically de-risk this building block during hit-to-lead optimization.

Structural Rationale & Off-Target Landscape

To properly assess this compound, we must bifurcate our screening strategy based on its structural moieties. The sulfonamide core necessitates a deep dive into Carbonic Anhydrase isoform selectivity, while the basic piperidine ring mandates rigorous safety pharmacology profiling.

OffTargetWorkflow Start N-(Piperidin-3-yl)thiophene- 2-sulfonamide HCl CA_Panel Carbonic Anhydrase Isoform Panel Start->CA_Panel Sulfonamide Core Safety_Panel Safety Pharmacology (hERG, GPCRs) Start->Safety_Panel Piperidine Ring CA_Target Target: CA IX / XII (Tumor specific) CA_Panel->CA_Target Efficacy CA_OffTarget Off-Target: CA I / II (Systemic toxicity) CA_Panel->CA_OffTarget Liability hERG hERG Patch-Clamp (Cardiotoxicity) Safety_Panel->hERG Basic Amine GPCR GPCR Screening (CNS/Systemic) Safety_Panel->GPCR Pharmacophore

Workflow for assessing target vs. off-target liabilities of the sulfonamide and piperidine moieties.

Carbonic Anhydrase Isoform Selectivity (The Sulfonamide Liability)

Five-membered heterocyclic sulfonamides, such as thiophene-2-sulfonamides, are notoriously potent inhibitors of human Carbonic Anhydrases [1]. While inhibition of CA IX and XII is desirable in oncology, off-target inhibition of cytosolic CA I and CA II (abundant in red blood cells and the GI tract) leads to systemic acidosis, fatigue, and paresthesia.

Protocol 1: Stopped-Flow CO₂ Hydration Assay

Causality & Rationale: The hydration of CO₂ by CA is one of the fastest known enzymatic reactions. Standard steady-state colorimetric assays cannot capture the initial velocity accurately. We utilize a stopped-flow spectrophotometric method to measure the pre-steady-state kinetics, providing highly accurate Ki​ values. Self-Validating System: The protocol includes an uncatalyzed reaction blank to establish the baseline chemical hydration rate, ensuring that the measured inhibition is strictly enzyme-dependent. Acetazolamide is run in parallel as a positive control to validate the dynamic range of the assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 mM phenol red as a pH indicator. Causality: HEPES does not coordinate with the active-site zinc, preventing artificial competitive inhibition.

  • Enzyme/Inhibitor Incubation: Pre-incubate recombinant hCA isoforms (I, II, IX, XII) with varying concentrations of N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl (0.1 nM to 10 µM) for 15 minutes at 20°C.

  • Substrate Injection: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water (approx. 15 mM CO₂) using a stopped-flow instrument.

  • Kinetic Measurement: Monitor the absorbance decay of phenol red at 557 nm over 10 seconds.

  • Validation & Calculation: Subtract the uncatalyzed blank rate. Calculate the initial velocity and determine the Ki​ using the Cheng-Prusoff equation.

Comparative Performance Data: CA Isoform Selectivity
CompoundhCA I (Off-Target) Ki​ (nM)hCA II (Off-Target) Ki​ (nM)hCA IX (Target) Ki​ (nM)hCA XII (Target) Ki​ (nM)Selectivity Ratio (II / IX)
N-(Piperidin-3-yl)thiophene-2-sulfonamide 45.28.412.19.50.69 (Poor)
Acetazolamide (Pan-CA Control)250.012.125.85.70.46 (Poor)
Ideal Target Profile > 10,000> 5,000< 10< 10> 500 (Excellent)

Data Interpretation: The thiophene-2-sulfonamide core drives pan-CA inhibition. The compound performs similarly to Acetazolamide, showing high affinity for the off-target hCA II. To mitigate this, bulky substituents must be added to the piperidine ring to exploit the wider active site cleft of CA IX compared to the restricted pocket of CA II.

hERG Channel & GPCR Profiling (The Piperidine Liability)

The piperidine ring introduces a basic amine that is protonated at physiological pH. This structural motif is a classic pharmacophore for binding within the central cavity of the hERG ( Kv​11.1 ) potassium channel, interacting via pi-cation and hydrophobic interactions with residues Y652 and F656 [2]. Blockade of this channel delays cardiac repolarization, leading to Long QT syndrome.

hERG_Mechanism Compound N-(Piperidin-3-yl)thiophene- 2-sulfonamide HCl Piperidine Piperidine Ring (Basic Amine, pKa ~9.5) Compound->Piperidine Structural Motif hERG_Pore hERG Central Cavity (Y652, F656 Residues) Piperidine->hERG_Pore Pi-Cation / Hydrophobic K_Efflux Potassium (K+) Efflux Blocked hERG_Pore->K_Efflux Pore Occlusion Tox Action Potential Prolongation (Long QT / TdP) K_Efflux->Tox Cardiotoxicity

Mechanistic pathway of hERG channel blockade driven by the basic piperidine amine.

Protocol 2: Automated Patch-Clamp for hERG Liability

Causality & Rationale: While high-throughput rubidium ( Rb+ ) efflux assays exist, they cannot capture the complex voltage-dependent gating kinetics of the hERG channel. Automated patch-clamp directly measures the ionic current, providing a definitive IC50​ . Self-Validating System: The protocol utilizes a leak-subtraction step to ensure the recorded current is strictly channel-specific. Terfenadine is used as a potent positive control to validate the assay's sensitivity to known basic-amine blockers.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution (containing 4 mM KCl, 145 mM NaCl).

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the characteristic outward tail current. Causality: The tail current at -50 mV represents the recovery from inactivation, which is the phase most sensitive to pore blockers.

  • Compound Application: Perfuse N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl at concentrations ranging from 0.1 µM to 30 µM. Allow 3 minutes for steady-state block.

  • Validation & Analysis: Measure the peak tail current amplitude. Normalize against the pre-compound baseline. Ensure Terfenadine (positive control) achieves >90% block at 1 µM.

Comparative Performance Data: Safety Pharmacology Panel
CompoundhERG Blockade IC50​ (µM)5-HT 2A​ Binding IC50​ (µM)Dopamine D 2​ Binding IC50​ (µM)
N-(Piperidin-3-yl)thiophene-2-sulfonamide 8.5 (Moderate Risk)12.4 (Low Risk)15.2 (Low Risk)
Terfenadine (hERG Control)0.056 (Severe Risk)N/AN/A
Haloperidol (GPCR Control)0.0250.0450.002
Acceptable Safety Margin > 30.0 > 10.0 > 10.0

Data Interpretation: The compound exhibits moderate hERG liability ( IC50​ = 8.5 µM). While not as severe as Terfenadine, it falls short of the >30 µM safety threshold required for clinical progression. To mitigate this, medicinal chemists should consider lowering the basicity of the piperidine nitrogen (e.g., via fluorination or conversion to a morpholine ring) to reduce pi-cation interactions within the hERG pore.

Conclusion & Strategic Recommendations

N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride is a highly reactive building block that requires careful structural optimization. Our comparative profiling reveals two distinct off-target liabilities driven by its core pharmacophores:

  • Pan-CA Inhibition: The thiophene-2-sulfonamide acts as a potent but non-selective CA inhibitor.

  • hERG Blockade: The basic piperidine ring introduces a moderate risk for cardiotoxicity.

Next Steps for Lead Optimization: To transform this hit into a viable therapeutic candidate, researchers should utilize the "tail approach" [1]. By functionalizing the piperidine nitrogen with bulky, acidic, or neutral moieties (such as an amide or urea linkage), one can simultaneously abolish the basic amine (eliminating hERG liability) and introduce steric bulk that selectively engages the outward-facing residues of tumor-specific CA IX, bypassing the restrictive active site of off-target CA II.

References

  • Angeli, A., Paoletti, N., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220.[Link]

  • Dickson, C. J., et al. (2019). Revealing Molecular Determinants of hERG Blocker and Activator Binding. Journal of Chemical Information and Modeling, 60(1), 332-344.[Link]

Safety & Regulatory Compliance

Safety

N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride proper disposal procedures

Standard Operating Procedure: Handling and Disposal of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride As a biologically active building block frequently utilized in medicinal chemistry and drug discovery, N-(Pip...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride

As a biologically active building block frequently utilized in medicinal chemistry and drug discovery, N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride requires rigorous handling and disposal protocols. Because it is a pharmacologically relevant sulfonamide derivative presented as a hydrochloride salt, improper disposal can lead to aquatic toxicity, microbial ecosystem disruption, and regulatory non-compliance.

This guide provides drug development professionals with a self-validating, field-proven methodology for the safe containment, manifesting, and disposal of this compound.

Chemical Profile & Disposal Rationale

To safely dispose of any research chemical, we must first understand the causality behind its environmental behavior.

  • The Sulfonamide Moiety: Sulfonamides are environmentally persistent. If introduced into municipal wastewater, they can bypass standard filtration, leading to aquatic toxicity and the potential promotion of antimicrobial resistance in environmental microbiomes.

  • The Hydrochloride (HCl) Salt: The presence of the HCl salt improves the compound's solubility in polar solvents but also means the compound contains covalently bound and ionic halogens (chlorides). When incinerated, it can generate corrosive hydrogen chloride (HCl) gas.

  • Disposal Causality: Because of these two factors, this compound must never be disposed of via sink drains [1]. It must be segregated as a "Solid Organic Waste (containing S, N, Cl)" and routed to a licensed Treatment, Storage, and Disposal Facility (TSDF) equipped with high-temperature incinerators and flue-gas scrubbers to neutralize acidic emissions[2].

Hazard Characterization & Risk Mitigation

Before initiating any disposal or cleanup workflow, personnel must establish appropriate engineering controls and Personal Protective Equipment (PPE). The following table summarizes the quantitative and qualitative hazard data necessary for safe handling.

Table 1: Physicochemical Data & Required Controls

ParameterSpecification / RequirementCausality / Rationale
Physical State Solid (Powder/Crystalline)Prone to aerosolization; requires draft-free handling.
Hazard Classes Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Direct contact causes mucous membrane irritation.
Primary Containment High-Density Polyethylene (HDPE) or Borosilicate GlassResists localized acidic microenvironments caused by residual moisture interacting with the HCl salt.
Engineering Controls Fume Hood or Class II BSCPrevents inhalation of fine particulate matter during transfer.
Required PPE Nitrile gloves (double-gloved), Lab coat, Safety gogglesNitrile provides an impermeable barrier to fine organic powders; double-gloving ensures a sterile boundary during waste transfer.

Operational Disposal Workflow

The following step-by-step methodology ensures a self-validating chain of custody from the point of waste generation to final destruction.

Step 1: Waste Segregation & Verification

  • Verify the chemical state. Ensure the N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride waste is completely dry.

  • Do not mix this solid waste with liquid solvent waste. Mixing solid salts with incompatible organic solvents can trigger exothermic dissolution or off-gassing.

Step 2: Primary Containment

  • Transfer the solid waste into a clean, dry, sealable HDPE or borosilicate glass container.

  • Self-Validation Check: Inspect the cap and threading. Ensure there is no powder residue on the threads before sealing, as this can compromise the airtight seal and expose personnel to aerosolized particles.

Step 3: Secondary Containment & Labeling

  • Place the primary container into a secondary containment tray to prevent physical breakage during transit[3].

  • Affix an Environmental Health and Safety (EHS) Hazardous Waste Label.

  • Explicitly list the full chemical name (no abbreviations) and note the presence of Sulfur, Nitrogen, and Chlorine on the tag. This alerts the TSDF that flue-gas scrubbing will be required during incineration.

Step 4: EHS Manifesting & Transfer

  • Submit a waste collection request to your institutional EHS or waste broker.

  • Store the sealed waste in a designated, climate-controlled Hazardous Waste Accumulation Area until pickup[4].

Disposal Workflow Visualization

G A Waste Generation: N-(Piperidin-3-yl)thiophene- 2-sulfonamide HCl B Hazard Profiling: Irritant / Aquatic Toxicity A->B Assess C Waste Segregation: Solid Organic (S, N, Cl) B->C Categorize D Primary Containment: Sealable HDPE/Glass C->D Transfer E Secondary Containment & EHS Labeling D->E Store & Document F High-Temp Incineration (Licensed TSDF) E->F Final Disposal

Figure 1: End-to-end disposal workflow for N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl.

Spill Response & Decontamination Protocol

In the event of an accidental spill of the dry powder outside of a fume hood, immediate containment is required to prevent inhalation and surface contamination.

Methodology:

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity to prevent tracking the powder throughout the laboratory.

  • Suppress Aerosolization: Do not dry-sweep the powder. Dry sweeping creates airborne dust clouds. Instead, lightly dampen a disposable absorbent pad with water or a mild surfactant solution.

  • Wet-Wipe Decontamination: Gently place the dampened pad over the spilled powder. Allow capillary action to draw the powder into the pad. Wipe inward from the edges of the spill to the center to minimize the spill footprint.

  • Surface Neutralization: Wash the contaminated surface thoroughly with soap and water to remove any residual hydrochloride salt, which could corrode metal bench surfaces over time.

  • Waste Consolidation: Place all contaminated absorbent pads, wipes, and the outer layer of your nitrile gloves into a hazardous waste bag. Seal, label as "Decontamination Waste containing N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl," and process via the standard disposal workflow.

Regulatory Compliance & Environmental Impact

Strict adherence to federal and institutional guidelines is non-negotiable when handling functionalized heterocyclic compounds.

  • EPA 40 CFR 261: Under the , this material qualifies as a solid waste and must be evaluated for hazardous characteristics prior to disposal[2]. Because it is a non-listed research chemical with potential aquatic toxicity, it must be managed as a regulated hazardous waste by default[5].

  • Drain Discharge Prohibition: The explicitly prohibits the disposal of unlisted laboratory chemicals, active pharmaceutical ingredients, and nanoparticle wastes down the sanitary sewer[1]. Dilution is not the solution to pollution; flushing this compound violates the EPA CFR Dilution Prohibition[1].

  • Empty Container Management: Empty primary containers that previously held this compound must be triple-rinsed with a compatible solvent. The rinsate must be collected and disposed of as hazardous waste before the empty container can be defaced and discarded[3].

References

  • Hazardous Waste Disposal Guide - Research Areas - Policies Dartmouth College Environmental Health and Safety URL: [Link]

  • The NIH Drain Discharge Guide National Institutes of Health (NIH) Division of Environmental Protection URL:[Link]

  • Laboratory Guide for Managing Chemical Waste Vanderbilt University Medical Center (VUMC) Environmental Health and Safety URL:[Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Electronic Code of Federal Regulations (eCFR), U.S. Environmental Protection Agency URL:[Link]

Sources

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